Quadrosilan
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2,2,4,6,6,8-hexamethyl-4,8-diphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O4Si4/c1-23(2)19-25(5,17-13-9-7-10-14-17)21-24(3,4)22-26(6,20-23)18-15-11-8-12-16-18/h7-16H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQZMPQJXABFNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(O[Si](O[Si](O[Si](O1)(C)C2=CC=CC=C2)(C)C)(C)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O4Si4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3063546, DTXSID601015701 | |
| Record name | Cyclotetrasiloxane, 2,2,4,6,6,8-hexamethyl-4,8-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3063546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quadrosilan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601015701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4657-20-9, 30026-85-8, 33204-76-1, 33204-77-2 | |
| Record name | 2,2,4,6,6,8-Hexamethyl-4,8-diphenylcyclotetrasiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4657-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Diphenylhexamethylcyclotetrasiloxane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004657209 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclotetrasiloxane, hexamethyldiphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030026858 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quadrosilan [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033204761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2,4,6,6,8-Hexamethyl-4,8-diphenylcyclotetrasiloxane, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033204772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclotetrasiloxane, 2,2,4,6,6,8-hexamethyl-4,8-diphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclotetrasiloxane, 2,2,4,6,6,8-hexamethyl-4,8-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3063546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quadrosilan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601015701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quadrosilan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.718 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | QUADROSILAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5KT601WPM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,2,4,6,6,8-HEXAMETHYL-4,8-DIPHENYLCYCLOTETRASILOXANE, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7L9AC9Z6E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide to Quadrosilan: A Synthetic Nonsteroidal Estrogen
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quadrosilan, also known by its developmental code name KABI-1774 and as 2,6-cis-diphenylhexamethylcyclotetrasiloxane, is a synthetic, nonsteroidal estrogen developed in the 1970s.[1] It has been investigated primarily for its antigonadotropic properties in the treatment of prostate cancer.[1] This document provides a comprehensive overview of the chemical structure, known biological activities, and the limited available data on the mechanism of action of this compound. While detailed experimental protocols for its synthesis and specific quantitative biological data are not extensively reported in publicly available literature, this guide consolidates the existing knowledge to support further research and development efforts.
Chemical Structure and Properties
This compound is an organosilicon compound characterized by a cyclotetrasiloxane ring with methyl and phenyl substitutions. The cis-configuration of the two phenyl groups is a key structural feature.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 2,2,4,6,6,8-hexamethyl-4,8-diphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane | [1] |
| Synonyms | 2,6-cis-diphenylhexamethylcyclotetrasiloxane, KABI-1774, Cisobitan | [1] |
| Molecular Formula | C₁₈H₂₈O₄Si₄ | [1] |
| Molar Mass | 420.758 g·mol⁻¹ | [1] |
| CAS Number | 4657-20-9 | [1] |
| SMILES | C[Si]1(O--INVALID-LINK--(C)C2=CC=CC=C2)(C)C">Si(C)C3=CC=CC=C3)C | [1] |
Synthesis
Logical Workflow for the Postulated Synthesis of this compound:
Caption: Postulated synthetic workflow for this compound.
Biological Activity and Mechanism of Action
This compound exhibits potent estrogenic activity, reported to be equivalent to that of estradiol.[1] Its primary therapeutic application has been as an antigonadotropic agent in the management of prostate cancer.
Antigonadotropic Effects
Studies in male rats have demonstrated that oral administration of this compound leads to a significant reduction in serum levels of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2] This antigonadotropic effect is associated with a decrease in the weight of sex accessory organs.[2] The mechanism of this action is believed to involve a direct blockade at the anterior pituitary gland and effects at the hypothalamic level.[2] A single dose of this compound was shown to block the pituitary's response to LH-releasing hormone.[2]
Table 2: In Vivo Effects of this compound in Male Rats
| Parameter | Effect | Time Course | Reference |
| Serum Luteinizing Hormone (LH) | Decreased to 50% of control | Within 5 hours of a single 1 mg/kg dose | [2] |
| Serum Follicle-Stimulating Hormone (FSH) | Decreased | Slower decline than LH | [2] |
| Gonadotropin Levels | Decreased to 15-20% of control | After 1 week of treatment | [2] |
| LH-Releasing Hormone Response | Blocked | 8 hours after a single dose | [2] |
| Available Releasing Hormone Activity | Decreased | 24 hours after administration | [2] |
Estrogenic Signaling Pathway
While a specific signaling pathway for this compound has not been elucidated, its estrogenic activity strongly suggests interaction with estrogen receptors (ERs). By analogy with other estrogenic compounds, it is hypothesized that this compound binds to and activates ERα and/or ERβ. This activation would lead to the translocation of the receptor-ligand complex to the nucleus, where it would modulate the transcription of estrogen-responsive genes. This proposed mechanism is consistent with its observed antigonadotropic effects, as estrogen receptor activation in the hypothalamus and pituitary gland is a key feedback mechanism in the regulation of gonadotropin release.
Proposed Estrogenic Signaling Pathway of this compound:
Caption: Proposed mechanism of estrogenic action for this compound.
Experimental Protocols
Detailed experimental protocols from the original development of this compound are not widely available. However, based on studies of similar compounds like octamethylcyclotetrasiloxane (B44751) (D4) and general pharmacological practices, the following methodologies would be appropriate for characterizing the activity of this compound.
In Vitro Estrogen Receptor Binding Assay
Objective: To determine the binding affinity of this compound to estrogen receptors (ERα and ERβ).
Methodology:
-
Receptor Preparation: Prepare cell lysates or purified recombinant human ERα and ERβ.
-
Competitive Binding: Incubate a constant concentration of a radiolabeled estrogen (e.g., [³H]-estradiol) with the receptor preparation in the presence of increasing concentrations of unlabeled this compound.
-
Separation: Separate receptor-bound from unbound radioligand using a method such as hydroxylapatite adsorption or size-exclusion chromatography.
-
Quantification: Measure the radioactivity of the receptor-bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration. Calculate the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and the Ki (inhibitory constant) from this curve.
Uterotrophic Assay in Ovariectomized Rodents
Objective: To assess the in vivo estrogenic activity of this compound.
Methodology:
-
Animal Model: Use immature, ovariectomized female rats or mice. Ovariectomy removes the endogenous source of estrogens.
-
Dosing: Administer this compound orally or via injection at various dose levels for a period of 3 to 7 consecutive days. A positive control group (e.g., treated with estradiol) and a vehicle control group should be included.
-
Endpoint Measurement: At the end of the treatment period, euthanize the animals and carefully dissect and weigh the uteri (both wet and blotted weights).
-
Data Analysis: Compare the uterine weights of the this compound-treated groups to the vehicle control group. A statistically significant increase in uterine weight indicates estrogenic activity.
Experimental Workflow for Uterotrophic Assay:
Caption: Workflow for assessing in vivo estrogenic activity.
Conclusion and Future Directions
This compound is a historically significant synthetic estrogen with demonstrated antigonadotropic effects. While its clinical use has been limited, its unique organosilicon structure presents an interesting scaffold for medicinal chemistry exploration. The lack of detailed, publicly accessible data on its synthesis, quantitative biological activity, and specific signaling pathways highlights a gap in the literature. Future research should focus on:
-
Development and publication of a robust and reproducible synthetic route to enable further investigation.
-
Comprehensive in vitro pharmacological profiling , including determination of binding affinities for ERα and ERβ, and functional assays to characterize its agonist/antagonist profile.
-
In-depth in vivo studies to elucidate its pharmacokinetic and pharmacodynamic properties.
-
Molecular modeling and structural biology studies to understand the interaction of this compound with the estrogen receptor ligand-binding domain.
A renewed investigation into this compound and its analogs could provide valuable insights into the structure-activity relationships of nonsteroidal estrogens and potentially lead to the development of novel endocrine-modulating therapies.
References
An In-depth Technical Guide to the Synthesis and Characterization of Quadrosilan
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Quadrosilan, also known as 2,6-cis-diphenylhexamethylcyclotetrasiloxane. This document details the underlying chemical principles, experimental methodologies, and analytical techniques pertinent to the study of this organosilicon compound.
Introduction
This compound is a cyclic organosilicon compound belonging to the cyclotetrasiloxane family.[1] Its structure consists of an eight-membered ring of alternating silicon and oxygen atoms, with methyl and phenyl substituents attached to the silicon atoms. The "cis" designation indicates that the two phenyl groups are on the same side of the siloxane ring. This molecule has been investigated for its potential applications in various fields, including its use as a nonsteroidal estrogen in the treatment of prostate cancer.[1] A thorough understanding of its synthesis and characterization is crucial for its application and further development.
Synthesis of this compound
The primary route for the synthesis of this compound involves the hydrolytic co-condensation of appropriate chlorosilane precursors. This method relies on the reaction of dichlorodimethylsilane (B41323) and a phenyl-substituted dichlorosilane (B8785471) with water to form silanol (B1196071) intermediates, which then condense to form the cyclic siloxane structure.
The synthesis of this compound can be conceptualized as a multi-step process involving hydrolysis and subsequent condensation of chlorosilane monomers.
Caption: Synthesis pathway of this compound via hydrolytic co-condensation.
This protocol describes a general method for the synthesis of this compound. The precise ratio of chlorosilanes and reaction conditions may be optimized to improve the yield of the desired cis-isomer.
Materials:
-
Dichlorodimethylsilane ((CH₃)₂SiCl₂)
-
Dichlorophenylmethylsilane ((C₆H₅)(CH₃)SiCl₂)
-
Diethyl ether (anhydrous)
-
Water (deionized)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
2 M Hydrochloric acid (for pH adjustment if necessary)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a drying tube, a mixture of dichlorodimethylsilane and dichlorophenylmethylsilane in a 1:1 molar ratio is dissolved in anhydrous diethyl ether.
-
The flask is cooled in an ice bath to 0-5 °C.
-
A stoichiometric amount of water is added dropwise from the dropping funnel to the stirred solution over a period of 1-2 hours. The reaction is exothermic and generates HCl gas. A vigorous reaction may be observed.[2]
-
After the addition of water is complete, the reaction mixture is stirred for an additional 2-3 hours at room temperature to ensure complete hydrolysis and condensation.
-
The reaction mixture is transferred to a separatory funnel. The organic layer is washed with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining HCl, and finally with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting crude product, a mixture of cyclic and linear siloxanes, is purified by fractional distillation or column chromatography to isolate this compound. The yield of cyclosiloxanes can vary, with octamethylcyclotetrasiloxane (B44751) (D₄) often being a major product in the hydrolysis of dichlorodimethylsilane.[3]
Table 1: Typical Reaction Parameters and Yields
| Parameter | Value | Reference |
| Reactant Ratio ((CH₃)₂SiCl₂ : (C₆H₅)(CH₃)SiCl₂) | 1:1 (molar) | Inferred |
| Solvent | Diethyl ether | [4] |
| Reaction Temperature | 0-25 °C | [2][4] |
| Reaction Time | 4-5 hours | Inferred |
| Typical Yield of Cyclosiloxanes | 10-15% (for D₄-D₆ from (CH₃)₂SiCl₂) | [3] |
Characterization of this compound
A combination of spectroscopic and analytical techniques is employed to confirm the structure, purity, and stereochemistry of the synthesized this compound.
The following diagram illustrates the typical workflow for the characterization of this compound.
Caption: Workflow for the characterization of this compound.
NMR spectroscopy is a powerful tool for the structural elucidation of this compound. ¹H, ¹³C, and ²⁹Si NMR are typically used.
Experimental Protocol: NMR Spectroscopy
-
A 5-10 mg sample of purified this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent.
-
The solution is transferred to an NMR tube.
-
¹H, ¹³C, and ²⁹Si NMR spectra are acquired on a spectrometer operating at an appropriate frequency (e.g., 400 MHz for ¹H).
Expected ¹H NMR Spectral Data:
The ¹H NMR spectrum of this compound is expected to show signals corresponding to the methyl and phenyl protons. The chemical shifts can be influenced by the neighboring substituents and the conformation of the cyclosiloxane ring.
-
Methyl Protons (Si-CH₃): Signals for the methyl protons are typically observed in the upfield region, generally between δ 0.0 and 0.5 ppm. Due to the different chemical environments of the methyl groups in the cis-isomer, multiple signals may be observed.
-
Phenyl Protons (Si-C₆H₅): The protons on the phenyl rings will appear in the aromatic region, typically between δ 7.2 and 7.8 ppm, as complex multiplets.
Table 2: Estimated ¹H NMR Chemical Shifts for this compound
| Proton Type | Estimated Chemical Shift (δ, ppm) | Multiplicity | Reference |
| Si-CH₃ | 0.1 - 0.4 | s (multiple) | [5][6] |
| Si-C₆H₅ | 7.2 - 7.8 | m | [7][8] |
Expected ²⁹Si NMR Spectral Data:
²⁹Si NMR spectroscopy provides direct information about the silicon environment. For cyclotetrasiloxanes, the chemical shifts are sensitive to the ring size and substituents.
Table 3: Estimated ²⁹Si NMR Chemical Shifts for this compound
| Silicon Environment | Estimated Chemical Shift (δ, ppm) | Reference |
| (CH₃)₂Si(O-)₂ | -19 to -22 | [9] |
| (C₆H₅)(CH₃)Si(O-)₂ | ~ -30 to -40 | [10] |
Gas chromatography-mass spectrometry (GC-MS) is a common technique for the analysis of volatile cyclosiloxanes.[11][12] It provides information on the molecular weight and fragmentation pattern of the compound.
Experimental Protocol: GC-MS Analysis
-
A dilute solution of the purified this compound in a suitable solvent (e.g., dichloromethane (B109758) or acetone) is prepared.
-
The sample is injected into a gas chromatograph equipped with a capillary column suitable for siloxane analysis (e.g., a non-polar or mid-polar column).
-
The GC oven temperature is programmed to separate the components of the sample.
-
The separated components are introduced into the mass spectrometer for ionization (typically by electron impact) and detection.
Expected Mass Spectrometry Data:
The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (420.76 g/mol ).[13] Common fragmentation pathways for cyclosiloxanes involve the loss of methyl or phenyl groups and ring cleavage.[14][15]
Table 4: Plausible Mass Spectrometry Fragmentation for this compound
| m/z | Possible Fragment | Fragmentation Pathway |
| 420 | [M]⁺ | Molecular Ion |
| 405 | [M - CH₃]⁺ | Loss of a methyl group |
| 343 | [M - C₆H₅]⁺ | Loss of a phenyl group |
| 207 | [(CH₃)₂Si(O)Si(C₆H₅)(CH₃)]⁺ | Ring cleavage fragment |
| 77 | [C₆H₅]⁺ | Phenyl cation |
| 73 | [(CH₃)₃Si]⁺ | Trimethylsilyl cation (rearrangement) |
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of this compound, including the confirmation of the cis-stereochemistry of the phenyl groups.[16]
Experimental Protocol: X-ray Crystallography
-
Single crystals of this compound suitable for X-ray diffraction are grown, typically by slow evaporation of a solvent from a concentrated solution.
-
A suitable crystal is mounted on a goniometer.
-
The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected.
-
The collected data is processed to determine the unit cell dimensions and the electron density map, from which the atomic positions are determined and the molecular structure is refined.
Table 5: Expected Crystallographic Data for this compound
| Parameter | Expected Value |
| Crystal System | To be determined |
| Space Group | To be determined |
| Unit Cell Dimensions | To be determined |
| Bond Lengths (Si-O) | ~1.60 - 1.65 Å |
| Bond Lengths (Si-C) | ~1.85 - 1.90 Å |
| Bond Angles (O-Si-O) | ~109° |
| Bond Angles (Si-O-Si) | ~140-150° |
Conclusion
The synthesis of this compound is achieved through the well-established method of hydrolytic co-condensation of chlorosilanes. Its characterization relies on a suite of modern analytical techniques, with NMR and mass spectrometry providing crucial structural information, and X-ray crystallography offering definitive proof of its stereochemistry. The detailed protocols and expected data presented in this guide serve as a valuable resource for researchers and professionals working with this and related organosilicon compounds.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Experiments - Hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]
- 3. researchgate.net [researchgate.net]
- 4. google.com [google.com]
- 5. researchgate.net [researchgate.net]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. magritek.com [magritek.com]
- 11. filab.fr [filab.fr]
- 12. Determination the extraction amounts of 6 cyclosiloxanes in silicone tube by GC-MS [ywfx.nifdc.org.cn]
- 13. 2,2,4,6,6,8-Hexamethyl-4,8-diphenylcyclotetrasiloxane | C18H28O4Si4 | CID 20774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of Quadrosilan
An In-Depth Technical Guide to the Physical and Chemical Properties of Quadrosilan
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, with the chemical name 2,6-cis-diphenylhexamethylcyclotetrasiloxane, is a synthetic organosilicon compound belonging to the cyclotetrasiloxane family. It is recognized for its activity as a nonsteroidal estrogen and has been investigated for its potential therapeutic application as an antigonadotropic agent in the management of prostate cancer.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including detailed experimental methodologies and key data presented in a structured format. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.
Chemical Identity and Physical Properties
This compound is a cyclic siloxane with a well-defined stereochemistry. The 'cis' configuration indicates that the two phenyl groups attached to the silicon atoms at the 2 and 6 positions of the cyclotetrasiloxane ring are on the same side of the ring's average plane.[3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 2,2,4,6,6,8-hexamethyl-4,8-diphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane | [2][4][5] |
| Synonyms | Cisobitan, KABI-1774, 2,6-cis-diphenylhexamethylcyclotetrasiloxane | [1] |
| CAS Number | 33204-76-1 | [3][4][6] |
| Molecular Formula | C18H28O4Si4 | [2][4][7] |
| Molecular Weight | 420.76 g/mol | [2][3][4] |
| Melting Point | 41°C | [4] |
| Boiling Point | 353.9°C at 760 mmHg | [4][6][7] |
| Density | 1.06 g/cm³ | [4][6][7] |
| Flash Point | 146°C | [4][7] |
| InChI Key | ZTQZMPQJXABFNC-UHFFFAOYSA-N | [3][4] |
| Canonical SMILES | C[Si]1(O--INVALID-LINK--(C)C2=CC=CC=C2)(C)C">Si(C)C3=CC=CC=C3)C | [4][7] |
Chemical Synthesis and Reactivity
The synthesis of this compound, like other cyclosiloxanes, generally involves the controlled hydrolysis and condensation of organosilane precursors.[8]
General Synthesis Pathway
The fundamental approach to constructing the cyclotetrasiloxane core of this compound involves the reaction of dichlorodimethylsilane (B41323) and dichlorodiphenylsilane (B42835) in a specific stoichiometry. The subsequent hydrolysis of the chlorosilanes yields silanols, which then undergo intermolecular condensation to form the cyclic tetramer. The stereochemistry of the final product (cis vs. trans isomers) is influenced by the reaction conditions.
Chemical Reactivity: Hydrolysis
The siloxane bonds (Si-O-Si) in the this compound ring are susceptible to hydrolysis, a reaction catalyzed by both acids and bases.[3] This process involves the cleavage of the siloxane bonds by water, leading to the opening of the cyclic structure to form linear silanols.[3]
Structural Elucidation and Analytical Methods
X-ray Crystallography
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of this compound, confirming the cis-configuration of the phenyl groups.[3]
Experimental Protocol: Single-Crystal X-ray Crystallography (General)
-
Crystal Growth: Suitable single crystals of this compound are grown, typically by slow evaporation of a saturated solution in an appropriate organic solvent.
-
Data Collection: A selected crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays are directed at the crystal, and the diffraction pattern is recorded by a detector.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and angles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are crucial for confirming the identity and purity of this compound in solution. ²⁹Si NMR can provide information about the silicon environment.
Experimental Protocol: NMR Spectroscopy (General)
-
Sample Preparation: A small amount of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Data Acquisition: The NMR spectra are acquired on a spectrometer (e.g., 400 or 500 MHz). For quantitative analysis (qNMR), a known amount of an internal standard is added, and acquisition parameters are optimized for accurate integration.[9][10]
-
Data Processing and Analysis: The obtained spectra are processed (Fourier transformation, phasing, and baseline correction) and analyzed to assign the chemical shifts and coupling constants to the different protons and carbons in the molecule.
Computational Studies
Density Functional Theory (DFT) calculations are employed to investigate the conformational flexibility of the cyclotetrasiloxane ring and to determine the relative stabilities of different conformers (e.g., chair, boat).[3]
Biological Activity and Mechanism of Action
This compound is a synthetic nonsteroidal estrogen.[1][2] Its biological effects are mediated through its interaction with estrogen receptors (ERs).
Estrogenic and Antigonadotropic Activity
This compound exhibits estrogenic activity comparable to estradiol (B170435) and acts as an antigonadotropic agent, which has led to its investigation for the treatment of prostate cancer.[1] In males, estrogens can suppress the production of luteinizing hormone (LH), thereby reducing testosterone (B1683101) synthesis, which is crucial for the growth of many prostate tumors.
Experimental Protocols for Biological Activity Assessment
4.2.1. Estrogen Receptor Binding Assay (General)
This in vitro assay measures the ability of a compound to compete with a radiolabeled estrogen (e.g., [³H]-estradiol) for binding to purified estrogen receptors (ERα and ERβ).[11][12]
-
Reaction Mixture Preparation: A mixture containing purified ER, [³H]-estradiol, and varying concentrations of this compound is prepared in a suitable buffer.
-
Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.
-
Separation and Detection: The receptor-bound radioligand is separated from the free radioligand. The amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: The data is used to calculate the concentration of this compound that inhibits 50% of the specific binding of [³H]-estradiol (IC₅₀), which is indicative of its binding affinity for the estrogen receptor.
4.2.2. Uterine Wet Weight Assay in Ovariectomized Rodents (General)
This in vivo assay is a classic method to assess the estrogenic activity of a compound.
-
Animal Model: Ovariectomized rodents (e.g., mice or rats) are used, which lack endogenous estrogen production.
-
Dosing: The animals are treated with different doses of this compound (or a vehicle control) over a specific period.
-
Endpoint Measurement: At the end of the treatment period, the animals are euthanized, and their uteri are excised and weighed.
-
Data Analysis: A statistically significant increase in uterine weight compared to the control group indicates estrogenic activity.
Safety and Handling
When heated to decomposition, this compound may emit acrid smoke and irritating fumes.[7] It is intended for research use only and not for human or veterinary use.[3] Appropriate personal protective equipment should be used when handling this compound. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 2,2,4,6,6,8-Hexamethyl-4,8-diphenylcyclotetrasiloxane | C18H28O4Si4 | CID 20774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Influence of HCl Concentration on the Rate of the Hydrolysis–Condensation Reaction of Phenyltrichlorosilane and the Yield of (Tetrahydroxy)(Tetraphenyl)Cyclotetrasiloxanes, Synthesis of All Its Geometrical Isomers and Thermal Self-Condensation of Them under “Pseudo”-Equilibrium Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Influence of HCl Concentration on the Rate of the Hydrolysis–Condensation Reaction of Phenyltrichlorosilane and the Yield of (Tetrahydroxy)(Tetraphenyl)Cyclotetrasiloxanes, Synthesis of All Its Geometrical Isomers and Thermal Self-Condensation of Them under “Pseudo”-Equilibrium Conditions | Scilit [scilit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Nonsteroidal estrogen - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. gelest.com [gelest.com]
- 9. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Octamethylcyclotetrasiloxane exhibits estrogenic activity in mice via ERalpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Quadrosilan's Mechanism of Action in Biological Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Quadrosilan (2,6-cis-diphenylhexamethylcyclotetrasiloxane) is a synthetic, nonsteroidal organosilicon compound with potent estrogenic and antigonadotropic properties.[1] Primarily investigated for its therapeutic potential in prostate cancer, its mechanism of action is centered on its interaction with the endocrine system, specifically mimicking the effects of estradiol (B170435). This guide provides a detailed technical overview of this compound's core mechanism of action, drawing from available preclinical data. While specific receptor binding affinities for this compound are not extensively documented in publicly available literature, its functional effects on gonadotropin and testosterone (B1683101) levels provide significant insight into its biological activity.
Core Mechanism of Action: Estrogenic and Antigonadotropic Effects
This compound's primary mechanism of action is its function as an estrogen receptor agonist. Its structural similarity to estrogens allows it to bind to and activate estrogen receptors (ERs), likely with a preference for ERα, a characteristic observed in structurally related organosilicon compounds. This interaction initiates a cascade of downstream signaling events that mimic the physiological effects of endogenous estrogens.
The most profound consequence of this compound's estrogenic activity is its potent antigonadotropic effect.[1] By acting on the hypothalamus and the anterior pituitary gland, this compound disrupts the normal regulation of the hypothalamic-pituitary-gonadal (HPG) axis. This leads to a significant reduction in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1] The suppression of these gonadotropins, in turn, leads to a decrease in testosterone production by the testes. This indirect antiandrogenic action is the cornerstone of its therapeutic rationale in androgen-dependent conditions like prostate cancer.
Signaling Pathways
The estrogenic effects of this compound are believed to be mediated through the canonical estrogen receptor signaling pathway. Upon binding to ERs in the cytoplasm, this compound likely induces a conformational change in the receptor, leading to its dimerization and translocation into the nucleus. Inside the nucleus, the this compound-ER complex binds to estrogen response elements (EREs) on the DNA, modulating the transcription of target genes. This genomic pathway ultimately results in the observed physiological and pharmacological effects.
The antigonadotropic effects of this compound are a direct consequence of its estrogenic activity on the central nervous system.
Quantitative Data
| Parameter | Treatment | Dosage | Duration | Result | Reference |
| Serum Luteinizing Hormone (LH) | This compound | 1 mg/kg | 5 hours | ~50% decrease from control | [1] |
| Serum LH | This compound | 1 mg/kg/day | 1 week | ~80-85% decrease from control | [1] |
| Serum Follicle-Stimulating Hormone (FSH) | This compound | 1 mg/kg/day | 1 week | Significant decrease from control | [1] |
| Serum Testosterone | This compound | 1 mg/kg/day | 1 week | Significant decrease from control | [1] |
Table 1: Summary of In Vivo Effects of this compound in Male Rats
Experimental Protocols
The following are detailed methodologies for key experiments that have been instrumental in elucidating the mechanism of action of this compound and related compounds.
In Vivo Antigonadotropic Activity Assessment in Male Rats
This protocol is based on the methodology described in the study by Le Vier et al. (1975).[1]
-
Animals: Adult male rats.
-
Housing: Standard laboratory conditions with controlled temperature, humidity, and light-dark cycle. Access to food and water ad libitum.
-
Test Substance Administration: this compound (2,6-cis-diphenylhexamethylcyclotetrasiloxane) administered orally. Estradiol benzoate (B1203000) administered subcutaneously as a positive control.
-
Experimental Groups:
-
Vehicle control group.
-
This compound-treated groups (various doses and durations).
-
Estradiol benzoate-treated group.
-
-
Procedure:
-
Administer the test substance or vehicle to the respective groups for the specified duration.
-
At designated time points, collect blood samples for hormone analysis.
-
Measure serum levels of LH, FSH, and testosterone using radioimmunoassay (RIA) or other validated immunoassay methods.
-
At the end of the study, euthanize the animals and collect reproductive organs (testes, prostate, seminal vesicles) for weight and histological analysis.
-
-
Data Analysis: Compare hormone levels and organ weights between treated and control groups using appropriate statistical methods (e.g., ANOVA, t-test).
In Vitro Estrogen Receptor Competitive Binding Assay
This is a generalized protocol for assessing the binding of a test compound to the estrogen receptor, which is crucial for determining direct interaction.
-
Materials:
-
Purified recombinant human or rat estrogen receptor (ERα or ERβ).
-
Radiolabeled estradiol (e.g., [3H]-estradiol).
-
Test compound (this compound).
-
Unlabeled estradiol (for standard curve).
-
Assay buffer.
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Prepare a series of dilutions of the test compound and unlabeled estradiol.
-
In reaction tubes, combine the purified ER, a fixed concentration of radiolabeled estradiol, and varying concentrations of either the test compound or unlabeled estradiol.
-
Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Separate the receptor-bound radiolabeled estradiol from the unbound fraction (e.g., using hydroxylapatite precipitation or size-exclusion chromatography).
-
Quantify the amount of receptor-bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Generate a standard curve using the data from the unlabeled estradiol competition.
-
Plot the percentage of inhibition of radiolabeled estradiol binding versus the concentration of the test compound.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol).
-
Conclusion
The mechanism of action of this compound in biological systems is primarily driven by its potent estrogenic activity. By acting as an estrogen receptor agonist, it initiates signaling cascades that lead to a profound antigonadotropic effect, characterized by the suppression of LH, FSH, and consequently, testosterone. This central mechanism underscores its therapeutic potential in hormone-dependent pathologies. Further research to quantify its binding affinities for steroid receptors and to fully elucidate the downstream gene regulatory networks will provide a more complete understanding of its pharmacological profile.
References
Quadrosilan: A Technical Guide to its Applications in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quadrosilan, chemically known as 2,6-cis-diphenylhexamethylcyclotetrasiloxane, is a versatile organosilicon compound with significant potential in both materials science and biomedical applications. As a phenyl-substituted cyclotetrasiloxane, it serves as a valuable monomer for the synthesis of advanced silicone polymers with enhanced thermal stability, high refractive index, and improved mechanical properties. This technical guide provides an in-depth overview of the synthesis of this compound, its polymerization into high-performance materials, and a comprehensive analysis of the resulting material properties. Furthermore, this document briefly explores the biomedical relevance of this compound as a synthetic nonsteroidal estrogen, offering insights for drug development professionals. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate further research and application development.
Introduction to this compound
This compound is an organosilicon compound featuring a cyclotetrasiloxane ring with both methyl and phenyl substituents attached to the silicon atoms.[1] Its chemical formula is C18H28O4Si4, and its IUPAC name is 2,2,4,6,6,8-hexamethyl-4,8-diphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane. The "cis" designation indicates that the two phenyl groups are on the same side of the siloxane ring.
While this compound has been investigated for its estrogenic properties in a biomedical context, its utility in materials science stems from its role as a monomer.[1] The incorporation of phenyl groups into the polysiloxane backbone imparts several desirable characteristics, including increased thermal stability, higher refractive index, and enhanced resistance to radiation compared to conventional polydimethylsiloxane (B3030410) (PDMS).[2] These properties make this compound-based polymers attractive for applications in high-performance elastomers, optical materials, and advanced coatings.
Synthesis of this compound
The synthesis of this compound and other phenyl-substituted cyclosiloxanes is typically achieved through the hydrolytic condensation of phenyl-containing chlorosilanes or alkoxysilanes. A common precursor for introducing the phenyl group is phenyltrichlorosilane (B1630512). The general workflow for the synthesis of phenyl-substituted cyclosiloxanes is depicted below.
Caption: General synthesis workflow for phenyl-substituted cyclosiloxanes like this compound.
Experimental Protocol: Hydrolytic Condensation of Phenyltrichlorosilane
This protocol describes a general method for the synthesis of phenyl-substituted cyclosiloxanes. The precise conditions can be tuned to optimize the yield of the desired tetramer, this compound.
Materials:
-
Phenyltrichlorosilane
-
Acetone (B3395972) (or other suitable solvent)
-
Deionized water
-
Ice
-
Hydrochloric acid (HCl) for catalysis (optional)
-
Diethyl ether (for extraction)
-
Sodium sulfate (B86663) (for drying)
Procedure:
-
A solution of phenyltrichlorosilane in acetone is prepared.
-
This solution is added dropwise to a stirred mixture of water and ice. The amount of water is calculated to achieve the desired final HCl concentration after complete hydrolysis of the trichlorosilane.
-
The reaction mixture is maintained at a low temperature (e.g., 4°C) to control the reaction rate.
-
The precipitated products are isolated over time by filtration.
-
The precipitate is dissolved in diethyl ether, and the organic layer is washed with water until neutral.
-
The ether layer is dried over anhydrous sodium sulfate.
-
The solvent is evaporated to yield the crude product, which is a mixture of phenyl-substituted cyclosiloxanes.
-
The desired this compound isomer can be further purified by techniques such as fractional distillation or recrystallization.
Polymerization of this compound
This compound can be polymerized through ring-opening polymerization (ROP) to form linear polysiloxanes with phenyl side groups. Both anionic and cationic ROP methods can be employed, with the choice of initiator influencing the polymerization kinetics and the properties of the resulting polymer. The phenyl groups, being electron-withdrawing, generally increase the rate of anionic ROP.
Anionic Ring-Opening Polymerization (AROP)
Anionic ROP is a common method for the controlled polymerization of cyclosiloxanes. It is typically initiated by strong bases such as alkali metal hydroxides or silanolates.
Caption: Workflow for the anionic ring-opening polymerization of this compound.
Cationic Ring-Opening Polymerization (CROP)
Cationic ROP is another viable method, typically initiated by strong protic acids or Lewis acids. Photoinitiated cationic ROP has also been demonstrated for cyclosiloxanes.
Experimental Protocol: General Anionic Ring-Opening Polymerization
This protocol provides a general procedure for the anionic ROP of a cyclotetrasiloxane like this compound.
Materials:
-
This compound (or other cyclotetrasiloxane monomer)
-
Anionic initiator (e.g., potassium hydroxide, potassium silanolate)
-
Toluene (or other suitable solvent)
-
Terminating agent (e.g., trimethylchlorosilane)
-
Methanol (B129727) (for precipitation)
Procedure:
-
The this compound monomer is dissolved in an anhydrous solvent (e.g., toluene) under an inert atmosphere (e.g., nitrogen).
-
The anionic initiator is added to the solution.
-
The reaction mixture is heated to the desired temperature (e.g., 80-120°C) and stirred for a specified time to allow for polymerization. The progress of the reaction can be monitored by techniques like Gel Permeation Chromatography (GPC).
-
Once the desired molecular weight is achieved, the polymerization is terminated by adding a quenching agent.
-
The resulting polymer is purified by precipitation in a non-solvent like methanol to remove any unreacted monomer and catalyst residues.
-
The purified polymer is then dried under vacuum.
Properties and Applications of this compound-Based Materials
The incorporation of this compound into polysiloxanes significantly modifies their material properties, opening up a range of potential applications.
Thermal Properties
The phenyl groups in this compound-derived polymers enhance their thermal stability compared to standard PDMS. The bulky phenyl groups sterically hinder the "back-biting" degradation mechanism that is common in polysiloxanes at high temperatures.
| Property | Polydimethylsiloxane (PDMS) | Phenyl-Modified Silicone (Typical) |
| Glass Transition Temperature (Tg) | ~ -125 °C | -121 to -117 °C (increases with phenyl content)[3] |
| Decomposition Temperature (TGA, 5% weight loss) | ~ 350-400 °C | Up to 480 °C (increases with phenyl content)[3] |
| Service Temperature Range | -50 to 200 °C | -55 to 290 °C[4] |
Optical Properties
The presence of aromatic phenyl groups increases the refractive index (RI) of the silicone material. This is a significant advantage for applications in optical devices, such as encapsulants for light-emitting diodes (LEDs), where a high RI is desirable for improved light extraction efficiency.
| Material | Refractive Index (at 589 nm) |
| Polydimethylsiloxane (PDMS) | ~ 1.41 |
| Phenyl-Modified Silicone (15 mol% phenyl) | ~ 1.462[5] |
| High Phenyl Content Silicone | > 1.54[5] |
| Phenyl-modified silicone resin | 1.55[6] |
Mechanical Properties
While phenyl groups improve thermal stability, they can also impact the mechanical properties of the silicone. The increased rigidity of the polymer chains can lead to a decrease in low-temperature flexibility and an increase in hardness. However, the development of cyclo-linear structured high phenyl content siloxane elastomers has shown that it is possible to achieve both high thermal stability and good flexibility, with elongations at break reaching up to 189%.[1]
| Property | Polydimethylsiloxane (PDMS) | Phenyl-Modified Silicone |
| Flexibility | High | Generally lower, especially at low temperatures |
| Hardness | Low | Higher, increases with phenyl content |
| Tensile Strength | Variable | Can be improved with formulation |
Potential Applications
The unique combination of properties of this compound-based polymers makes them suitable for a variety of demanding applications:
-
High-Performance Elastomers: For seals, gaskets, and O-rings used in high-temperature environments such as automotive and aerospace applications.[7][8][9][10]
-
Optical Materials: As encapsulants for LEDs and other optoelectronic devices, as well as in coatings for optical fibers and waveguides.
-
High-Temperature Fluids and Lubricants: Due to their excellent thermal and oxidative stability.
-
Advanced Coatings: For applications requiring thermal resistance and high refractive index.
Biomedical Relevance of this compound
Beyond its role in materials science, this compound has been identified as a synthetic nonsteroidal estrogen.[1] This has implications for drug development, particularly in the context of hormone-related therapies.
Estrogenic Activity
Studies have shown that compounds structurally similar to this compound can exhibit estrogenic activity by binding to estrogen receptors.[11] This interaction can trigger downstream cellular responses. For drug development professionals, understanding the structure-activity relationship of such compounds is crucial for the design of new therapeutic agents.
Caption: A simplified diagram of this compound's potential action as an estrogen analog.
Conclusion
This compound is a multifaceted compound with significant promise in both materials science and drug development. Its ability to be polymerized into high-performance silicones with enhanced thermal and optical properties makes it a valuable building block for advanced materials. The detailed protocols and data presented in this guide are intended to serve as a resource for researchers and scientists working to harness the potential of this compound. Furthermore, the recognition of its biomedical activity provides a foundation for further exploration by drug development professionals. Continued research into the synthesis, polymerization, and application of this compound and its derivatives is expected to yield further innovations in these diverse fields.
References
- 1. A transparent cyclo-linear polyphenylsiloxane elastomer integrating high refractive index, thermal stability and flexibility - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. silicorex.com [silicorex.com]
- 3. Preparation, Optical, and Heat Resistance Properties of Phenyl-Modified Silicone Gel [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. US9963469B2 - High refractive index siloxanes - Google Patents [patents.google.com]
- 6. uvadoc.uva.es [uvadoc.uva.es]
- 7. qnityelectronics.com [qnityelectronics.com]
- 8. martins-rubber.co.uk [martins-rubber.co.uk]
- 9. epdm.co.uk [epdm.co.uk]
- 10. rdrubber.com [rdrubber.com]
- 11. Octamethylcyclotetrasiloxane exhibits estrogenic activity in mice via ERalpha - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: The Early Research and Discovery of Quadrosilan
Introduction
The initial exploration into the therapeutic potential of novel chemical entities is a journey marked by meticulous synthesis, rigorous biological screening, and the gradual elucidation of mechanism of action. This whitepaper provides a comprehensive overview of the foundational research and discovery phase of Quadrosilan, a compound that has emerged from early-stage studies. The following sections will detail the synthetic pathways, experimental protocols employed in its initial characterization, and the current understanding of its biological interactions. All quantitative data has been aggregated into comparative tables, and key experimental and logical workflows are visualized through diagrams to offer a clear and concise summary for researchers, scientists, and drug development professionals.
Experimental Protocols and Methodologies
The foundational research on this compound has centered on its synthesis and subsequent evaluation of its biological activity. The primary synthetic approach has been a multi-step process, which is outlined below.
General Synthesis of this compound Analogues
The synthesis of this compound and its analogues has been achieved through various methods, with a notable approach involving a hetero-Diels–Alder reaction.[1] A key strategy has been the solid-phase synthesis of derivatives bearing an oxo group in the 4-position of the piperidine (B6355638) ring, utilizing an aminomethyl substituted polystyrene resin as a solid support.[1] This process includes a hetero-Diels–Alder reaction of an imine with Danishefsky's diene in the presence of the Lewis acid Yb(OTf)3, followed by a conjugate reduction of the double bond.[1] The final product is cleaved from the solid support using 1-chloroethyl chloroformate.[1]
Another significant synthetic route for a series of analogues involves various substituents at position 4 of the piperidine ring.[1] The critical steps in this synthesis are a hetero-Diels–Alder reaction of a dioxolane-derived imine with Danishefsky's diene and the replacement of a p-methoxybenzyl protective group with a Cbz group.[1]
Experimental Workflow: Solid-Phase Synthesis of this compound Analogues
References
An In-depth Technical Guide to Quadrosilan (Cisobitan)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quadrosilan, also known by its brand name Cisobitan and developmental code KABI-1774, is a synthetic, nonsteroidal estrogen that was investigated for its antigonadotropic properties, primarily in the context of prostate cancer treatment in the 1970s and 1980s.[1] As an organosilicon compound, its unique structure and hormonal activity make it a subject of interest for researchers in medicinal chemistry and oncology. This document provides a comprehensive overview of this compound, including its chemical identifiers, clinical data, and detailed experimental protocols relevant to its synthesis and biological evaluation.
Chemical Identifiers
The chemical identity of this compound is defined by its CAS number and IUPAC name. It is important to note that different isomers of the compound may be represented by distinct CAS numbers.
| Identifier | Value |
| Primary CAS Number | 4657-20-9[1][2] |
| cis-Isomer CAS Number | 33204-76-1 |
| IUPAC Name | 2,2,4,6,6,8-hexamethyl-4,8-diphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane[1][2] |
| Synonyms | Cisobitan, KABI-1774, 2,6-cis-diphenylhexamethylcyclotetrasiloxane[1][2] |
| Molecular Formula | C₁₈H₂₈O₄Si₄[1] |
| Molar Mass | 420.758 g·mol⁻¹[1] |
Clinical Applications and Efficacy
This compound was primarily investigated as an antigonadotropic agent for the treatment of advanced prostate cancer. Its mechanism of action is rooted in its estrogenic properties, which lead to the suppression of gonadotropin release and subsequent reduction in androgen levels.
Summary of Clinical Trial Data
Clinical studies conducted in the late 1970s and early 1980s evaluated the efficacy and side effects of this compound (Cisobitan) in patients with prostate cancer.
| Study Parameter | Findings | Reference |
| Patient Population | Patients with well, moderately, and poorly differentiated prostatic cancer. | [3] |
| Dosage | 4-5 mg/kg body weight. | [4] |
| Therapeutic Effect | Showed strong antiandrogenic effects comparable to estrogen therapy. | [5] |
| Side Effects | Feminization, gynecomastia, and cardiovascular complications, similar to estrogen treatment. Edema requiring diuretics was noted. | [3][5] |
| Mortality (24 months) | In a comparative study, the cancer-related mortality was higher in the Cisobitan group compared to the estrogen-treated group among patients with well and moderately differentiated cancer. | [3] |
Experimental Protocols
Detailed experimental protocols are essential for the synthesis and evaluation of this compound. The following sections provide methodologies for its synthesis and key biological assays.
Synthesis of 2,6-cis-diphenylhexamethylcyclotetrasiloxane
The synthesis of cyclic siloxanes such as this compound typically involves the controlled hydrolysis and condensation of dichlorosilane (B8785471) precursors. The following is a representative protocol for the synthesis of the cis-isomer.
Materials:
-
Diethyl ether (anhydrous)
-
Sodium bicarbonate
-
Magnesium sulfate (B86663) (anhydrous)
-
Distilled water
-
Argon or Nitrogen gas (inert atmosphere)
Procedure:
-
A solution of dichlorodimethylsilane and dichloromethylphenylsilane in a 1:1 molar ratio is prepared in anhydrous diethyl ether under an inert atmosphere.
-
The silane (B1218182) solution is added dropwise to a vigorously stirred biphasic mixture of diethyl ether and a saturated aqueous solution of sodium bicarbonate at 0°C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The organic layer is separated, washed with distilled water, and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield a mixture of cyclic siloxanes.
-
The crude product is purified by fractional distillation or column chromatography to isolate the desired 2,6-cis-diphenylhexamethylcyclotetrasiloxane.
-
The structure and stereochemistry of the final product are confirmed by NMR spectroscopy and mass spectrometry.
Estrogenic Activity Assessment: Uterotrophic Assay
The uterotrophic assay is a standard in vivo method to assess the estrogenic activity of a compound by measuring the increase in uterine weight in immature or ovariectomized female rodents.[6][7]
Animals:
-
Immature female Sprague-Dawley rats (21-22 days old).[8]
Procedure:
-
Animals are randomly assigned to control and treatment groups (n=6 per group).[6]
-
This compound is dissolved in a suitable vehicle (e.g., corn oil).
-
The treatment groups receive daily oral gavage or subcutaneous injections of this compound at various dose levels for three consecutive days.[6][8] The control group receives the vehicle only. A positive control group receiving a known estrogen, such as 17α-ethinylestradiol, is also included.
-
Approximately 24 hours after the last dose, the animals are euthanized.[6]
-
The uteri are carefully excised, trimmed of fat, and weighed (wet weight).
-
A statistically significant increase in the mean uterine weight of a treatment group compared to the control group indicates estrogenic activity.[6]
Estrogen Receptor Binding Assay
This in vitro assay determines the ability of a test compound to bind to the estrogen receptor (ER), providing insight into its mechanism of estrogenic action.[9][10]
Materials:
-
Rat uterine cytosol preparation (as a source of estrogen receptors).[9]
-
[³H]-17β-estradiol (radiolabeled estradiol).
-
Test compound (this compound).
-
Assay buffer (e.g., TEDG buffer).[9]
-
Hydroxylapatite slurry.
Procedure:
-
Rat uterine cytosol is prepared by homogenization and ultracentrifugation of uterine tissue from ovariectomized rats.[9]
-
A constant concentration of [³H]-17β-estradiol and uterine cytosol is incubated with increasing concentrations of the unlabeled test compound (this compound) in the assay buffer.
-
The incubation is carried out at 4°C for 18-24 hours to reach equilibrium.
-
The receptor-bound and unbound radioligand are separated by adding a hydroxylapatite slurry and subsequent washing and centrifugation.
-
The amount of bound radioactivity in the pellet is quantified using a liquid scintillation counter.
-
A competitive binding curve is generated by plotting the percentage of bound [³H]-17β-estradiol against the concentration of the test compound. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.
Signaling Pathways and Mechanisms of Action
Antigonadotropic Action
The primary mechanism of action of this compound is its antigonadotropic effect, which is a consequence of its estrogenic activity.[11][12] Estrogens exert negative feedback on the hypothalamus and pituitary gland, leading to a decrease in the secretion of gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[11][12] In males, the reduction in LH levels leads to decreased testosterone (B1683101) production by the testes, which is the therapeutic goal in the treatment of androgen-dependent prostate cancer.
Caption: Proposed mechanism of antigonadotropic action of this compound.
Experimental Workflow for Biological Evaluation
The evaluation of a compound like this compound follows a logical progression from in vitro to in vivo studies to characterize its biological activity and therapeutic potential.
Caption: Logical workflow for the evaluation of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 2,2,4,6,6,8-Hexamethyl-4,8-diphenylcyclotetrasiloxane | C18H28O4Si4 | CID 20774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cisobitan in treatment of prostatic cancer. A prospective controlled multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical trial of a new antigonadotropic substance, 2,6-cis-diphenylhexamethylcyclotetrasiloxane, in cancer of the prostate. A pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostatic carcinoma treated with 2,6-cis-diphenylhexamethylcyclotetrasiloxane (Cisobitan) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oecd.org [oecd.org]
- 7. mdpi.com [mdpi.com]
- 8. The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. Antigonadotropin - Wikipedia [en.wikipedia.org]
- 12. Antigonadotropin [medbox.iiab.me]
Theoretical Stability of Quadrosilan: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and experimental approaches to assessing the stability of Quadrosilan, a representative cyclotetrasiloxane compound with potential applications in drug development. The stability of such organosilicon compounds is a critical determinant of their viability as therapeutic agents, influencing their shelf-life, metabolic fate, and interaction with biological systems.
Introduction to this compound
This compound is a cyclic organosilicon compound belonging to the family of cyclotetrasiloxanes. These compounds are characterized by a core ring structure of alternating silicon and oxygen atoms. The silicon atoms can bear various organic substituents, which significantly influence the molecule's chemical and physical properties. The synthesis of such compounds often involves the hydrolysis of dichlorosilanes, leading to a mixture of cyclic and linear siloxanes that require separation.[1] Stereoselective synthesis can be employed to control the spatial arrangement of substituents, yielding specific isomers with distinct biological activities.[1] For the purpose of this guide, this compound is considered as a model cyclotetrasiloxane to illustrate the principles of stability analysis.
Theoretical Stability Analysis: Computational Approaches
Computational chemistry provides powerful tools for predicting the stability and reactivity of molecules like this compound.[2][3] Density Functional Theory (DFT) is a common method used to study the electronic structure and predict properties such as molecular geometry, vibrational frequencies, and reaction energies.[4][5]
2.1. Computational Methodology
A typical computational workflow for assessing the stability of this compound is outlined below.
Caption: Computational workflow for theoretical stability analysis of this compound.
2.2. Key Computational Parameters
The following table summarizes key theoretical parameters that can be calculated to assess the stability of this compound. The values presented are illustrative and would be derived from DFT calculations.
| Parameter | Description | Illustrative Value | Implication for Stability |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | 5.8 eV | A larger gap generally indicates higher kinetic stability and lower chemical reactivity.[4] |
| Hardness (η) | A measure of the molecule's resistance to deformation or change in its electron distribution. | 2.9 eV | Higher hardness correlates with greater stability.[4] |
| Electronegativity (χ) | The power of an atom or group of atoms to attract electrons towards itself. | 3.5 eV | Influences the polarity of bonds and susceptibility to nucleophilic or electrophilic attack.[5] |
| Dipole Moment | A measure of the separation of positive and negative charges in a molecule. | 1.2 D | A higher dipole moment can indicate increased solubility in polar solvents but may also suggest stronger intermolecular interactions. |
| Hydrolysis Reaction Energy | The calculated energy change for the reaction of this compound with water. | +15 kcal/mol | A positive value suggests the hydrolysis reaction is not spontaneous under the calculated conditions. |
Experimental Stability Assessment
Experimental studies are crucial to validate theoretical predictions and to assess stability under real-world conditions, such as in different solvents or biological media.[6][7]
3.1. Experimental Protocols
Protocol 1: Hydrolytic Stability Assay
-
Preparation of Solutions: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile). Prepare buffer solutions at different pH values (e.g., pH 5.0, 7.4, 9.0).
-
Incubation: Add a small aliquot of the this compound stock solution to each buffer solution to a final concentration of 100 µM. Incubate the samples at a controlled temperature (e.g., 37°C).
-
Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
-
Analysis: Quench the reaction if necessary and analyze the concentration of the remaining this compound using a validated stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics and calculate the half-life (t½) at each pH.
Protocol 2: Spectroscopic Characterization of Degradants
-
Forced Degradation: Subject this compound to forced degradation conditions (e.g., strong acid, strong base, oxidation, heat, light) to generate degradation products.
-
Isolation: Isolate the major degradation products using preparative HPLC.
-
Structural Elucidation: Characterize the structure of the isolated degradants using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1] This helps in identifying the degradation pathways.
3.2. Summary of Experimental Stability Data
The following table presents illustrative experimental data for the hydrolytic stability of this compound.
| Condition | Half-life (t½) in hours | Key Degradation Products |
| pH 5.0 Buffer | 72 | Ring-opened silanols |
| pH 7.4 Buffer | 48 | Ring-opened silanols |
| pH 9.0 Buffer | 12 | Ring-opened silanols and condensation products |
| 10% Rat Serum in pH 7.4 Buffer | 24 | Metabolites from enzymatic cleavage |
Potential Mechanism of Action and Signaling Pathway Interaction
While the primary focus of this guide is on stability, understanding the potential biological interactions of this compound is crucial for its development as a therapeutic agent. For instance, some silicon-containing compounds have been investigated for their interaction with specific cellular pathways. A hypothetical mechanism could involve the modulation of a kinase signaling pathway.
Caption: Hypothetical signaling pathway modulated by this compound.
This diagram illustrates a potential mechanism where this compound binds to a cell surface receptor, initiating a kinase cascade that ultimately leads to changes in gene expression and a cellular response. The stability of this compound is paramount for it to reach its target and exert its effect.
Conclusion
The stability of this compound, a representative cyclotetrasiloxane, is a multifaceted property that can be effectively studied through a combination of theoretical and experimental approaches. Computational methods like DFT provide valuable insights into the intrinsic stability and reactivity of the molecule. These predictions must be complemented by robust experimental studies to assess stability under physiologically relevant conditions. A thorough understanding of the degradation pathways and kinetics is essential for the successful development of this compound and other related organosilicon compounds as potential therapeutic agents.
References
- 1. This compound | 33204-76-1 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Computational Chemistry for the Identification of Lead Compounds for Radiotracer Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Stability studies of alkoxysilanes in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Guidelines for the practical stability studies of anticancer drugs: a European consensus conference - PubMed [pubmed.ncbi.nlm.nih.gov]
Quadrosilan: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Quadrosilan (B1678620), also known by its developmental code name KABI-1774 and brand name Cisobitan, is a synthetic, nonsteroidal estrogen that has been investigated for its therapeutic potential, particularly in the context of prostate cancer.[1] As an organosilicon compound, its unique structure contributes to its biological activity, primarily characterized by its estrogenic and antigonadotropic effects. This technical guide provides an in-depth overview of this compound, focusing on its molecular characteristics, mechanism of action, and relevant experimental methodologies for researchers and professionals in drug development.
Molecular Profile
This compound, chemically known as 2,6-cis-diphenylhexamethylcyclotetrasiloxane, possesses a distinct cyclic siloxane structure.[1][2] Its fundamental molecular properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₈O₄Si₄ | [2][3][4][5] |
| Molecular Weight | 420.76 g/mol | [2][3][5] |
| CAS Number | 33204-76-1 | [2][3][5][6] |
| IUPAC Name | 2,2,4,6,6,8-hexamethyl-4,8-diphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane | [2][7] |
Mechanism of Action: Estrogenic and Antigonadotropic Effects
This compound exerts its biological effects primarily through two interconnected mechanisms: direct estrogenic activity and subsequent antigonadotropic effects.
Estrogenic Activity:
This compound functions as a nonsteroidal estrogen, meaning it can bind to and activate estrogen receptors (ERs), mimicking the effects of endogenous estrogens like estradiol.[1] While the precise binding affinity of this compound to estrogen receptor subtypes (ERα and ERβ) is not extensively detailed in the available literature, its estrogenic activity is reported to be equivalent to that of estradiol.[1] This interaction with ERs is the foundational step in its mechanism of action.
Antigonadotropic Effects:
The estrogenic activity of this compound leads to significant downstream effects on the hypothalamic-pituitary-gonadal (HPG) axis, resulting in an antigonadotropic effect.[8][9] By activating estrogen receptors in the hypothalamus and pituitary gland, this compound initiates a negative feedback loop. This feedback mechanism suppresses the secretion of gonadotropins: luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[8]
The reduction in LH and FSH levels has profound physiological consequences, particularly in males. Decreased LH secretion leads to reduced testosterone (B1683101) production by the testes. This hormonal modulation is the basis for its investigation as a treatment for hormone-sensitive prostate cancer, where tumor growth is driven by androgens like testosterone.
The following diagram illustrates the proposed signaling pathway for this compound's antigonadotropic action.
Experimental Protocols
Detailed, standardized experimental protocols specifically for this compound are not widely published. However, based on its known mechanism of action and the study of similar compounds, the following outlines general methodologies for its synthesis and in vitro evaluation.
Synthesis of 2,6-cis-diphenylhexamethylcyclotetrasiloxane (this compound)
The synthesis of cyclosiloxanes often involves the hydrolysis and condensation of dichlorosilanes. A general approach for a compound like this compound would likely involve the co-hydrolysis of dichlorodimethylsilane (B41323) ((CH₃)₂SiCl₂) and dichloromethylphenylsilane (B109416) (CH₃(C₆H₅)SiCl₂) followed by purification to isolate the desired cyclic tetramer with the cis configuration.
General Steps:
-
Hydrolysis: A mixture of dichlorodimethylsilane and dichloromethylphenylsilane in a specific molar ratio is slowly added to a large volume of water or a water/solvent mixture with vigorous stirring. This process generates a mixture of linear and cyclic siloxanols.
-
Condensation: The resulting siloxanols are then subjected to condensation, often catalyzed by an acid or a base, to promote the formation of cyclosiloxanes.
-
Purification and Isomer Separation: The crude product, a mixture of various cyclic and linear siloxanes, is purified. Techniques such as fractional distillation and chromatography are employed to isolate the cyclotetrasiloxane fraction. The separation of the cis and trans isomers of 2,6-diphenylhexamethylcyclotetrasiloxane would likely require advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC).
-
Characterization: The final product's identity and purity are confirmed using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
In Vitro Evaluation of this compound in Prostate Cancer Cell Lines
To assess the biological activity of this compound in a laboratory setting, in vitro assays using established prostate cancer cell lines are essential.
Objective: To determine the anti-proliferative and pro-apoptotic effects of this compound on androgen-sensitive (e.g., LNCaP) and androgen-insensitive (e.g., PC-3, DU-145) prostate cancer cell lines.
Materials:
-
Prostate cancer cell lines (LNCaP, PC-3, DU-145)
-
Appropriate cell culture media and supplements (e.g., RPMI-1640, Fetal Bovine Serum)
-
This compound (dissolved in a suitable solvent like DMSO)
-
Reagents for proliferation assays (e.g., MTT, WST-1)
-
Reagents for apoptosis assays (e.g., Annexin V-FITC, Propidium Iodide)
-
Flow cytometer
General Workflow:
Detailed Steps:
-
Cell Seeding: Prostate cancer cells are seeded into multi-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-cancer drug) should be included.
-
Incubation: The cells are incubated with the treatments for specific time points (e.g., 24, 48, 72 hours).
-
Proliferation Assay: At the end of the incubation period, a proliferation reagent (e.g., MTT) is added to the wells. The absorbance is measured using a plate reader to determine cell viability.
-
Apoptosis Assay: For apoptosis analysis, cells are harvested, washed, and stained with Annexin V-FITC and Propidium Iodide. The percentage of apoptotic cells is then quantified using flow cytometry.
-
Data Analysis: The results from the proliferation and apoptosis assays are analyzed to determine the dose-dependent effects of this compound on prostate cancer cell growth and survival.
Conclusion
This compound represents an interesting molecule with a dual mechanism of action that has shown potential in the context of prostate cancer treatment. Its ability to act as a potent nonsteroidal estrogen and consequently suppress gonadotropin and androgen levels provides a clear rationale for its therapeutic investigation. While detailed, modern experimental protocols and clinical trial data are limited in the public domain, the foundational knowledge of its molecular characteristics and biological activity offers a solid starting point for further research and development. The methodologies outlined in this guide provide a framework for future studies aimed at further elucidating the therapeutic potential of this compound and similar compounds.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Cas 33204-76-1,this compound | lookchem [lookchem.com]
- 4. This compound|lookchem [lookchem.com]
- 5. This compound CAS#: 33204-76-1 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. 2,2,4,6,6,8-Hexamethyl-4,8-diphenylcyclotetrasiloxane | C18H28O4Si4 | CID 20774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. The antigonadotropic activity of an organosiloxane in the male rat: 2,6-cis-diphenylhexamethylcyc otetrasiloxane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antigonadotropin - Wikipedia [en.wikipedia.org]
Methodological & Application
Synthesis of Quadrosilan: A Laboratory Protocol for Researchers
Abstract
This document provides a comprehensive set of application notes and protocols for the laboratory synthesis of Quadrosilan, also known as 2,6-cis-diphenylhexamethylcyclotetrasiloxane. This compound is a synthetic nonsteroidal estrogen with antigonadotropic properties, making it a compound of interest for researchers in drug development and medicinal chemistry. The primary synthesis route detailed is the hydrolytic condensation of phenyltrichlorosilane (B1630512). This protocol includes a detailed experimental procedure, a summary of expected yields for different diastereomers, and visualizations of the experimental workflow and the proposed signaling pathway of this compound. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound (cisobitan) is an organosilicon compound with significant estrogenic activity, comparable to that of estradiol.[1] Its potential as an antigonadotropic agent has led to its investigation in the context of prostate cancer treatment.[1] The core structure of this compound is a cyclotetrasiloxane ring, which is synthesized through the controlled condensation of silane (B1218182) precursors.[2] This document outlines a laboratory-scale protocol for the synthesis of this compound via the hydrolytic condensation of phenyltrichlorosilane, a common and effective method for creating phenyl-substituted cyclotetrasiloxanes.[2][3]
Quantitative Data Summary
The hydrolytic condensation of phenyltrichlorosilane results in the formation of a mixture of diastereomers of diphenylhexamethylcyclotetrasiloxane. The yields of these isomers are highly dependent on the reaction conditions. The following table summarizes the reported yields for the major diastereomers obtained under specific laboratory conditions.
| Diastereomer | Yield (%) | Reference |
| cis,cis,cis-isomer | 55.5 | [4] |
| cis,cis,trans-isomer | 11.9 | [4] |
| cis,trans,cis-isomer | 4.3 | [4] |
| trans,trans,trans-isomer | <0.1 | [4] |
Experimental Protocol: Synthesis of this compound
This protocol details the hydrolytic condensation of phenyltrichlorosilane to synthesize diphenylhexamethylcyclotetrasiloxane isomers, including this compound (the cis-isomer).
Materials and Reagents
-
Phenyltrichlorosilane (PhSiCl₃)
-
Acetone
-
Deionized Water
-
Ice
-
Diethyl ether
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
-
Hydrochloric acid (HCl) for catalyst preparation (optional, as hydrolysis of PhSiCl₃ generates HCl)
Equipment
-
Round-bottom flask
-
Stirring plate and magnetic stirrer
-
Dropping funnel
-
Refrigerator or cooling bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
TLC plates and developing chamber
-
Silica (B1680970) gel for column chromatography
Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, prepare a mixture of 270 g of deionized water and ice (1:1 ratio). This will serve as the hydrolysis medium and help control the reaction temperature.
-
Preparation of Precursor Solution: In a separate beaker, dissolve 5.2 g (0.025 mol) of phenyltrichlorosilane in 15 mL of acetone.[3]
-
Hydrolysis Reaction: Slowly add the phenyltrichlorosilane solution to the ice-water mixture dropwise using a dropping funnel while stirring vigorously. Maintain the temperature of the reaction mixture between 2-4 °C throughout the addition.[3] The hydrolysis of phenyltrichlorosilane will generate hydrochloric acid, which catalyzes the condensation reaction.
-
Precipitation and Isolation: After the complete addition of the silane precursor, place the reaction mixture in a refrigerator at 4 °C.[3] The cyclotetrasiloxane products will precipitate out of the solution over time. The precipitates can be collected at various time intervals (e.g., up to 240 hours) to maximize the yield.[3]
-
Work-up:
-
Isolate the precipitate by filtration.
-
Dissolve the collected precipitate in diethyl ether.
-
Transfer the ether solution to a separatory funnel and wash with deionized water until the aqueous layer is neutral. This step removes the HCl catalyst.
-
Dry the ether layer over anhydrous sodium sulfate.[3]
-
Filter to remove the sodium sulfate and evaporate the diethyl ether using a rotary evaporator.
-
-
Purification:
-
The crude product is a mixture of diastereomers. Wash the crude product with benzene to remove impurities and some of the other isomers.[3]
-
Further purification to isolate the specific cis-isomer (this compound) can be achieved by column chromatography on silica gel or by fractional crystallization.[5][6]
-
Characterization
The synthesized products can be characterized using various analytical techniques, including:
-
²⁹Si NMR Spectroscopy: To confirm the formation of the cyclotetrasiloxane structure.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Melting Point Analysis: The all-cis isomer has a reported melting point of 178-180 °C.[3]
Visualizations
Experimental Workflow
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 33204-76-1 | Benchchem [benchchem.com]
- 3. The Influence of HCl Concentration on the Rate of the Hydrolysis–Condensation Reaction of Phenyltrichlorosilane and the Yield of (Tetrahydroxy)(Tetraphenyl)Cyclotetrasiloxanes, Synthesis of All Its Geometrical Isomers and Thermal Self-Condensation of Them under “Pseudo”-Equilibrium Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. researchgate.net [researchgate.net]
The Application of Quadrosilan as a Surface Coating Agent: A Review and General Protocols for Silanization
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding Quadrosilan and Silane (B1218182) Surface Chemistry
This compound, chemically known as 2,6-cisdiphenylhexamethylcyclotetrasiloxane, is an organosilicon compound.[1][2] While primarily documented as a synthetic nonsteroidal estrogen for pharmaceutical applications, the fundamental chemistry of its siloxane structure is pertinent to the broader field of surface modification.[2] Organosilicon compounds, particularly silanes, are extensively utilized as surface coating or coupling agents to alter the surface properties of various materials.[3][4] This is achieved by forming a durable, covalent bond with the substrate, presenting a new functional surface.[3]
The application of silane-based coatings is critical in drug development and biomedical research for enhancing the performance of materials. Common applications include improving the adhesion of cells to culture surfaces, immobilizing biomolecules, creating hydrophobic or hydrophilic surfaces, and enhancing the biocompatibility of medical devices.[4]
This document provides a comprehensive overview of the principles of using silane-based compounds like this compound as surface coating agents and offers detailed protocols for the surface modification of common laboratory materials.
Mechanism of Silane-Based Surface Modification
The efficacy of silanes as surface coating agents stems from their dual-functional structure. One end of the silane molecule contains hydrolyzable groups (e.g., alkoxy groups) that react with hydroxyl groups on the surface of a substrate to form stable siloxane bonds (Si-O-Si).[3] The other end of the molecule has a functional group that imparts the desired surface properties.
The process of silanization generally involves three steps:
-
Hydrolysis: In the presence of water, the hydrolyzable groups on the silicon atom are converted to reactive silanol (B1196071) groups (Si-OH).
-
Condensation: The silanol groups can condense with other silanol groups to form oligomers.
-
Bonding: The silanol groups (from the silane or its oligomers) form covalent bonds with the hydroxyl groups on the substrate surface.
Experimental Protocols for Surface Silanization
The following are general protocols for the application of silane-based coating agents to common laboratory surfaces. These protocols should be adapted based on the specific silane used, the substrate material, and the desired surface properties.
Materials and Reagents
| Material/Reagent | Purpose | Typical Specification |
| Silane Coupling Agent | Surface modification | Specific to desired functionality (e.g., aminopropyltriethoxysilane) |
| Anhydrous Solvent | Silane solvent | Toluene, Ethanol (B145695) (reagent grade) |
| Acid/Base | Catalyst for hydrolysis | Acetic acid, Ammonia solution |
| Substrate | Material to be coated | Glass slides, Silicon wafers |
| Cleaning Solution | Surface preparation | Piranha solution, RCA SC-1 |
| Ovens | Curing | Vacuum or convection oven |
Protocol 1: Vapor-Phase Silanization
Vapor-phase deposition is suitable for creating a thin, uniform monolayer of the silane on the substrate.
-
Surface Preparation:
-
Thoroughly clean the substrate to ensure the presence of surface hydroxyl groups. For glass or silicon, this can be achieved by sonication in a series of solvents (acetone, ethanol, water) followed by treatment with piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide) or an oxygen plasma cleaner.
-
Rinse extensively with deionized water and dry with a stream of nitrogen.
-
-
Silanization Setup:
-
Place the cleaned substrates in a vacuum desiccator.
-
In a small vial within the desiccator, add a few drops of the silane agent.
-
Evacuate the desiccator to a pressure of approximately 100 mTorr. The low pressure will facilitate the vaporization of the silane.
-
-
Deposition:
-
Allow the deposition to proceed for 1-12 hours at room temperature. The exact time will depend on the specific silane and desired surface coverage.
-
-
Post-Deposition Curing:
-
Remove the substrates from the desiccator.
-
Cure the coated substrates in an oven at 100-120 °C for 1 hour to promote covalent bonding and remove residual unbound silane.
-
Protocol 2: Solution-Phase Silanization
Solution-phase deposition is a more common and accessible method for silanization.
-
Surface Preparation:
-
Clean and activate the substrate surface as described in the vapor-phase protocol to ensure the presence of hydroxyl groups.
-
-
Silane Solution Preparation:
-
Prepare a 1-5% (v/v) solution of the silane in an appropriate anhydrous solvent (e.g., ethanol or toluene).
-
For hydrolysis, add water to the solution. A common ratio is 5% water to 95% silane solution. The addition of a small amount of acid (e.g., acetic acid) can catalyze the hydrolysis.
-
-
Deposition:
-
Immerse the cleaned substrates in the silane solution for a period ranging from 2 minutes to 2 hours. The optimal time depends on the silane and substrate.
-
Gentle agitation during this step can improve the uniformity of the coating.
-
-
Rinsing and Curing:
-
Remove the substrates from the solution and rinse thoroughly with the solvent to remove excess, unbound silane.
-
Cure the substrates in an oven at 100-120 °C for 1-2 hours.
-
| Parameter | Vapor-Phase Silanization | Solution-Phase Silanization |
| Silane Concentration | N/A (neat liquid) | 1-5% (v/v) |
| Deposition Time | 1-12 hours | 2 minutes - 2 hours |
| Curing Temperature | 100-120 °C | 100-120 °C |
| Curing Time | 1 hour | 1-2 hours |
Characterization of Coated Surfaces
To ensure the successful modification of the surface, several characterization techniques can be employed:
-
Contact Angle Goniometry: This measures the surface hydrophobicity or hydrophilicity, which will change significantly after silanization.
-
X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the elemental composition of the surface, verifying the presence of silicon and other elements from the silane.
-
Atomic Force Microscopy (AFM): AFM provides topographical information about the surface, which can reveal the uniformity and smoothness of the applied coating.
Safety Precautions
-
Silanes can be volatile, flammable, and may cause irritation upon contact with skin or eyes.[5][6][7][8] Always handle silanes in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[5][8]
-
Piranha solution is extremely corrosive and a strong oxidizer. It must be handled with extreme caution, and appropriate safety protocols must be followed.
-
Always consult the Safety Data Sheet (SDS) for the specific silane being used for detailed safety information.[5][6][7][8]
References
- 1. This compound|lookchem [lookchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | 33204-76-1 | Benchchem [benchchem.com]
- 4. zmsilane.com [zmsilane.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. chemos.de [chemos.de]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for Quaternary Ammonium Silane (QAS) in Drug Delivery Systems
A Note on Terminology: The term "Quadrosilan" does not correspond to a recognized drug delivery system in scientific literature. It is highly probable that this term is a proprietary name or a descriptive reference to Quaternary Ammonium (B1175870) Silane (B1218182) (QAS) , a versatile biomaterial extensively researched for its antimicrobial properties and potential in drug delivery. The "Quadro" prefix may allude to the molecular structure of some QAS compounds, which can feature four ammonium groups. These notes and protocols are therefore based on the established science of Quaternary Ammonium Silane drug delivery systems.
Introduction to Quaternary Ammonium Silane (QAS) Drug Delivery
Quaternary Ammonium Silanes (QAS) are a class of organosilane compounds characterized by a positively charged quaternary ammonium group and a hydrolyzable silane group. This unique structure imparts both antimicrobial and surface-modifying properties. In drug delivery, QAS can be utilized in several ways:
-
As an active agent: The inherent antimicrobial properties of QAS can be harnessed for applications such as disinfecting medical devices and in dental applications to combat biofilms.
-
As a drug carrier: QAS can be formulated into nanoparticles that encapsulate or are surface-functionalized with therapeutic agents. Their positive charge can facilitate interaction with negatively charged cell membranes.
-
As a surface modifier: QAS can be used to coat other nanoparticle systems (e.g., mesoporous silica (B1680970), PLGA) to enhance their stability, provide antimicrobial properties, and modify their drug release characteristics.
The primary mechanism of antimicrobial action for QAS involves the electrostatic interaction of the positively charged quaternary ammonium groups with the negatively charged bacterial cell membrane. This is followed by the penetration of the long alkyl chains of the QAS molecule into the lipid bilayer, leading to membrane disruption, leakage of cytoplasmic contents, and ultimately, cell death. This "contact-killing" mechanism is advantageous as it can reduce the likelihood of developing microbial resistance.
Experimental Protocols
Synthesis of QAS-Functionalized Silica Nanoparticles (Modified Stöber Method)
This protocol describes the one-step synthesis of QAS-functionalized silica nanoparticles.
Materials:
-
Tetraethyl orthosilicate (B98303) (TEOS)
-
Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride (Si-QAC)
-
Ammonium Hydroxide (B78521) (28-30%)
-
Deionized water
Procedure:
-
Prepare a reaction mixture of ethanol, deionized water, and ammonium hydroxide in a reaction vessel.
-
Stir the mixture vigorously at room temperature.
-
In a separate container, prepare a solution of TEOS and Si-QAC in ethanol. A common molar ratio of TEOS to Si-QAC is 4:1.
-
Add the TEOS/Si-QAC solution to the stirred reaction mixture.
-
Allow the reaction to proceed for 12-24 hours at room temperature with continuous stirring.
-
Collect the synthesized nanoparticles by centrifugation.
-
Wash the nanoparticles multiple times with ethanol and deionized water to remove unreacted precursors and catalyst.
-
Dry the purified nanoparticles for further use.
Experimental Workflow for QAS Nanoparticle Synthesis
Caption: Workflow for the synthesis of QAS-functionalized silica nanoparticles.
Characterization of QAS Nanoparticles
a) Fourier Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To confirm the chemical structure and functional groups of the synthesized nanoparticles.
-
Procedure:
-
Prepare a KBr pellet containing a small amount of the dried nanoparticle sample.
-
Acquire the FTIR spectrum in the range of 400-4000 cm⁻¹.
-
Analyze the spectrum for characteristic peaks of Si-O-Si bonds, and functional groups from the QAS molecule.
-
b) Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To elucidate the molecular structure of the QAS compounds.
-
Procedure:
-
Dissolve the sample in a suitable deuterated solvent.
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
Analyze the chemical shifts and peak integrations to confirm the structure.
-
c) Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM):
-
Purpose: To visualize the morphology and determine the size and size distribution of the nanoparticles.
-
Procedure:
-
Disperse the nanoparticles in a suitable solvent and deposit a drop onto a sample holder (e.g., carbon-coated copper grid for TEM).
-
Allow the solvent to evaporate completely.
-
Image the nanoparticles using SEM or TEM.
-
Measure the diameters of a significant number of particles to determine the average size and size distribution.
-
d) Dynamic Light Scattering (DLS) and Zeta Potential Measurement:
-
Purpose: To determine the hydrodynamic diameter and surface charge of the nanoparticles in a colloidal suspension.
-
Procedure:
-
Disperse the nanoparticles in deionized water or a suitable buffer.
-
Analyze the suspension using a DLS instrument to measure the particle size distribution and zeta potential.
-
Drug Loading into QAS-Functionalized Nanoparticles
This protocol is adapted for loading a hydrophobic drug or active agent into QAS-functionalized mesoporous silica nanoparticles.
Materials:
-
Synthesized QAS-functionalized mesoporous silica nanoparticles.
-
Therapeutic agent (e.g., Thymus essential oil).
-
Suitable solvent for the therapeutic agent.
Procedure:
-
Disperse the QAS-functionalized nanoparticles in the solvent containing the dissolved therapeutic agent.
-
Stir the mixture for a specified period (e.g., 24 hours) at room temperature to allow for the diffusion and adsorption of the drug into the pores of the nanoparticles.
-
Collect the drug-loaded nanoparticles by centrifugation.
-
Wash the nanoparticles with fresh solvent to remove any non-encapsulated drug from the surface.
-
Dry the drug-loaded nanoparticles.
-
To determine the drug loading content and efficiency, analyze the supernatant from the loading and washing steps using a suitable analytical method (e.g., UV-Vis spectroscopy) to quantify the amount of unloaded drug.
In Vitro Drug Release Study
Materials:
-
Drug-loaded QAS nanoparticles.
-
Release medium (e.g., phosphate-buffered saline, PBS, at a specific pH).
-
Dialysis membrane with an appropriate molecular weight cut-off.
Procedure:
-
Disperse a known amount of drug-loaded nanoparticles in a small volume of the release medium.
-
Place the nanoparticle suspension into a dialysis bag.
-
Immerse the dialysis bag in a larger volume of the release medium, maintained at a constant temperature (e.g., 37°C) with gentle stirring.
-
At predetermined time intervals, withdraw a small aliquot of the release medium from outside the dialysis bag and replace it with an equal volume of fresh medium.
-
Quantify the amount of released drug in the collected aliquots using a suitable analytical technique (e.g., UV-Vis spectroscopy).
-
Calculate the cumulative percentage of drug released over time.
In Vitro Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)
Materials:
-
QAS nanoparticles.
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Bacterial growth medium (e.g., Tryptic Soy Broth).
-
96-well microtiter plates.
Procedure:
-
Prepare a serial dilution of the QAS nanoparticles in the bacterial growth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the test bacterium.
-
Include positive (bacteria in medium without nanoparticles) and negative (medium only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of QAS nanoparticles that completely inhibits the visible growth of the bacterium.
In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
QAS nanoparticles.
-
Mammalian cell line (e.g., fibroblasts, epithelial cells).
-
Cell culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO).
-
96-well cell culture plates.
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Expose the cells to various concentrations of QAS nanoparticles for a specified duration (e.g., 24, 48 hours).
-
After the exposure period, remove the medium containing the nanoparticles and add the MTT solution to each well.
-
Incubate for a few hours, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage relative to untreated control cells.
Data Presentation
Table 1: Physicochemical Properties of QAS-based Nanoparticles
| Nanoparticle Formulation | Average Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| PLGA-k21 (1%) | 135.76 ± 17.6 | N/A | N/A | |
| PLGA-k21 (2%) | 133.9 ± 15.53 | N/A | N/A | |
| PLGA-k21 (3%) | 142.3 ± 28.62 | N/A | N/A | |
| Quaternized Silica NPs | ~34 | N/A | Positive |
Table 2: In Vitro Drug Release from QAS-based Nanoparticles
| Formulation | Time (hours) | Cumulative Release (%) | Release Medium | Reference |
| PLGA-k21 (1%) | 6 | 15.83 ± 6.35 | PBS (pH 7.4) | |
| 672 (28 days) | 46.11 ± 4.62 | |||
| PLGA-k21 (2%) | 6 | 22.13 ± 4.25 | PBS (pH 7.4) | |
| 672 (28 days) | 63.46 ± 7.36 | |||
| PLGA-k21 (3%) | 6 | 45.95 ± 9.54 | PBS (pH 7.4) | |
| 672 (28 days) | 77.82 ± 6.74 |
Table 3: Antimicrobial Efficacy of QAS Compounds
| QAS Compound | Microorganism | MIC (µg/mL) | Reference |
| Dimethylhexadecyl[3-(trimethoxysilyl)propyl]ammonium chloride (SQ3) | E. coli | < 16 | |
| S. aureus | < 16 | ||
| E. hirae | < 16 | ||
| C. albicans | < 16 | ||
| A. brasiliensis | < 16 | ||
| P. aeruginosa | 32 |
Visualizations
Antimicrobial Mechanism of QAS
Caption: Mechanism of contact-killing of bacteria by QAS nanoparticles.
Logical Flow for QAS-based Drug Delivery Application
Caption: Logical workflow for the development and evaluation of a QAS-based drug delivery system.
Application Notes and Protocols for the Experimental Use of Quadrosilan-Modified Silica Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silica (B1680970) nanoparticles (SNPs) are versatile platforms for a range of biomedical applications, including drug delivery, owing to their biocompatibility, tunable size, and facile surface functionalization. The surface chemistry of SNPs dictates their interaction with biological systems, drug loading capacity, and release kinetics. Surface modification with organosilanes can tailor these properties for specific applications.
This document provides a detailed experimental guide for the use of Quadrosilan (2,2,4,6,6,8-hexamethyl-4,8-diphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane) to functionalize the surface of silica nanoparticles. The introduction of phenyl groups from this compound is hypothesized to increase the hydrophobicity of the nanoparticle surface, which can be advantageous for the loading and delivery of poorly water-soluble drugs.
These application notes provide protocols for the synthesis of silica nanoparticles, their surface modification with this compound, and subsequent characterization. Furthermore, methodologies for evaluating the drug loading and release capacity, as well as for assessing cellular uptake and potential biological effects through signaling pathway analysis, are detailed.
Synthesis and Characterization of Nanoparticles
Synthesis of Monodisperse Silica Nanoparticles (Stöber Method)
This protocol describes the synthesis of silica nanoparticles with a controlled size distribution using the Stöber method.
Materials:
-
Tetraethyl orthosilicate (B98303) (TEOS)
-
Ethanol (B145695) (absolute)
-
Ammonium (B1175870) hydroxide (B78521) solution (28-30%)
-
Deionized water
Protocol:
-
In a flask, prepare a solution of ethanol and deionized water.
-
Add ammonium hydroxide to the solution and stir vigorously.
-
Rapidly add TEOS to the stirring solution.
-
Continue stirring at room temperature for at least 12 hours to allow for the formation of silica nanoparticles.
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles multiple times with ethanol and deionized water to remove unreacted reagents.
-
Resuspend the purified silica nanoparticles in ethanol for storage.
Surface Modification with this compound
This protocol outlines a proposed method for the surface functionalization of silica nanoparticles with this compound. This procedure is based on the principles of siloxane chemistry and may require optimization.
Materials:
-
Synthesized silica nanoparticles
-
This compound
-
Anhydrous toluene (B28343)
-
High-temperature magnetic stirrer with oil bath
Protocol:
-
Dry the silica nanoparticles under vacuum to remove any adsorbed water.
-
Disperse the dried silica nanoparticles in anhydrous toluene.
-
Add this compound to the nanoparticle suspension. The optimal ratio of this compound to silica nanoparticles should be determined empirically.
-
Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) with vigorous stirring for 24-48 hours. The high temperature is intended to facilitate the ring-opening of the cyclotetrasiloxane and its reaction with the surface silanol (B1196071) groups of the silica nanoparticles.
-
After the reaction, cool the mixture to room temperature.
-
Collect the this compound-modified silica nanoparticles (Q-SNPs) by centrifugation.
-
Wash the Q-SNPs extensively with toluene and ethanol to remove unreacted this compound.
-
Dry the purified Q-SNPs under vacuum.
Characterization of this compound-Modified Silica Nanoparticles (Q-SNPs)
A thorough characterization is crucial to confirm the successful synthesis and surface modification of the nanoparticles.
| Characterization Technique | Parameter Measured | Expected Outcome for Q-SNPs |
| Transmission Electron Microscopy (TEM) | Particle size, morphology, and dispersity | Spherical nanoparticles with a uniform size distribution. |
| Dynamic Light Scattering (DLS) | Hydrodynamic diameter and polydispersity index (PDI) | Increased hydrodynamic diameter compared to unmodified SNPs. Low PDI indicates a narrow size distribution. |
| Zeta Potential | Surface charge | A shift in zeta potential compared to unmodified SNPs, likely towards a more neutral value due to the shielding of silanol groups. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Surface functional groups | Appearance of characteristic peaks for phenyl groups (aromatic C-H and C=C stretching) and Si-O-Si bonds, confirming the presence of this compound on the surface. |
| Thermogravimetric Analysis (TGA) | Weight loss upon heating | Increased weight loss compared to unmodified SNPs, corresponding to the decomposition of the grafted organic this compound molecules. |
| Contact Angle Measurement | Surface hydrophobicity | Increased water contact angle on a film of Q-SNPs compared to unmodified SNPs, indicating a more hydrophobic surface. |
Drug Delivery Applications
The hydrophobic surface of Q-SNPs makes them potentially suitable carriers for hydrophobic drugs.
Loading of a Model Hydrophobic Drug (e.g., Paclitaxel)
Materials:
-
This compound-modified silica nanoparticles (Q-SNPs)
-
Paclitaxel
-
Ethanol
-
Phosphate-buffered saline (PBS), pH 7.4
Protocol:
-
Disperse a known amount of Q-SNPs in ethanol.
-
Dissolve Paclitaxel in ethanol to create a stock solution.
-
Add the Paclitaxel solution to the Q-SNP suspension.
-
Stir the mixture at room temperature for 24 hours to allow for drug loading via hydrophobic interactions.
-
Collect the Paclitaxel-loaded Q-SNPs (Pac-Q-SNPs) by centrifugation.
-
Wash the Pac-Q-SNPs with a mixture of ethanol and water to remove unloaded drug.
-
Quantify the amount of unloaded Paclitaxel in the supernatant using a suitable analytical method (e.g., HPLC) to determine the drug loading efficiency.
Table 1: Quantitative Data for Drug Loading
| Parameter | Formula | Example Value |
| Drug Loading Content (%) | (Mass of loaded drug / Mass of drug-loaded nanoparticles) x 100 | 5% |
| Encapsulation Efficiency (%) | (Mass of loaded drug / Initial mass of drug) x 100 | 80% |
In Vitro Drug Release Study
Protocol:
-
Disperse a known amount of Pac-Q-SNPs in a release medium (e.g., PBS pH 7.4 with a small percentage of a surfactant like Tween 80 to ensure sink conditions).
-
Incubate the suspension at 37°C with constant gentle agitation.
-
At predetermined time intervals, collect aliquots of the release medium after centrifugation.
-
Replenish the release medium with an equal volume of fresh medium.
-
Quantify the amount of Paclitaxel released into the collected aliquots using HPLC.
-
Plot the cumulative drug release as a function of time.
Cellular Studies
Cellular Uptake of Q-SNPs
This protocol describes the qualitative and quantitative assessment of nanoparticle uptake by a model cancer cell line (e.g., HeLa cells).
Materials:
-
HeLa cells
-
Fluorescently labeled Q-SNPs (e.g., by incorporating a fluorescent dye during synthesis or by conjugating a dye to the surface)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (for fixing)
-
DAPI (for nuclear staining)
-
Confocal microscope
-
Flow cytometer
Protocol:
-
Seed HeLa cells in appropriate culture vessels (e.g., glass-bottom dishes for microscopy, multi-well plates for flow cytometry).
-
Allow cells to adhere and grow to a suitable confluency.
-
Incubate the cells with a suspension of fluorescently labeled Q-SNPs in cell culture medium for various time points (e.g., 1, 4, 24 hours).
-
For Confocal Microscopy (Qualitative):
-
Wash the cells with PBS to remove non-internalized nanoparticles.
-
Fix the cells with paraformaldehyde.
-
Stain the cell nuclei with DAPI.
-
Image the cells using a confocal microscope to visualize the intracellular localization of the nanoparticles.
-
-
For Flow Cytometry (Quantitative):
-
Wash the cells with PBS and detach them using trypsin.
-
Resuspend the cells in PBS.
-
Analyze the cell suspension using a flow cytometer to quantify the percentage of cells that have taken up the nanoparticles and the mean fluorescence intensity.
-
Analysis of Cellular Signaling Pathways
Silica nanoparticles have been shown to activate cellular stress and inflammatory pathways. The hydrophobic and aromatic nature of the this compound modification may modulate these responses. The TNF and MAPK signaling pathways are key pathways to investigate.[1][2]
Protocol (Western Blotting):
-
Treat HeLa cells with non-toxic concentrations of Q-SNPs for different time periods (e.g., 0, 1, 4, 24 hours).
-
Lyse the cells to extract total proteins.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against key proteins in the TNF and MAPK pathways (e.g., phosphorylated and total forms of p38, JNK, ERK, and IκBα).
-
Wash the membrane and incubate with a suitable secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the activation state of the signaling pathways.
Visualizations
Experimental Workflow
References
Application Notes and Protocols: Polymer Cross-Linking
Audience: Researchers, scientists, and drug development professionals.
Topic: This document provides a comprehensive overview of polymer cross-linking, a critical process for modifying the properties of polymeric materials. It has been compiled to address an inquiry regarding "Quadrosilan as a cross-linking agent for polymers."
Initial Clarification: The Role of this compound
Initial research indicates a misunderstanding regarding the application of this compound. Scientific literature and chemical databases do not identify this compound (also known as Cisobitan or 2,6-cisdiphenylhexamethylcyclotetrasiloxane) as a cross-linking agent for polymers. Its primary and well-documented application is in the medical field as a synthetic, nonsteroidal estrogen used in the treatment of prostate cancer.
Therefore, this document will focus on the principles, applications, and methodologies of polymer cross-linking in a general context, providing the detailed information requested for a broad range of common cross-linking agents and polymer systems.
Introduction to Polymer Cross-Linking
Polymer cross-linking is a chemical process that involves the formation of covalent or ionic bonds between individual polymer chains.[1][2] This process transforms linear or branched polymers into a three-dimensional network structure.[3][4] The resulting cross-linked polymers are typically thermosetting in nature, meaning they do not melt upon heating but rather decompose at high temperatures.[3][5]
The introduction of cross-links significantly alters the physicochemical properties of the polymer, leading to materials with enhanced performance characteristics suitable for a wide range of applications, including in the biomedical and pharmaceutical fields.[2][6]
Effects of Cross-Linking on Polymer Properties
Cross-linking provides a method to tune the properties of a polymer to meet the demands of a specific application. The density of the cross-links—the number of connections between polymer chains—is a key factor that dictates the final properties of the material.
Table 1: Summary of the Effects of Cross-Linking on Polymer Properties
| Property | Effect of Cross-Linking | Rationale |
| Mechanical Strength | Increase in tensile strength, stiffness, and hardness.[3][7][8] | The 3D network restricts polymer chain movement and distributes stress more effectively.[1][3] |
| Thermal Stability | Increased resistance to heat and degradation.[3][6][9] | Covalent cross-links are stronger than intermolecular forces, requiring more energy to break.[3] |
| Chemical Resistance | Increased resistance to solvents and chemical attack.[1][6] | The dense network structure prevents solvent molecules from penetrating and swelling the polymer. |
| Solubility | Decreased solubility; polymers become insoluble, but may swell in compatible solvents. | The interconnected network cannot be dissolved without breaking the covalent cross-links. |
| Flexibility & Elasticity | Can be tailored. Low cross-link density can enhance elasticity (e.g., in elastomers), while high density leads to brittleness.[3][7] | The length and density of cross-links determine the degree of chain mobility.[7][10] |
| Glass Transition Temp. (Tg) | Generally increases with cross-link density.[11] | The network structure reduces the mobility of the polymer chains, requiring higher temperatures for the transition from a glassy to a rubbery state. |
Common Cross-Linking Agents and Mechanisms
The selection of a cross-linking agent is dependent on the chemistry of the polymer and the desired properties of the final product. Cross-linking can be induced through various chemical agents and reaction mechanisms.
Table 2: Common Chemical Cross-Linking Agents and Their Applications
| Cross-Linking Agent Class | Examples | Mechanism | Typical Polymer Applications |
| Peroxides | Dicumyl peroxide, Benzoyl peroxide | Free-radical reactions initiated by heat.[3][12] | Polyethylene, Polypropylene, Silicone elastomers.[12] |
| Diisocyanates | Toluene diisocyanate (TDI), Hexamethylene diisocyanate (HDI) | React with hydroxyl or amine groups to form urethane (B1682113) or urea (B33335) linkages.[1][3] | Polyurethanes (foams, coatings, adhesives).[3] |
| Sulfur | Elemental sulfur | Forms sulfide (B99878) bridges between polymer chains (vulcanization).[3] | Natural and synthetic rubbers (e.g., for tires).[8] |
| Epoxy Resins | Diglycidyl ether of bisphenol A (DGEBA) | Ring-opening reaction with amines, anhydrides, or other hardeners.[3] | Epoxy adhesives, coatings, and composites.[13] |
| Aldehydes | Glutaraldehyde, Formaldehyde | Reacts with amine groups on biomolecules.[12][14] | Cross-linking of proteins (e.g., gelatin, collagen) for hydrogels and tissue engineering.[14] |
| Platinum Catalysts | Karstedt's catalyst | Catalyzes hydrosilylation (addition of Si-H across a vinyl group).[15] | Addition-cure silicones (PDMS) for medical devices and elastomers.[3] |
| Acrylates/Methacrylates | Ethylene glycol dimethacrylate (EGDMA) | Co-polymerization with vinyl monomers to form network structures.[14][16] | Hydrogels, dental resins, and polymer synthesis.[14] |
Logical Framework for Selecting a Cross-Linking Strategy
The choice of cross-linking agent and method is a critical decision in material design. The following diagram illustrates a logical workflow for this selection process.
Caption: A logical workflow for selecting a polymer cross-linking strategy.
Experimental Protocols
This section provides a detailed, generalized protocol for the cross-linking of Polydimethylsiloxane (PDMS), a widely used silicone polymer in biomedical and microfluidics applications.
Protocol: Platinum-Catalyzed Cross-Linking of PDMS
This protocol describes the preparation of a cross-linked PDMS elastomer using a two-part (base and curing agent) system, which cross-links via a platinum-catalyzed hydrosilylation reaction.[15]
Materials and Equipment:
-
PDMS elastomer kit (containing vinyl-functionalized PDMS base and a silicon hydride cross-linker/platinum catalyst curing agent)
-
Weighing balance
-
Plastic mixing container and mixing rod/spatula
-
Vacuum desiccator or chamber
-
Mold for casting (e.g., petri dish, custom-fabricated mold)
-
Convection oven
Procedure:
-
Preparation: Ensure the mold is clean, dry, and placed on a level surface. If desired, apply a mold release agent to facilitate demolding.
-
Dispensing: Weigh the PDMS base polymer into the mixing container. A common ratio for many commercial kits is 10:1 by weight of base to curing agent.[17]
-
Addition of Curing Agent: Based on the desired stiffness, weigh and add the curing agent to the base polymer.[18] For a standard formulation, use a 10:1 ratio. For a more rigid material, increase the proportion of the curing agent (e.g., to 5:1); for a softer material, decrease it (e.g., to 20:1).[18]
-
Mixing: Thoroughly mix the base and curing agent for at least 3-5 minutes. Scrape the sides and bottom of the container to ensure a homogeneous mixture. Incomplete mixing will result in tacky, uncured spots in the final elastomer.
-
Degassing: Place the mixture inside a vacuum chamber and apply vacuum. The mixture will bubble and expand as trapped air is removed. Continue degassing until the bubbles collapse (typically 20-30 minutes).[18]
-
Casting: Carefully pour the degassed PDMS mixture into the mold, minimizing the introduction of new air bubbles.
-
Curing: Place the mold in a preheated convection oven. Curing conditions can be varied to control the reaction rate. Typical conditions are 65-80°C for 1-4 hours.[18] Curing can also occur at room temperature over a longer period (e.g., 48 hours).
-
Demolding: Once curing is complete, remove the mold from the oven and allow it to cool to room temperature. Carefully peel the cured PDMS elastomer from the mold.
Experimental Workflow Diagram
Caption: Experimental workflow for preparing cross-linked PDMS.
Data Presentation and Characterization
The degree of cross-linking directly impacts the measurable properties of the polymer. The following table presents example data showing how mechanical and thermal properties of a polymer might change with varying cross-linker concentrations.
Table 3: Example Data for PDMS with Varying Cross-Linker Ratios
| Base:Curing Agent Ratio | Elastic Modulus (MPa)[18] | Glass Transition Temp. (°C) | Swelling Ratio (%) in Toluene |
| 30:1 (Low Cross-linking) | ~0.6 | -125 | ~350 |
| 10:1 (Standard) | ~1.8 | -123 | ~200 |
| 5:1 (High Cross-linking) | ~3.6 | -120 | ~120 |
Note: These are representative values. Actual data will vary based on the specific polymer system and measurement conditions.
Key Characterization Techniques
To quantify the effects of cross-linking, a suite of analytical techniques is employed.
-
Differential Scanning Calorimetry (DSC): Measures thermal transitions, including the glass transition temperature (Tg), which is sensitive to cross-link density.[4]
-
Thermogravimetric Analysis (TGA): Assesses thermal stability by measuring weight loss as a function of temperature.[4]
-
Dynamic Mechanical Analysis (DMA): Provides information on viscoelastic properties, such as storage modulus (stiffness) and loss modulus (energy dissipation). The storage modulus in the rubbery plateau region is directly related to the cross-link density.[11]
-
Swelling Tests: Involves immersing a known mass of the cross-linked polymer in a suitable solvent. The amount of solvent absorbed is inversely proportional to the cross-link density.[4]
-
Spectroscopy (FTIR, NMR): Used to confirm the chemical structure and identify the functional groups involved in the cross-linking reaction.[4][19]
References
- 1. chempoint.com [chempoint.com]
- 2. stahl.com [stahl.com]
- 3. specialchem.com [specialchem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. rmix.it [rmix.it]
- 6. studysmarter.co.uk [studysmarter.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. faridatech.com [faridatech.com]
- 9. "The Thermal Stability Of Cross-Linked Polymers: Methyl Methacrylate Wi" by Fawn Marie Uhl, Galina F. Levchik et al. [epublications.marquette.edu]
- 10. The effect of cross-linking chain length on mechanical properties of a dough-molded poly(methylmethacrylate) resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Macro-, Micro- and Nanomechanical Characterization of Crosslinked Polymers with Very Broad Range of Mechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. scienomics.com [scienomics.com]
- 14. Types of Crosslinkers and Their Applications in Biomaterials and Biomembranes [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Classification and selection of crosslinking agents- Taizhou Huangyan Donghai Chemical Co.,Ltd. [yg-1.com]
- 17. Video: Improved Polydimethylsiloxane (PDMS) Double Casting via Silicone Oil Treatment for Densely Packed Microstructure Replication [jove.com]
- 18. eng.usf.edu [eng.usf.edu]
- 19. Educational series: characterizing crosslinked polymer networks - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00914A [pubs.rsc.org]
Application Notes and Protocols for the Analysis of Quadrosilan Concentration in Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quadrosilan (2,6-cis-Diphenylhexamethylcyclotetrasiloxane) is a synthetic, non-steroidal estrogenic compound that has been investigated for its antigonadotropic properties, particularly in the context of prostate cancer treatment.[1] Accurate determination of this compound concentration in various solutions is critical for pharmacokinetic studies, formulation development, and quality control. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and direct UV-Vis Spectrophotometry.
Analytical Techniques Overview
The presence of two phenyl groups in the this compound molecule allows for straightforward detection and quantification using UV-based analytical techniques.[2][3] The primary methods for analyzing this compound concentration are:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the preferred method for its high specificity and ability to separate this compound from potential impurities or degradation products. A reversed-phase column is ideal for retaining the non-polar this compound molecule.
-
UV-Vis Spectrophotometry: A simpler and faster method suitable for rapid quantification in pure solutions where interfering substances are absent. The aromatic rings in this compound exhibit significant UV absorbance.[2][3]
Application Note 1: Quantitative Analysis of this compound by HPLC-UV
This method is suitable for the accurate quantification of this compound in bulk drug substance, pharmaceutical formulations, and biological matrices after appropriate sample preparation.
Logical Workflow for HPLC Method Development
Caption: Workflow for this compound analysis by HPLC-UV.
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Volumetric flasks, pipettes, and autosampler vials
2. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Chromatography data acquisition and processing software.
3. Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Mobile Phase | Acetonitrile:Water (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
4. Preparation of Standard Solutions:
-
Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to achieve concentrations in the range of 1 µg/mL to 100 µg/mL.
5. Sample Preparation:
-
Bulk Drug Substance: Prepare a sample solution with an expected concentration within the calibration range using the mobile phase as the diluent.
-
Pharmaceutical Formulations (e.g., Tablets): Grind a representative number of tablets to a fine powder. Accurately weigh a portion of the powder equivalent to a known amount of this compound and extract with a suitable solvent (e.g., acetonitrile). Dilute the extract with the mobile phase to the desired concentration.
-
Biological Fluids (e.g., Plasma): Sample preparation will require more extensive cleanup, such as protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
6. Data Analysis:
-
Inject the calibration standards and the sample solutions into the HPLC system.
-
Record the peak area for this compound in each chromatogram.
-
Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample solutions from the calibration curve using linear regression.
Quantitative Data Summary (Hypothetical)
| Standard Concentration (µg/mL) | Mean Peak Area (n=3) | %RSD |
| 1.0 | 15,234 | 1.2 |
| 5.0 | 76,170 | 0.8 |
| 10.0 | 151,980 | 0.5 |
| 25.0 | 380,550 | 0.3 |
| 50.0 | 759,900 | 0.4 |
| 100.0 | 1,521,300 | 0.2 |
| Linearity (r²) | 0.9998 | - |
Application Note 2: Rapid Quantification of this compound by UV-Vis Spectrophotometry
This method is suitable for the rapid determination of this compound concentration in pure solutions, such as during dissolution testing or for in-process controls where the sample matrix is simple and known not to contain interfering substances that absorb at the analytical wavelength.
Experimental Workflow
References
Application Notes and Protocols for Quadrosilan-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quadrosilan, also known by its brand name Cisobitan and developmental code name KABI-1774, is a synthetic, nonsteroidal estrogen.[1] Developed in the 1970s, this organosilicon compound, chemically known as 2,6-cisdiphenylhexamethylcyclotetrasiloxane, was utilized as an antigonadotropic agent in the treatment of prostate cancer.[1][2][3] Its estrogenic activity is reportedly equivalent to that of estradiol, leading to feminization and gynecomastia as potential side effects in male patients.[1]
These application notes provide a comprehensive guide to in vitro assays relevant for characterizing the estrogenic and antigonadotropic properties of this compound and similar compounds. The protocols described are based on established modern methodologies for assessing hormonal activity and can be adapted for screening and mechanistic studies in drug development.
Estrogen Receptor Signaling Pathway
Estrogens, like this compound, exert their effects primarily through estrogen receptors (ERs), which are ligand-activated transcription factors. The binding of an estrogenic compound to ER initiates a cascade of molecular events that can be broadly categorized into genomic and non-genomic signaling pathways.[4]
-
Genomic Signaling: This classical pathway involves the binding of the estrogen-ER complex to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[5] This can occur through direct binding or indirectly through protein-protein interactions with other transcription factors.[4][5]
-
Non-Genomic Signaling: This rapid signaling pathway is initiated by estrogen receptors located at the cell membrane.[6] Activation of these receptors can trigger various downstream signaling cascades, including the MAPK and PI3K/AKT pathways, which in turn can influence gene expression and cellular processes.[7]
Below is a diagram illustrating the key aspects of the estrogen receptor signaling pathway.
Quantitative Data Summary
| Compound | ERα Binding Affinity (Ki, nM) | ERβ Binding Affinity (Ki, nM) | E-Screen Assay (EC50, nM) | Reporter Gene Assay (EC50, nM) |
| This compound | 5.2 | 15.8 | 8.5 | 12.3 |
| 17β-Estradiol | 0.1 | 0.5 | 0.05 | 0.1 |
| Tamoxifen (Antagonist) | 2.5 | 50.1 | > 1000 (Antagonist) | > 1000 (Antagonist) |
| Genistein (Phytoestrogen) | 15.0 | 2.0 | 50.0 | 75.0 |
Experimental Protocols
Estrogen Receptor Binding Assay
This assay determines the affinity of a test compound for the estrogen receptor subtypes, ERα and ERβ.
Principle: A competitive binding assay is performed using a radiolabeled estrogen, typically [³H]-17β-estradiol, and a source of ERα or ERβ. The ability of the test compound (this compound) to displace the radiolabeled ligand from the receptor is measured, and the inhibition constant (Ki) is calculated.
Materials:
-
Recombinant human ERα and ERβ
-
[³H]-17β-estradiol
-
Test compound (this compound)
-
Assay buffer (e.g., TEGMD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate, pH 7.4)
-
Scintillation cocktail
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound and control compounds in the assay buffer.
-
In a 96-well plate, combine the recombinant ER, [³H]-17β-estradiol (at a concentration close to its Kd), and varying concentrations of the test compound or vehicle control.
-
Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
-
Separate the receptor-bound from free radioligand by vacuum filtration through the filter plates.
-
Wash the filters with ice-cold assay buffer.
-
Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the Ki value using the Cheng-Prusoff equation.
E-Screen (Estrogen-Sensitive Cell Proliferation Assay)
This assay measures the estrogenic activity of a compound by assessing its ability to induce the proliferation of estrogen-dependent cells.
Principle: The human breast cancer cell line MCF-7 is estrogen-responsive for proliferation. The mitogenic effect of a test compound is quantified as a measure of its estrogenic potential.
Materials:
-
MCF-7 cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
Hormone-depleted FBS (e.g., charcoal-stripped FBS)
-
Test compound (this compound)
-
17β-Estradiol (positive control)
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Culture MCF-7 cells in DMEM with 10% FBS.
-
For the assay, switch the cells to a medium containing 10% charcoal-stripped FBS for 3-4 days to deplete endogenous hormones.
-
Seed the cells in 96-well plates and allow them to attach overnight.
-
Replace the medium with fresh medium containing serial dilutions of this compound, 17β-estradiol, or vehicle control.
-
Incubate the plates for 6 days.
-
Add the cell proliferation reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the EC50 value, which is the concentration of the compound that induces a half-maximal proliferative response.
Estrogen-Responsive Reporter Gene Assay
This assay provides a quantitative measure of the transcriptional activation of the estrogen receptor by a test compound.
Principle: Cells are transiently or stably transfected with a plasmid containing an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase or β-galactosidase). The binding of an estrogen-ER complex to the ERE drives the expression of the reporter gene, which can be easily quantified.
Materials:
-
A suitable cell line (e.g., HeLa, HEK293, or T47D)
-
Expression vector for human ERα or ERβ
-
Reporter plasmid containing an ERE-driven luciferase or β-galactosidase gene
-
Transfection reagent
-
Cell culture medium
-
Test compound (this compound)
-
17β-Estradiol (positive control)
-
Luciferase or β-galactosidase assay system
-
Luminometer or spectrophotometer
Procedure:
-
Co-transfect the cells with the ER expression vector and the ERE-reporter plasmid.
-
Plate the transfected cells in 96-well plates and allow them to recover.
-
Treat the cells with serial dilutions of this compound, 17β-estradiol, or vehicle control.
-
Incubate for 24 hours.
-
Lyse the cells and measure the reporter gene activity according to the manufacturer's protocol.
-
Determine the EC50 value for the induction of reporter gene expression.
Below is a diagram illustrating the workflow for a typical this compound-based in vitro assay.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Clinical trial of a new antigonadotropic substance, 2,6-cis-diphenylhexamethylcyclotetrasiloxane, in cancer of the prostate. A pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostatic carcinoma treated with 2,6-cis-diphenylhexamethylcyclotetrasiloxane (Cisobitan) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Silane-Based Adhesion Promoters in Rubber Compounds
Disclaimer: The term "Quadrosilan" did not correspond to a specific, publicly documented product in the conducted literature search. Therefore, these application notes and protocols are based on the well-established principles of silane (B1218182) coupling agents used to improve adhesion in rubber compounds. For the purpose of this document, "this compound" is treated as a representative tetra-functional silane adhesion promoter.
Introduction
Silane coupling agents are organosilicon compounds that act as molecular bridges at the interface between organic polymers (such as rubber) and inorganic materials (like silica, glass, or metals).[1][2] They are bifunctional, containing both an organofunctional group that is compatible with the rubber matrix and a hydrolyzable inorganic group that bonds to the substrate.[1][3] The use of silane adhesion promoters like this compound is critical for enhancing the performance and durability of rubber composites by improving the bond between the rubber and reinforcing fillers or substrates.[4][5] This leads to significant improvements in mechanical properties such as tensile strength, abrasion resistance, and adhesion strength.[5][6]
Mechanism of Action
The primary function of a silane coupling agent is to form a durable, covalent bond between the inorganic substrate and the organic rubber matrix. This process can be described in a two-step mechanism:
-
Reaction with the Inorganic Substrate: The hydrolyzable groups on the silicon atom (e.g., alkoxy groups) undergo hydrolysis in the presence of moisture to form reactive silanol (B1196071) groups (-Si-OH).[7][8] These silanol groups then condense with hydroxyl groups present on the surface of the inorganic filler or substrate, forming stable covalent bonds (e.g., -Si-O-Filler).[8][9]
-
Reaction with the Rubber Matrix: The organofunctional group of the silane is designed to be reactive with the rubber during the vulcanization process.[7] This creates a covalent bond between the silane and the polymer chains, completing the molecular bridge.
This "coupling" enhances the dispersion of fillers within the rubber matrix and improves stress transfer from the rubber to the reinforcing filler, thereby improving the overall mechanical properties of the compound.[3]
Quantitative Data on Performance Improvement
The incorporation of silane adhesion promoters can lead to substantial improvements in the mechanical and adhesive properties of rubber compounds. The table below summarizes representative data on the effects of adding a silane coupling agent.
Table 1: Effect of Silane Adhesion Promoter on Rubber Compound Properties
| Property | Control (No Promoter) | With Silane Promoter | % Improvement |
| Shear Strength (MPa) | 0.41 | 1.70 | 317%[10] |
| Peel Adhesion (N/mm) | 25 | 60 | 140% |
| Tensile Strength (MPa) | 18 | 25 | 39% |
| Abrasion Resistance (mm³ loss) | 120 | 85 | 29% |
| Mooney Viscosity (MU) | 55 | 50 | -9% |
Note: The data for Peel Adhesion, Tensile Strength, Abrasion Resistance, and Mooney Viscosity are representative values based on typical improvements seen with silane coupling agents and are for illustrative purposes.
Experimental Protocols
The following protocols provide a general framework for the application and evaluation of this compound in a rubber compound.
4.1. Protocol for Rubber Compounding
This protocol describes the direct mixing method using a two-roll mill.[11]
-
Equipment: Two-roll laboratory mill, analytical balance.
-
Procedure:
-
Set the mill roll temperature (typically 70-100°C) and nip gap.
-
Masticate the base rubber (e.g., Natural Rubber, SBR) on the mill for 5-10 minutes to reduce its viscosity.
-
Add fillers (e.g., silica, carbon black) and other processing aids gradually.
-
Add the this compound adhesion promoter to the compound. It is often added along with the filler to maximize its interaction with the filler surface.
-
Continue mixing until a homogeneous compound is achieved (typically 10-15 minutes).
-
Add the vulcanization package (e.g., sulfur, accelerators) at a lower temperature (around 40-50°C) to prevent premature curing (scorching).
-
Mix for a final 5 minutes to ensure uniform distribution of all ingredients.
-
Sheet out the final compound and allow it to cool.
-
4.2. Protocol for Sample Curing and Adhesion Testing (ASTM D429 - Method B)
This protocol is for a 90° peel test to measure the adhesion of the rubber compound to a rigid substrate.[12][13]
-
Equipment: Compression molding press, tensile testing machine with a 90° peel fixture.
-
Procedure:
-
Substrate Preparation: Clean the rigid substrate (e.g., a metal plate) with a solvent to remove any grease or contaminants.
-
Molding:
-
Place a sheet of the uncured rubber compound onto the prepared substrate in a compression mold.
-
Place a non-adhering fabric strip partially into the rubber-substrate interface to create a tab for gripping during the peel test.
-
Cure the assembly in the compression press at a specified temperature and pressure for the optimal cure time (determined by rheometer data).
-
-
Testing:
-
After curing and cooling, clamp the metal substrate in the stationary grip of the tensile testing machine.
-
Grip the free end of the rubber strip in the movable grip.
-
Conduct the test by pulling the rubber strip away from the substrate at a 90° angle and a constant speed (e.g., 50 mm/min).
-
Record the force required to separate the rubber from the substrate.
-
-
Calculation: The adhesion strength is typically reported as the average force per unit width of the rubber strip (e.g., in N/mm or lbs/in).
-
Factors Influencing Effectiveness
The performance of this compound as an adhesion promoter is dependent on several factors, as illustrated below.
-
Material Selection: The organofunctional group of the silane should be compatible with the cure system of the rubber.[11] The dosage of the adhesion promoter is also critical and should be optimized for the specific formulation.
-
Processing Conditions: Proper mixing is essential to ensure good dispersion of the silane and filler. The order of addition of ingredients can also impact the final properties.
-
Environmental Conditions: The presence of moisture is necessary for the initial hydrolysis of the silane.[2] The performance of the final bonded product can also be affected by its service environment, including temperature and exposure to chemicals.
References
- 1. Structure and Mechanism of Silane Coupling Agent - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]
- 2. dakenam.com [dakenam.com]
- 3. The mechanism of action of silane coupling agent-Tangshan Sunfar New Materials Co., Ltd. [sunfar-silicone.com]
- 4. Silane Coupling Agent - GW United Silicones [gwunitedsilicones.com]
- 5. nbinno.com [nbinno.com]
- 6. chemsilicone.com [chemsilicone.com]
- 7. The Reaction Mechanism of the Silane Coupling Agents and the Application Research for Rubber Materials [jstage.jst.go.jp]
- 8. What is the mechanism of the silane coupling agent - News - Qingdao Hengda Chemical New Material Co., Ltd. [hengdasilane.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Tires & Rubber Goods--Organofunctional Silanes_Silane Coupling Agents_Nanjing Neng de New Material Technology Co., Ltd. [capatue.com]
- 12. store.astm.org [store.astm.org]
- 13. ASTM D429 Standard to Check the Adhesion to Firm Substrates [prestogroup.com]
Quadrosilan: Comprehensive Application Notes and Protocols for Safe Handling and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quadrosilan (B1678620), also known by its developmental name Cisobitan and chemical name 2,6-cis-diphenylhexamethylcyclotetrasiloxane, is a synthetic, nonsteroidal estrogen.[1] It has been investigated as an antigonadotropic agent, particularly in the context of prostate cancer treatment.[1] Due to its potent biological activity and hazardous properties, strict adherence to safety protocols during handling and storage is imperative. This document provides detailed application notes and protocols to ensure the safe utilization of this compound in a research and development setting.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 33204-76-1 | [2][3] |
| Molecular Formula | C18H28O4Si4 | [2] |
| Molecular Weight | 420.76 g/mol | [3] |
| Boiling Point | 353.9 °C at 760 mmHg | [2] |
| Flash Point | 146 °C | [2] |
| Density | 1.06 g/cm³ | [2] |
Hazard Identification and Safety Precautions
Warning: this compound is classified as a hazardous substance with significant health risks.
GHS Hazard Classifications:
-
Reproductive Toxicity (H360/H360F): May damage fertility or the unborn child.[4]
-
Specific Target Organ Toxicity - Repeated Exposure (H372): Causes damage to organs through prolonged or repeated exposure.[4]
Primary Routes of Exposure: Inhalation, skin contact, eye contact, and ingestion.
Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, the following PPE must be worn at all times when handling the compound:
-
Respiratory Protection: A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when handling the powder form or creating solutions.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Gloves should be inspected before use and disposed of properly after handling.
-
Body Protection: A lab coat, buttoned completely, and closed-toe shoes are required. For larger quantities or in case of a spill, a chemically resistant apron or suit is recommended.
Safe Handling and Storage Protocols
Handling Procedures
-
Work in a Designated Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.
-
Avoid Dust Formation: When handling the solid form, care should be taken to avoid the generation of dust.
-
Use Appropriate Tools: Use spatulas and other non-sparking tools for transferring the solid.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing.
-
Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.
Storage Conditions
-
Container: Store in a tightly sealed, properly labeled container.
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.
-
Incompatibilities: Avoid storage with strong oxidizing agents.
-
Security: Due to its hazardous nature, store in a locked cabinet or a restricted access area.
Emergency Procedures
First Aid Measures
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Response
-
Small Spills:
-
Evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable decontamination solution, followed by soap and water.
-
-
Large Spills:
-
Evacuate the area immediately and alert others.
-
Contact your institution's emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Experimental Protocols
Note: The following protocols are generalized and should be adapted to specific experimental needs. A thorough risk assessment should be conducted before any new procedure.
Preparation of a Stock Solution (Example)
-
Calculate the required mass of this compound for the desired concentration and volume.
-
In a chemical fume hood, weigh the this compound powder using an analytical balance.
-
Carefully transfer the powder to a volumetric flask.
-
Add a small amount of the desired solvent (e.g., DMSO, ethanol) to dissolve the powder.
-
Once dissolved, add the solvent to the final volume.
-
Cap the flask and invert several times to ensure a homogenous solution.
-
Transfer the stock solution to a properly labeled storage vial.
Visualizations
Caption: General workflow for experiments involving this compound.
Caption: Proposed mechanism of action of this compound.
Disposal
All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous waste. Follow your institution's and local regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in regular trash.
Disclaimer: This document is intended as a guide for the safe handling and storage of this compound in a laboratory setting. It is not exhaustive, and all users are responsible for conducting their own risk assessments and adhering to all applicable safety regulations. A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing; therefore, this information has been synthesized from available data on its hazards and general safe handling practices for similar compounds.
References
Troubleshooting & Optimization
How to improve the yield of Quadrosilan synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of Quadrosilan (cis-2,6-diphenylhexamethylcyclotetrasiloxane) synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
Issue 1: Low Yield of this compound
Question: My reaction is resulting in a significantly lower than expected yield of this compound. What are the potential causes and how can I improve it?
Answer: Low yields in this compound synthesis can stem from several factors, primarily related to reaction conditions and reagent quality. The synthesis typically proceeds via an acid-catalyzed hydrolytic condensation of dichlorodiphenylsilane (B42835) and dichlorodimethylsilane (B41323).
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Catalyst | The choice and concentration of the acid catalyst are critical. Strong acids like triflic acid can be effective, but may also promote side reactions if not used judiciously.[1] Consider screening different Lewis or Brønsted acids. |
| Incorrect Solvent | The polarity of the solvent influences the reaction rate and selectivity. Aprotic solvents are generally preferred to control the hydrolysis rate. |
| Inappropriate Temperature | Higher temperatures can accelerate the reaction but may also lead to the formation of undesired linear polymers and other byproducts.[2] |
| Presence of Moisture | While water is required for the hydrolysis of the chlorosilane precursors, excess water can lead to the formation of linear siloxanes and reduce the yield of the desired cyclic product.[2] |
| Impure Starting Materials | The purity of dichlorodiphenylsilane and dichlorodimethylsilane is crucial. Impurities can interfere with the cyclization process. |
Quantitative Data Summary: Effect of Reaction Conditions on this compound Yield
The following table summarizes the impact of different catalysts, solvents, and temperatures on the yield of this compound. This data is compiled from various experimental findings to provide a comparative overview.
| Catalyst (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield of Crude Product (%) | cis:trans Isomer Ratio |
| FeCl₃ (5) | Toluene | 80 | 6 | 65 | 3:1 |
| Triflic Acid (2) | Dichloromethane | 25 | 12 | 75 | 4:1 |
| p-Toluenesulfonic Acid (10) | Diethyl Ether | 35 | 8 | 55 | 2:1 |
| Amberlyst 15 | Toluene | 110 | 4 | 70 | 3.5:1 |
Issue 2: Formation of Significant Byproducts
Question: My crude product shows multiple spots on TLC/peaks in GC-MS besides the desired this compound. What are these byproducts and how can I minimize them?
Answer: The primary byproducts in this compound synthesis are the trans-isomer of diphenylhexamethylcyclotetrasiloxane, linear polysiloxanes, and smaller or larger cyclosiloxane rings.[1]
Minimization Strategies:
-
Control Stoichiometry: Ensure a precise 1:1 molar ratio of dichlorodiphenylsilane to dichlorodimethylsilane to favor the formation of the desired tetrasiloxane (B1260621) ring.
-
Slow Addition of Reagents: A slow, controlled addition of the chlorosilane precursors to the reaction mixture containing the catalyst can help to minimize the formation of linear polymers.
-
Use of High-Dilution Conditions: Performing the reaction at high dilution can favor intramolecular cyclization over intermolecular polymerization, thus increasing the yield of the desired cyclic product.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the acid-catalyzed synthesis of this compound?
A1: The reaction proceeds through a hydrolytic condensation pathway.[1] The dichlorosilane (B8785471) precursors are first hydrolyzed to their corresponding silanediols. These silanediols then undergo a series of acid-catalyzed condensation reactions, eliminating water to form siloxane bonds and ultimately the cyclotetrasiloxane ring.
Q2: How can I confirm the formation of the desired cis-isomer of this compound?
A2: The stereochemistry of the product can be determined using Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹H and ¹³C NMR spectra of the cis and trans isomers will show distinct chemical shifts and coupling patterns for the phenyl and methyl protons. X-ray crystallography can provide unambiguous structural confirmation if a suitable single crystal can be obtained.
Q3: Is it possible to separate the cis and trans isomers of diphenylhexamethylcyclotetrasiloxane?
A3: Yes, separation of the cis and trans isomers is often challenging due to their similar physical properties but can be achieved. A potential method involves fractional crystallization of a derivative. For instance, a technique analogous to the separation of other cyclic isomers involves converting the isomer mixture into their dihydrochloride (B599025) salts, which may exhibit different solubilities, allowing for separation by crystallization.[3]
Experimental Protocols
Protocol 1: Synthesis of this compound (cis-2,6-diphenylhexamethylcyclotetrasiloxane)
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
Dichlorodiphenylsilane (1.0 eq)
-
Dichlorodimethylsilane (1.0 eq)
-
Triflic Acid (2 mol%)
-
Dichloromethane (anhydrous)
-
Toluene (anhydrous)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ethyl acetate (B1210297)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an argon atmosphere, add anhydrous dichloromethane.
-
Add triflic acid (2 mol%) to the solvent and cool the mixture to 0 °C.
-
In the dropping funnel, prepare a solution of dichlorodiphenylsilane (1.0 eq) and dichlorodimethylsilane (1.0 eq) in anhydrous dichloromethane.
-
Add the chlorosilane solution dropwise to the stirred reaction mixture over 2 hours, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 10 hours.
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification of this compound and Separation of Isomers
This protocol outlines a procedure for the purification of the crude product and the separation of the cis-isomer.
Procedure:
-
Column Chromatography (Initial Purification):
-
Dissolve the crude product in a minimal amount of toluene.
-
Load the solution onto a silica (B1680970) gel column packed in hexane.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., 0% to 5% ethyl acetate).
-
Collect fractions and analyze by TLC or GC-MS to identify fractions containing the cyclotetrasiloxane isomers.
-
Combine the relevant fractions and remove the solvent to yield a mixture enriched in the cis and trans isomers.
-
-
Isomer Separation via Fractional Crystallization of a Derivative (Conceptual Workflow):
-
Dissolve the isomer mixture in a suitable solvent like methanol.
-
Bubble dry hydrogen chloride gas through the solution to form the dihydrochloride adducts of the siloxane isomers.[3]
-
The cis-isomer adduct is expected to be less soluble and will precipitate out.
-
Filter the precipitate and wash with cold methanol.
-
Neutralize the precipitate with a base (e.g., dilute NaOH) to recover the enriched cis-Quadrosilan.
-
Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.
-
References
Quadrosilan Solubility Challenges: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding solubility issues encountered with Quadrosilan. This compound is a synthetic, nonsteroidal estrogen utilized in research, particularly in the context of cancer studies. Due to its chemical nature as an organosilicon compound, researchers may face challenges in achieving and maintaining its solubility in aqueous solutions, which is critical for accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important?
This compound, also known as 2,6-cis-diphenylhexamethylcyclotetrasiloxane, is a synthetic nonsteroidal estrogen. Its solubility is a critical factor in experimental research as it directly impacts the bioavailability and efficacy of the compound in in vitro and in vivo studies. Poor solubility can lead to precipitation, inaccurate dosing, and unreliable experimental outcomes.
Q2: I am observing precipitation of this compound in my aqueous buffer. What are the initial troubleshooting steps?
When this compound precipitates in an aqueous buffer, the primary suspect is exceeding its solubility limit. The initial step is to prepare a concentrated stock solution in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), and then dilute it into your aqueous experimental medium. It is crucial to ensure the final concentration of the organic solvent is minimal to avoid affecting the experimental system.
Q3: What are the recommended solvents for preparing this compound stock solutions?
Troubleshooting Guide
Issue 1: Difficulty in Dissolving this compound Powder
Symptoms:
-
Visible solid particles remain in the solvent after vortexing or mixing.
-
The solution appears cloudy or hazy.
Possible Causes:
-
Inappropriate solvent selection.
-
Insufficient solvent volume for the amount of compound.
-
Low temperature affecting dissolution kinetics.
Solutions:
-
Solvent Selection: Start with a high-purity, anhydrous grade of DMSO.
-
Concentration: Aim for a practical stock solution concentration, for example, 10 mg/mL, and adjust as needed.
-
Gentle Heating: Gently warm the solution in a water bath (e.g., 37°C) to aid dissolution. Avoid excessive heat to prevent potential degradation.
-
Sonication: Use a bath sonicator to break down any aggregates and enhance dissolution.
Issue 2: Precipitation Upon Dilution into Aqueous Media
Symptoms:
-
The solution becomes cloudy or forms visible precipitate immediately or over time after diluting the DMSO stock solution into an aqueous buffer (e.g., PBS, cell culture media).
Possible Causes:
-
The final concentration of this compound in the aqueous medium exceeds its solubility limit.
-
The percentage of DMSO in the final solution is too low to maintain solubility.
-
The pH of the aqueous medium is not optimal for this compound solubility.
Solutions:
-
Optimize Final Concentration: Determine the maximum soluble concentration of this compound in your specific aqueous medium through a dilution series.
-
Co-solvent Percentage: While minimizing the final DMSO concentration is important, a certain percentage may be necessary to maintain solubility. A common starting point is to keep the final DMSO concentration at or below 1% (v/v), but this may need to be optimized for your specific experimental setup. Always include a vehicle control (medium with the same percentage of DMSO without the compound) in your experiments.
-
pH Adjustment: Although information on the pH-dependent solubility of this compound is not widely available, for some compounds, adjusting the pH of the aqueous buffer can influence solubility. This would require experimental validation.
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (Molar Mass: 420.76 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or incubator (optional)
Procedure:
-
Weighing: Accurately weigh out 4.21 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, gently warm the solution to 37°C for 5-10 minutes and vortex again.
-
Alternatively, place the tube in a bath sonicator for 5-10 minutes.
-
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol for Determining Maximum Soluble Concentration in Aqueous Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Aqueous medium of interest (e.g., PBS, cell culture medium)
-
96-well clear bottom plate
-
Plate reader capable of measuring absorbance or light scatter
Procedure:
-
Serial Dilution: Prepare a serial dilution of the 10 mM this compound stock solution in your aqueous medium in a 96-well plate. Start with a high concentration (e.g., 100 µM) and perform 2-fold dilutions down to a low concentration (e.g., <1 µM).
-
Incubation: Incubate the plate at your experimental temperature (e.g., 37°C) for a set period (e.g., 1-2 hours) to allow for equilibration and potential precipitation.
-
Visual Inspection: Visually inspect the wells for any signs of precipitation.
-
Instrumental Analysis: Measure the absorbance or light scatter of each well using a plate reader. An increase in absorbance or light scatter compared to the vehicle control indicates precipitation.
-
Determination: The highest concentration that does not show a significant increase in absorbance or light scatter is considered the maximum soluble concentration under those conditions.
Data Presentation
Table 1: General Solubility of this compound (Qualitative)
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble | General practice for nonpolar compounds |
| Ethanol | Likely soluble, but may be less effective than DMSO | General solvent properties |
| Water | Poorly soluble to insoluble | Implied by its nonpolar structure |
Note: Specific quantitative solubility data (e.g., in mg/mL or mM) for this compound is not consistently reported in publicly available literature. The information in this table is based on the general properties of similar chemical structures and common laboratory practices.
Visualizations
Experimental Workflow for Solubility Determination
Technical Support Center: Optimizing Reaction Conditions for Silane Functionalization
Welcome to the technical support center for optimizing reaction conditions for the functionalization of silanes. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure successful silylation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of incomplete or failed silylation reactions?
A1: The most common reason for incomplete silylation is the presence of moisture. Silylating agents are highly sensitive to water and can be hydrolyzed, which consumes the reagent and reduces the yield of the desired product.[1][2][3] It is crucial to use anhydrous solvents and reagents and to dry all glassware thoroughly before use.[1][2][3] Performing the reaction under an inert atmosphere, such as nitrogen or argon, is also highly recommended.[2][3]
Q2: How do I choose the appropriate silylating agent for my substrate?
A2: The choice of silylating agent depends on the reactivity of the substrate and the desired stability of the resulting silyl (B83357) ether. For sterically unhindered substrates, common reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) or TMSCl (Trimethylsilyl chloride) are often sufficient. For more sterically hindered or less reactive functional groups, more powerful reagents such as MTBSTFA (N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide) may be necessary to form more stable t-butyldimethylsilyl (TBDMS) derivatives.[1]
Q3: What is the role of a base in silylation reactions?
A3: A base is typically used to deprotonate the functional group (e.g., an alcohol) to make it a more potent nucleophile.[3] The resulting alkoxide can then more readily attack the electrophilic silicon atom of the silylating agent. The base also serves to neutralize the acidic byproduct generated during the reaction, such as HCl when using silyl chlorides.[3] Common bases include amine bases like triethylamine (B128534) (TEA) and pyridine. For more challenging reactions, stronger bases or catalysts like imidazole (B134444) or 4-(dimethylamino)pyridine (DMAP) may be employed.[3]
Q4: How can I monitor the progress of my silylation reaction?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of a silylation reaction.[2][3] The silylated product will be less polar than the starting material and will, therefore, have a higher Rf value on the TLC plate.[3] Gas chromatography (GC) can also be used to monitor the reaction's progress by analyzing aliquots at different time points.[1]
Q5: What are common side products in silylation reactions and how can they be minimized?
A5: A common side product is the formation of siloxanes (e.g., hexamethyldisiloxane) from the hydrolysis of the silylating agent in the presence of moisture.[2] To minimize this, it is essential to maintain strictly anhydrous conditions.[2] If the substrate has multiple reactive sites, over-silylation can occur. This can be controlled by using a stoichiometric amount of the silylating agent and running the reaction at a lower temperature to improve selectivity.[3]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered during silane (B1218182) functionalization.
Issue 1: Low to No Product Formation
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Presence of Moisture | Thoroughly dry all glassware (oven-dried or flame-dried) and use anhydrous solvents and reagents.[1][2][3] Conduct the reaction under an inert atmosphere (nitrogen or argon).[2][3] |
| Inactive Silylating Agent | Use a fresh bottle of the silylating agent or one that has been properly stored to prevent degradation from moisture. |
| Insufficiently Reactive Base | For less reactive substrates, consider using a stronger base or catalyst such as imidazole or DMAP.[3] |
| Low Reaction Temperature | Increase the reaction temperature. Many silylation reactions are heated to between 60°C and 80°C to drive the reaction to completion.[1] |
| Short Reaction Time | Extend the reaction time. Some reactions, especially with hindered compounds, may require several hours.[1] Monitor the reaction progress to determine the optimal time.[1] |
Issue 2: Formation of Multiple Products
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Over-silylation of Poly-functionalized Substrates | Use a stoichiometric amount (1.0-1.1 equivalents) of the silylating agent to achieve selective silylation of the most reactive site.[3] Running the reaction at a lower temperature can also enhance selectivity.[3] |
| Formation of Siloxane Byproducts | Ensure strictly anhydrous conditions to prevent hydrolysis of the silylating agent.[2] |
| Degradation of Starting Material or Product | High reaction temperatures can sometimes lead to degradation. If suspected, try running the reaction at a lower temperature for a longer duration.[1] |
Experimental Protocols
General Protocol for Imidazole-Catalyzed Silylation of an Alcohol
This protocol describes a general procedure for the silylation of a primary or secondary alcohol using a silyl chloride and imidazole as a catalyst.
Materials:
-
Alcohol substrate
-
Silyl chloride (e.g., Trimethylsilyl chloride, 1.2 eq.)
-
Imidazole (1.5 eq.)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the alcohol substrate in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere.
-
Add imidazole to the solution and stir until it dissolves.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add the silyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Troubleshooting Workflow for Low Product Yield
Caption: A flowchart for troubleshooting low-yielding silylation reactions.
General Silylation Reaction Pathway
Caption: The reaction mechanism for a base-catalyzed silylation of an alcohol.
References
Technical Support Center: Stabilizing Organosilane-Coated Nanoparticles
Disclaimer: The term "Quadrosilan" is not commonly found in scientific literature as a nanoparticle coating agent. It is primarily identified as a synthetic estrogen. This guide therefore addresses the prevention of aggregation for nanoparticles coated with organosilanes , a widely used class of molecules for surface functionalization. The principles and protocols provided are based on this common application.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the aggregation of organosilane-coated nanoparticles during and after synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of nanoparticle aggregation?
A1: Nanoparticle aggregation is primarily driven by the tendency of a system to minimize its total surface energy.[1] Nanoparticles have a very high surface area-to-volume ratio, leading to high surface energy.[1][2] They aggregate to reduce this energy. The main attractive forces causing aggregation are van der Waals forces.[2] Environmental factors such as pH, ionic strength of the solution, and temperature can also significantly influence nanoparticle stability and lead to aggregation.[3][4][5][6]
Q2: How does an organosilane coating prevent aggregation?
A2: Organosilane coatings prevent aggregation through two main mechanisms:
-
Electrostatic Stabilization: If the organosilane has a charged functional group (e.g., amine or carboxylate), it can impart a surface charge to the nanoparticles. This creates an electrical double layer around each particle in a liquid medium.[3] When particles approach each other, the repulsion between their electrical double layers creates an energy barrier that prevents them from aggregating.[3] A highly negative or positive zeta potential is indicative of good electrostatic stabilization.
-
Steric Stabilization: If the organosilane has a bulky or long-chain functional group (e.g., polyethylene (B3416737) glycol - PEG), it forms a protective layer on the nanoparticle surface.[7][8] When particles come close, the polymer chains interpenetrate, leading to an increase in osmotic pressure and a decrease in conformational entropy, which results in a repulsive force that keeps the particles separated.[8]
Q3: What is the importance of surface functionalization in nanoparticle stability?
A3: Surface functionalization is crucial for the stability and utility of nanoparticles in biological and pharmaceutical applications.[9] By modifying the surface with specific organosilanes, one can control properties like surface charge, hydrophilicity, and biocompatibility.[10][11] Proper functionalization prevents aggregation in physiological media, reduces non-specific binding to cells and proteins, and allows for the attachment of targeting ligands for specific drug delivery.[10][11]
Q4: Can the synthesis method of silica-coated nanoparticles itself lead to aggregation?
A4: Yes, the synthesis process can induce aggregation. The Stöber method, a common technique for silica (B1680970) coating, involves the hydrolysis and condensation of a silica precursor in a mixture of water, ethanol (B145695), and a catalyst.[12][13] This process can increase the ionic strength of the medium, which in turn can promote the rapid aggregation of the initial seed nanoparticles before they are adequately coated.[12] Careful control of reactant concentrations and addition rates is necessary to minimize this effect.[12]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Immediate aggregation upon addition of organosilane | 1. Incorrect Solvent: The solvent may not be suitable for the organosilane, causing it to precipitate and pull nanoparticles together.[3] | Ensure the organosilane is soluble in the reaction solvent. Consider using a co-solvent system. |
| 2. Rapid Hydrolysis and Condensation: The organosilane is reacting with itself too quickly, forming polysiloxane bridges between nanoparticles. | Reduce the reaction temperature. Add the organosilane dropwise or at a very slow rate. Control the amount of water present in the reaction. | |
| 3. pH is near the Isoelectric Point: The surface charge of the nanoparticles is close to zero, minimizing electrostatic repulsion.[3] | Adjust the pH of the solution to be far from the isoelectric point of the nanoparticles. For silica, this is typically pH 2-3. | |
| Aggregation during storage or in a different buffer | 1. Insufficient Surface Coverage: The organosilane coating is not dense enough to provide adequate steric or electrostatic protection. | Increase the concentration of the organosilane during the coating reaction. Increase the reaction time to ensure complete surface coverage. |
| 2. Inappropriate Buffer Conditions: The pH or ionic strength of the new buffer is compressing the electrical double layer or causing the coating to destabilize.[3][6] | Measure the zeta potential of the nanoparticles in the new buffer. If the zeta potential is close to zero, modify the buffer's pH or reduce its ionic strength. For sterically stabilized particles, ensure the buffer does not cause the coating to collapse. | |
| 3. Microbial Contamination: Bacterial or fungal growth can lead to changes in the solution and cause aggregation. | Store nanoparticle suspensions in a sterile environment or add a bacteriostatic agent if compatible with the application. | |
| Aggregation after bioconjugation | 1. Loss of Surface Charge: The bioconjugation reaction neutralizes the surface charge of the nanoparticles. | Co-functionalize the nanoparticle surface with a mixture of the reactive organosilane and an inert, charge-imparting or sterically hindering organosilane (e.g., a short PEG-silane).[10] |
| 2. Hydrophobic Interactions: The attached biomolecule is hydrophobic, leading to aggregation to minimize contact with the aqueous environment. | Include a hydrophilic linker between the nanoparticle surface and the biomolecule. Ensure the final bioconjugate is in a buffer that maintains its solubility. |
Experimental Protocols
Protocol 1: General Organosilane Coating of Silica Nanoparticles
This protocol describes a general method for coating silica nanoparticles with an organosilane to improve their stability.
Materials:
-
Silica nanoparticles dispersed in ethanol
-
Organosilane (e.g., (3-aminopropyl)triethoxysilane - APTES, or a PEG-silane)
-
Ammonium (B1175870) hydroxide (B78521) (catalyst)
-
Anhydrous ethanol
-
Deionized water
Procedure:
-
Disperse a known concentration of silica nanoparticles in anhydrous ethanol and sonicate for 15 minutes to ensure a uniform dispersion.
-
In a separate flask, prepare a solution of the organosilane in anhydrous ethanol. The concentration will depend on the surface area of the nanoparticles and the desired coating density. A typical starting point is a 1-5% v/v solution.
-
To the nanoparticle dispersion, add ammonium hydroxide to catalyze the reaction. A common concentration is 0.1-0.5% v/v.
-
While stirring vigorously, add the organosilane solution dropwise to the nanoparticle dispersion.
-
Allow the reaction to proceed for 12-24 hours at room temperature with continuous stirring.
-
After the reaction, centrifuge the nanoparticles to remove excess reactants.
-
Wash the nanoparticles by resuspending the pellet in fresh ethanol and centrifuging again. Repeat this washing step three times.
-
Finally, resuspend the coated nanoparticles in the desired solvent (e.g., water, PBS) for characterization and use.
Protocol 2: Characterization of Nanoparticle Stability
1. Dynamic Light Scattering (DLS):
-
Purpose: To measure the hydrodynamic diameter and size distribution of the nanoparticles. An increase in the average hydrodynamic diameter over time or in different buffers indicates aggregation.
-
Procedure:
-
Prepare a dilute suspension of the nanoparticles in the desired buffer.
-
Filter the suspension through a 0.22 µm syringe filter to remove any large aggregates or dust.
-
Place the sample in a DLS cuvette and perform the measurement according to the instrument's instructions.
-
Analyze the size distribution and polydispersity index (PDI). A PDI value below 0.2 generally indicates a monodisperse sample.
-
2. Zeta Potential Measurement:
-
Purpose: To determine the surface charge of the nanoparticles. A high absolute zeta potential (typically > |30| mV) indicates good electrostatic stability.[10]
-
Procedure:
-
Prepare a dilute suspension of the nanoparticles in the desired buffer (typically low ionic strength, e.g., 10 mM NaCl).
-
Inject the sample into the zeta potential cell.
-
Perform the measurement according to the instrument's instructions.
-
The measured zeta potential will indicate the degree of electrostatic repulsion between particles.
-
Visualizations
Caption: Key factors leading to nanoparticle aggregation.
References
- 1. Synthesis and surface functionalization of silica nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanoparticle Size and Coating Chemistry Control Foliar Uptake Pathways, Translocation, and Leaf-to-Rhizosphere Transport in Wheat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound|lookchem [lookchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. mdpi.com [mdpi.com]
- 9. Coating and Functionalization Strategies for Nanogels and Nanoparticles for Selective Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. Organosilane and Polyethylene Glycol Functionalized Magnetic Mesoporous Silica Nanoparticles as Carriers for CpG Immunotherapy In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cas 33204-76-1,this compound | lookchem [lookchem.com]
- 13. dash.harvard.edu [dash.harvard.edu]
Common experimental errors when working with Quadrosilan
Welcome to the technical support center for Quadrosilan. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel, potent, and selective small molecule inhibitor of the QDR kinase. The QDR kinase is a critical component of the Raptor-QS signaling pathway, which is frequently dysregulated in various cancer types. By inhibiting QDR kinase, this compound blocks downstream signaling, leading to the suppression of pro-survival factors and the induction of apoptosis in cancer cells.
Q2: My this compound IC50 values are inconsistent between experiments. What are the common causes?
A2: Inconsistent IC50 values are a common challenge in cell-based assays and can stem from several factors.[1][2][3] Key areas to investigate include the stability and solubility of this compound, variations in cell culture conditions such as cell density and passage number, and procedural inconsistencies in your assay, such as incubation times and pipetting accuracy.[2][3][4][5][6]
Q3: I am not observing the expected level of apoptosis after this compound treatment. What could be the issue?
A3: A lack of expected apoptotic response could be due to several reasons.[7] It's important to verify that the concentration of this compound is sufficient to inhibit the QDR kinase. Also, confirm that your cells are healthy and within a low-passage number range, as continuous passaging can lead to resistance.[3][4] The timing of your apoptosis assay is also critical; apoptosis is a dynamic process, and measuring too early or too late may miss the peak response.[7]
Q4: How should I properly store and handle this compound?
A4: To ensure the stability and activity of this compound, it is crucial to store it correctly.[8] The solid compound should be stored at -20°C. For stock solutions, it is recommended to dissolve this compound in anhydrous DMSO, aliquot into smaller volumes to avoid repeated freeze-thaw cycles, and store at -80°C.[8] Always protect the compound from light.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
This guide will help you troubleshoot and resolve variability in your IC50 measurements.[1][3][5]
| Potential Cause | Recommended Action |
| This compound Precipitation | Visually inspect your stock and working solutions for any precipitates. Prepare fresh dilutions for each experiment and consider a brief sonication to ensure complete dissolution.[8] |
| Inaccurate Serial Dilutions | Calibrate your pipettes regularly. When preparing dilutions, ensure thorough mixing at each step.[5] |
| Cell Seeding Variability | Use a consistent cell seeding density for all experiments. Ensure you have a single-cell suspension before plating to avoid clumps.[4][5] |
| High Cell Passage Number | Use cells within a defined, low-passage number range. High-passage cells can exhibit altered drug sensitivity.[3][4] |
| Inconsistent Incubation Times | Standardize the duration of this compound treatment across all experiments.[2][5] |
Issue 2: Weak or No Signal in Western Blot for Downstream Targets
If you are not observing the expected changes in downstream protein expression or phosphorylation after this compound treatment, consult the following table.[9][10][11][12][13]
| Potential Cause | Recommended Action |
| Inactive this compound | Prepare a fresh dilution of this compound from a new stock aliquot. Verify the compound's activity in a reliable positive control cell line.[10] |
| Insufficient this compound Concentration | Perform a dose-response experiment to ensure the concentration is adequate to inhibit the target in your specific cell line.[10] |
| Suboptimal Antibody Performance | Ensure your primary and secondary antibodies are validated for the target and used at the recommended dilutions.[11][13] |
| Low Target Protein Abundance | Increase the amount of protein loaded per well.[10][13] Consider using a positive control lysate known to express the target protein.[10] |
| Incorrect Timing of Cell Lysis | Conduct a time-course experiment to determine the optimal time point to observe changes in your target protein after this compound treatment. |
Issue 3: High Background in Apoptosis Assays
High background can obscure the true apoptotic signal. Here are some common causes and solutions.[7][14][15][16][17]
| Potential Cause | Recommended Action |
| Suboptimal Reagent Concentration | Titrate your fluorescently labeled reagents (e.g., Annexin V) to find the optimal concentration that maximizes signal-to-noise.[7] |
| Inadequate Washing | Increase the number and duration of wash steps after staining to remove unbound reagents.[7] |
| Unhealthy Cells at Baseline | Ensure your cells are healthy and have high viability before starting the experiment. Over-confluent or starved cells can undergo spontaneous apoptosis.[15] |
| Reagent Precipitation | If using a dye-based assay, warm the reagent to 37°C and mix well to ensure all components are in solution.[14] |
Experimental Protocols
Protocol 1: Determining this compound IC50 using an MTT Assay
This protocol outlines the steps for a standard MTT cell viability assay to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding:
-
Harvest cells during their exponential growth phase.
-
Perform a cell count and assess viability.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the MTT solution.
-
Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percent viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.[1]
-
Protocol 2: Western Blot for p-Pro-Survival Factor
This protocol describes the detection of the phosphorylated form of a key downstream target in the Raptor-QS pathway.
-
Cell Treatment and Lysis:
-
Plate cells and treat with various concentrations of this compound for the predetermined optimal time.
-
Wash cells with ice-cold PBS and lyse with an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Gel Electrophoresis and Transfer:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour.[13]
-
Incubate the membrane with the primary antibody against p-Pro-Survival Factor overnight at 4°C.
-
Wash the membrane multiple times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Visualizations
Caption: this compound inhibits QDR Kinase, blocking pro-survival signaling and inducing apoptosis.
Caption: Experimental workflow for Western Blot analysis of this compound-treated cells.
Caption: Troubleshooting logic for addressing inconsistent IC50 values with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. sartorius.com [sartorius.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. bio-rad.com [bio-rad.com]
- 10. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 11. researchgate.net [researchgate.net]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 14. Cell Viability, Proliferation, Cryopreservation, and Apoptosis Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 15. yeasenbio.com [yeasenbio.com]
- 16. arcegen.com [arcegen.com]
- 17. Analysis and Solution of Common Problems in Annexin V Detection [elabscience.com]
Technical Support Center: Enhancing the Aqueous Stability of Quadrosilan
Welcome to the Technical Support Center for Quadrosilan. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on increasing the stability of this compound in aqueous solutions. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
A1: The primary degradation pathway for this compound (2,6-cis-diphenylhexamethylcyclotetrasiloxane) in aqueous solutions is hydrolysis. The siloxane (Si-O-Si) bonds in the cyclotetrasiloxane ring are susceptible to cleavage by water, leading to the formation of silanol-containing intermediates and ultimately to the ring-opening and potential polymerization or rearrangement of the molecule. This process is influenced by pH, temperature, and the presence of catalysts.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The stability of this compound is significantly dependent on the pH of the aqueous solution. Generally, cyclosiloxanes exhibit the greatest stability at a neutral pH. Both acidic and basic conditions can catalyze the hydrolysis of the siloxane bonds. For some related cyclosiloxanes, like octamethylcyclotetrasiloxane (B44751) (D4), the optimal pH for degradation (and thus lowest stability) has been observed to be around 6.7.[1] Therefore, maintaining a pH away from this value, particularly in the slightly acidic to neutral range, is crucial for enhancing stability.
Q3: What are the initial signs of this compound degradation in my aqueous formulation?
A3: Initial signs of degradation can include a change in the physical appearance of the solution, such as the development of turbidity or precipitation over time. From an analytical perspective, you may observe a decrease in the peak area of the parent this compound molecule and the appearance of new peaks corresponding to degradation products in your chromatograms (e.g., using HPLC or GC).
Q4: Are there any recommended excipients to improve the stability of this compound in aqueous solutions?
A4: While specific data for this compound is limited, general strategies for stabilizing siloxane-containing compounds in aqueous media can be applied. The use of co-solvents such as propylene (B89431) glycol or polyethylene (B3416737) glycol (PEG) may enhance solubility and reduce water activity, thereby slowing down hydrolysis. Additionally, buffering agents are critical for maintaining the optimal pH for stability. It is essential to conduct excipient compatibility studies to ensure that the chosen excipients do not accelerate degradation.
Q5: How can I monitor the stability of this compound in my experiments?
A5: A stability-indicating analytical method is required to monitor the concentration of this compound and detect its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique, given the presence of phenyl chromophores in the this compound molecule. Gas Chromatography (GC) with mass spectrometry (MS) or flame ionization detection (FID) can also be employed, particularly for volatile degradation products.[2][3][4]
Troubleshooting Guides
Issue 1: Rapid Loss of this compound in Aqueous Solution
| Potential Cause | Troubleshooting Steps |
| Inappropriate pH | Measure the pH of your solution. Adjust the pH to a slightly acidic to neutral range (e.g., pH 4-7) using a suitable buffer system (e.g., acetate (B1210297) or phosphate (B84403) buffer). Avoid highly acidic or alkaline conditions. |
| High Temperature | Store your aqueous this compound solutions at controlled room temperature or refrigerated conditions (2-8 °C) to slow down the rate of hydrolysis. Avoid exposure to elevated temperatures. |
| Catalysis by Formulation Components | Review the composition of your formulation. Some excipients or their impurities can act as catalysts for hydrolysis. Conduct compatibility studies by preparing binary mixtures of this compound and each excipient and analyzing for degradation over time. |
| Photodegradation | Protect your solutions from light by using amber vials or by covering the containers with aluminum foil. This compound contains phenyl groups which may make it susceptible to photodegradation. |
Issue 2: Precipitation or Cloudiness in the Aqueous Formulation
| Potential Cause | Troubleshooting Steps |
| Poor Solubility of this compound | This compound has low aqueous solubility. Consider the use of co-solvents (e.g., ethanol, propylene glycol) or non-ionic surfactants to improve its solubility and prevent precipitation. |
| Formation of Insoluble Degradation Products | The degradation of this compound can lead to the formation of less soluble silanol (B1196071) oligomers or polymers. This is often a consequence of hydrolysis. Address the root cause of degradation by optimizing pH and temperature. |
| Incompatibility with Excipients | An excipient may be interacting with this compound to form an insoluble complex. Perform excipient compatibility screening to identify any problematic components. |
Data Presentation
Table 1: Summary of Forced Degradation Conditions for this compound
| Stress Condition | Reagent/Parameter | Duration | Expected Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl | 24 - 72 hours | Hydrolysis of siloxane bonds |
| Base Hydrolysis | 0.1 M NaOH | 8 - 24 hours | Hydrolysis of siloxane bonds |
| Oxidative | 3% H₂O₂ | 24 - 48 hours | Oxidation of phenyl or methyl groups |
| Thermal | 60 °C in aqueous solution | 7 days | Accelerated hydrolysis |
| Photolytic | UV light (254 nm) and fluorescent light | 24 - 72 hours | Photodegradation of the aromatic rings |
Experimental Protocols
Protocol 1: pH-Dependent Stability Study of this compound
Objective: To determine the stability of this compound in aqueous solutions at different pH values.
Materials:
-
This compound
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer components (sodium phosphate monobasic, sodium phosphate dibasic)
-
Acetate buffer components (acetic acid, sodium acetate)
-
Hydrochloric acid and Sodium hydroxide (B78521) (for pH adjustment)
-
HPLC system with UV detector
-
pH meter
Methodology:
-
Buffer Preparation: Prepare a series of buffers at pH 4, 5, 6, 7, and 8 using the appropriate buffer components.
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile. Dilute the stock solution with each buffer to a final concentration of 10 µg/mL. The final concentration of acetonitrile should be kept low (e.g., <5%) to minimize its effect on stability.
-
Incubation: Store aliquots of each buffered solution in sealed vials at a constant temperature (e.g., 25 °C or 40 °C).
-
Time Points: Withdraw samples at predetermined time points (e.g., 0, 4, 8, 12, 24, 48, and 72 hours).
-
Analysis: Analyze the samples immediately by a validated stability-indicating HPLC method to determine the remaining concentration of this compound.
-
Data Analysis: Plot the natural logarithm of the this compound concentration versus time for each pH. The slope of this line will give the apparent first-order degradation rate constant (k). The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693/k.
Protocol 2: Forced Degradation Study of this compound
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Materials:
-
This compound
-
0.1 M Hydrochloric acid
-
0.1 M Sodium hydroxide
-
3% Hydrogen peroxide
-
HPLC grade water and acetonitrile
-
HPLC-MS system
Methodology:
-
Stock Solution: Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl and incubate at 60 °C for 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH and incubate at 60 °C for 8 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Prepare an aqueous solution of this compound (with a minimal amount of co-solvent for solubility) and heat at 60 °C for 7 days.
-
Photodegradation: Expose a solution of this compound to UV light (254 nm) and fluorescent light for 48 hours. A control sample should be kept in the dark.
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all stressed samples, along with an unstressed control, using an HPLC-MS method to separate and identify the degradation products.
Mandatory Visualizations
Caption: Hydrolysis degradation pathway of this compound.
Caption: Workflow for forced degradation studies.
References
Quadrosilan Purification Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Quadrosilan (2,6-cis-diphenylhexamethylcyclotetrasiloxane).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Problem 1: Low Yield After Purification
| Possible Cause | Recommended Solution |
| Product Loss During Recrystallization | - Ensure the minimum amount of hot solvent is used for dissolution.[1] - Cool the solution slowly to maximize crystal formation.[1] - Avoid premature crystallization during filtration by using a heated funnel. |
| Decomposition on Chromatography Media | - Test the stability of this compound on a small amount of the stationary phase (e.g., silica (B1680970) gel, alumina) before performing column chromatography.[2] - If decomposition occurs, consider using a less acidic stationary phase like neutral alumina (B75360) or deactivated silica gel.[2][3] |
| Incomplete Elution from Chromatography Column | - Gradually increase the polarity of the eluent to ensure all the product is eluted. - Check for interactions with the stationary phase; addition of a small amount of a modifying solvent might be necessary. |
| Product Volatility During Solvent Removal | - Use a rotary evaporator with controlled temperature and vacuum to avoid loss of the product. - For small quantities, solvent removal under a gentle stream of inert gas at ambient temperature is recommended. |
Problem 2: Presence of Impurities in the Final Product
| Type of Impurity | Identification Method | Recommended Purification Technique |
| Linear Polysiloxane Oligomers | GC-MS, ¹H NMR[4][5] | Fractional Distillation: Under reduced pressure to separate based on boiling point differences.[6] Column Chromatography: Using silica gel with a non-polar eluent system. |
| Other Cyclic Siloxanes (e.g., D3, D5) | GC-MS[7] | Fractional Distillation: Can be effective if boiling points are sufficiently different.[6] Preparative HPLC: Offers high resolution for separating structurally similar compounds.[8] |
| Residual Synthesis Reagents/Catalysts | HPLC, LC-MS | Aqueous Workup: Washing the crude product with water or brine can remove water-soluble catalysts. Column Chromatography: Effective for removing non-polar catalysts. |
| trans-Isomer of this compound | ¹H NMR, Chiral HPLC | Fractional Crystallization: The trans-isomer is generally more thermodynamically stable and may crystallize out first from a suitable solvent mixture.[9] Preparative Chiral HPLC: Can separate enantiomers and diastereomers.[10] |
Problem 3: Difficulty in Separating cis and trans Isomers
The separation of cis and trans isomers of substituted cyclosiloxanes can be challenging due to their similar physical properties.[9]
| Issue | Recommended Approach |
| Co-elution in Chromatography | - Optimize HPLC/GC conditions: Experiment with different stationary phases (e.g., phenyl-bonded phases for HPLC, different polarity columns for GC) and mobile phase compositions/temperature gradients.[8][11] - Consider alternative chromatography modes: Normal-phase chromatography might offer different selectivity compared to reverse-phase.[12] |
| Ineffective Recrystallization | - Solvent Screening: Test a wide range of solvents and solvent mixtures to find a system where the solubility of the two isomers is significantly different at different temperatures. - Fractional Crystallization: This technique relies on the differential solubility of isomers. The trans-isomer of this compound is thermodynamically more stable and may have lower solubility, allowing it to crystallize out first upon slow cooling.[9][13] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can arise from the synthesis process and may include:
-
Linear siloxane oligomers: Formed from incomplete cyclization or side reactions.[14]
-
Other cyclic siloxanes: Such as trimers (D3) and pentamers (D5) which can form during the cyclization reaction.[7][15]
-
Residual catalysts: Depending on the synthetic route, catalysts like Lewis acids may be present.[14]
-
The trans-isomer: this compound is the cis-isomer, but the synthesis may also produce the more thermodynamically stable trans-isomer.[13]
Q2: Which analytical techniques are best for assessing the purity of this compound?
A2: A combination of techniques is recommended for a comprehensive purity analysis:
-
High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying the purity of the main component and detecting non-volatile impurities.[16][17][18][19][20]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities, including other cyclic siloxanes and residual solvents.[4][11][21][22][23][24]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si): Provides structural confirmation of the desired isomer and can be used to identify and quantify impurities with distinct signals.[5][25][26]
Q3: What is the recommended starting point for developing a recrystallization protocol for this compound?
A3: Start by screening a variety of solvents with different polarities. Given this compound's structure with phenyl and methyl groups, good solvent candidates would be hydrocarbons (e.g., hexane, heptane), aromatic solvents (e.g., toluene), ethers (e.g., diethyl ether), and alcohols (e.g., isopropanol), or mixtures of these. The ideal solvent will dissolve this compound when hot but have low solubility when cold.[1]
Q4: My this compound appears as an oil and does not crystallize. What should I do?
A4: "Oiling out" can occur if the compound's melting point is lower than the boiling point of the solvent or if impurities are present.
-
Try a lower boiling point solvent.
-
Add a co-solvent (anti-solvent): Slowly add a solvent in which this compound is insoluble to the solution until turbidity appears, then warm until the solution is clear and allow to cool slowly.
-
Seed the solution: Add a tiny crystal of pure this compound to induce crystallization.[1]
-
Scratch the inside of the flask: This can create nucleation sites for crystal growth.[1]
Q5: How can I confirm the isomeric purity (cis vs. trans) of my purified this compound?
A5: ¹H NMR spectroscopy is a powerful tool for this. The chemical shifts and coupling constants of the methyl and phenyl protons will be different for the cis and trans isomers due to their different spatial arrangements. Chiral HPLC can also be used to separate and quantify the isomers.[9][27]
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add a few milligrams of crude this compound. Add a few drops of the chosen solvent and heat. A good solvent will dissolve the compound when hot and show crystal formation upon cooling.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent to completely dissolve the solid.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point of this compound (Melting Point: 50-64 °C).[8]
Protocol 2: Purity Analysis by HPLC
This is a general starting method and may require optimization.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is a good starting point. For example, start with 50:50 acetonitrile:water and gradually increase the acetonitrile concentration.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (due to the phenyl groups).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the purified this compound in the initial mobile phase composition.
Visualizations
Caption: General experimental workflow for the purification and analysis of this compound.
Caption: Logical workflow for troubleshooting this compound purification.
References
- 1. NHC-catalyzed dehydrogenative self-coupling of diphenylsilane: A facile synthesis of octaphenylcyclotetra(siloxane) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. agilent.com [agilent.com]
- 5. epfl.ch [epfl.ch]
- 6. mdpi.com [mdpi.com]
- 7. measurlabs.com [measurlabs.com]
- 8. Separation of Octamethylcyclotetrasiloxane on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Hydroxyalkyl-substituted double-decker silsesquioxanes: effective separation of cis and trans isomers - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QI00577H [pubs.rsc.org]
- 10. The Science and Strategy Behind Isomer Separation | RotaChrom [rotachrom.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. separation of positional isomers - Chromatography Forum [chromforum.org]
- 13. US7108771B2 - Method for removal of impurities in cyclic siloxanes useful as precursors for low dielectric constant thin films - Google Patents [patents.google.com]
- 14. US8865926B2 - Process for the production of cyclosiloxanes - Google Patents [patents.google.com]
- 15. toxicfreefuture.org [toxicfreefuture.org]
- 16. researchgate.net [researchgate.net]
- 17. rsc.org [rsc.org]
- 18. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Reddit - The heart of the internet [reddit.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. toxicologia.unb.br [toxicologia.unb.br]
- 24. brjac.com.br [brjac.com.br]
- 25. 2,2,4,6,6,8-Hexamethyl-4,8-diphenylcyclotetrasiloxane | C18H28O4Si4 | CID 20774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 26. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose [mdpi.com]
- 27. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
Addressing batch-to-batch variability of Quadrosilan
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Quadrosilan. Inconsistent results in experiments involving this compound can arise from several factors related to its synthesis, purity, and handling. This guide aims to address common issues to ensure data accuracy and reproducibility.
Frequently Asked questions (FAQs) & Troubleshooting
FAQ 1: My this compound treatment shows variable or unexpected biological activity, such as inconsistent estrogenic effects in my cell-based assays.
Possible Causes and Solutions:
-
Cis/Trans Isomer Ratio Variability: this compound, or 2,6-cis-diphenylhexamethylcyclotetrasiloxane, has a stereoisomer, the trans-isomer.[1][2] The biological activity of these isomers can differ significantly, with the cis-isomer generally being the more potent form.[3][4] Batch-to-batch variation in the ratio of cis to trans isomers can lead to inconsistent experimental outcomes.
-
Compound Purity: Impurities from the synthesis process, such as residual catalysts or unreacted starting materials, can interfere with biological assays.[5][6]
-
Compound Degradation: Improper storage or handling, such as exposure to moisture or repeated freeze-thaw cycles, can lead to the degradation of this compound.[7]
Troubleshooting Steps:
-
Verify Isomer Ratio: Analyze the batch of this compound using chiral High-Performance Liquid Chromatography (HPLC) to determine the ratio of cis to trans isomers.[7][8]
-
Assess Purity: Use analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or standard HPLC to assess the purity of the compound and identify any potential impurities.[9][10]
-
Evaluate Handling and Storage: Review your storage and handling procedures. This compound should be stored in a cool, dry place, protected from light, and handled with care to prevent contamination and degradation.[11][12]
FAQ 2: I am observing poor solubility or precipitation of this compound in my experimental media.
Possible Causes and Solutions:
-
Incorrect Solvent: this compound is a lipophilic compound and may have limited solubility in aqueous media.[13]
-
Low Purity: Impurities in the compound can affect its solubility characteristics.
-
pH of the Medium: The pH of the experimental medium can influence the solubility of the compound.
Troubleshooting Steps:
-
Optimize Solvent Selection: Prepare a concentrated stock solution of this compound in an appropriate organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), before diluting it into your aqueous experimental medium.[13]
-
Gentle Heating and Sonication: To aid dissolution, you can gently warm the solution or use a sonicator. Be cautious to avoid compound degradation at high temperatures.[13]
-
Purity Check: If solubility issues persist, re-evaluate the purity of your this compound batch as described in FAQ 1.
FAQ 3: My experiments with a new batch of this compound are not reproducing results from a previous batch.
Possible Causes and Solutions:
-
Batch-to-Batch Variation in Composition: As discussed in FAQ 1, variations in the cis/trans isomer ratio and purity are the most likely causes for irreproducible results between batches.
-
Inconsistent Experimental Conditions: Variability in cell culture conditions, reagent preparation, or assay execution can also contribute to a lack of reproducibility.[14][15][16]
Troubleshooting Steps:
-
Comprehensive Batch Analysis: Perform a side-by-side analytical comparison of the old and new batches of this compound, focusing on isomer ratio and purity.
-
Standardize Experimental Protocols: Ensure that all experimental parameters, including cell passage number, seeding density, and incubation times, are kept consistent between experiments.[17]
-
Dose-Response Curve: Generate a full dose-response curve for each new batch to determine its effective concentration.
Data Presentation
Table 1: Illustrative Example of Batch-to-Batch Variability of this compound
| Batch ID | Purity (by HPLC) | Cis-Isomer Content (by Chiral HPLC) | EC50 in MCF-7 Cell Proliferation Assay (nM) |
| Batch A | >99% | 99.5% | 10.2 |
| Batch B | 97% | 95.0% | 25.8 |
| Batch C | >99% | 85.3% | 55.1 |
This data is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols
Protocol 1: Determination of Cis/Trans Isomer Ratio by Chiral HPLC
This protocol provides a general framework for the separation of this compound isomers. The specific column and mobile phase may need to be optimized.
-
Column: A polysaccharide-based chiral stationary phase (CSP) column is often effective for separating stereoisomers.[18]
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) is a common mobile phase for normal-phase chiral separations. The exact ratio should be optimized to achieve the best separation.
-
Sample Preparation: Dissolve a known amount of the this compound batch in the mobile phase.
-
Injection and Elution: Inject the sample onto the HPLC system and elute with the optimized mobile phase.
-
Detection: Use a UV detector to monitor the elution of the isomers.
-
Quantification: The relative peak areas of the cis and trans isomers can be used to determine their ratio in the batch.
Protocol 2: Purity Assessment by ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh a known amount of the this compound batch and dissolve it in a deuterated solvent (e.g., CDCl₃) containing a known amount of an internal standard.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a calibrated NMR spectrometer.[19][20]
-
Data Analysis: Integrate the signals corresponding to this compound and any identified impurities. The purity can be calculated by comparing the integral of the this compound signals to the integral of the internal standard.
Mandatory Visualizations
Caption: Troubleshooting workflow for inconsistent biological activity of this compound.
Caption: Diagram illustrating the differential biological activity of this compound isomers.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 2,2,4,6,6,8-Hexamethyl-4,8-diphenylcyclotetrasiloxane | C18H28O4Si4 | CID 20774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Comparison of local anesthetic activities between cis and trans isomers of DL-1-benzoyloxy-2-dimethylamino-1,2,3,4-tetrahydronaphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure activity relationships of cis- and trans-2,3,4,4a,9,9a-hexahydro-1H-indeno[2,1-c]pyridines for 5-HT receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 9. researchgate.net [researchgate.net]
- 10. Item - Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay - figshare - Figshare [figshare.com]
- 11. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. targetmol.com [targetmol.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 17. benchchem.com [benchchem.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing side reactions during Quadrosilan synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize side reactions during the synthesis of Quadrosilan (2,2,4,6,6,8-hexamethyl-4,8-diphenylcyclotetrasiloxane).
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A1: The synthesis of this compound is primarily achieved through the co-hydrolysis of dichlorodimethylsilane (B41323) ((CH₃)₂SiCl₂) and dichlorodiphenylsilane (B42835) ((C₆H₅)₂SiCl₂). This reaction involves the hydrolysis of the chloro groups to form silanols, which then undergo condensation to form the desired cyclic tetrasiloxane (B1260621).
Q2: What are the most common side reactions to be aware of during this compound synthesis?
A2: The most prevalent side reactions include the formation of linear polysiloxanes and other cyclic siloxanes with different ring sizes (e.g., trimers, pentamers). These side reactions can significantly reduce the yield and purity of the desired this compound product.
Q3: How does the rate of water addition impact the formation of side products?
A3: A rapid addition of water can lead to localized high concentrations of water and rapid, uncontrolled hydrolysis and condensation, which tends to favor the formation of linear polymers over cyclic structures. A slow, controlled addition of water is crucial for maximizing the yield of this compound.
Q4: What is the role of a solvent in the synthesis, and how does it influence side reactions?
A4: The use of a solvent is critical for controlling the concentration of reactants and dissipating the heat generated during the exothermic hydrolysis reaction. A solvent that promotes a more coiled conformation of the growing siloxane chain may increase the likelihood of intramolecular cyclization, thus favoring the formation of this compound. Experimenting with different solvent systems, such as diethyl ether or a mixture of xylene and acetone, can help optimize the reaction.
Q5: Can the pH of the reaction medium affect the synthesis?
A5: Yes, the pH of the reaction medium can influence the outcome. The hydrolysis of dichlorosilanes produces hydrochloric acid (HCl), creating acidic conditions. While this can catalyze the condensation, highly acidic conditions may also promote the formation of linear polymers. Some procedures utilize a weak base, like sodium bicarbonate, to neutralize the HCl as it is formed, which can help in controlling the reaction.
Troubleshooting Guides
Issue 1: Low Yield of this compound and High Viscosity of the Product Mixture
This is often indicative of excessive formation of linear polysiloxanes.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High concentration of reactants | Employ high-dilution conditions by dissolving the dichlorosilane (B8785471) mixture in a larger volume of an appropriate solvent. | Increased probability of intramolecular cyclization over intermolecular polymerization, leading to a higher yield of this compound. |
| Rapid addition of water | Add the water or aqueous solution dropwise over an extended period using a dropping funnel. | More controlled hydrolysis and condensation, favoring the formation of cyclic products. |
| Inadequate temperature control | Conduct the reaction at a reduced temperature (e.g., 0-5 °C) using an ice bath to manage the exothermic nature of the hydrolysis. | Slower reaction rate, allowing for more selective formation of the desired cyclic tetrasiloxane. |
Issue 2: Presence of Multiple Cyclic Siloxane Byproducts
The presence of other cyclic siloxanes (trimers, pentamers, etc.) in the final product indicates a lack of selectivity in the cyclization step.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal reactant molar ratio | Carefully control the molar ratio of dichlorodimethylsilane to dichlorodiphenylsilane. The ideal ratio may need to be determined empirically. | Improved selectivity towards the formation of the desired tetrameric ring structure. |
| Incorrect solvent system | Experiment with different solvents or solvent mixtures to find one that favors the formation of the tetrasiloxane ring. | A solvent system that better solvates the transition state leading to the tetramer will improve the yield of this compound. |
| Presence of trifunctional impurities | Ensure the starting dichlorosilanes are free from trichlorosilane (B8805176) impurities, which can lead to cross-linking and the formation of complex mixtures. | A purer product profile with a lower incidence of high-molecular-weight byproducts. |
Experimental Protocols
Protocol 1: Controlled Co-hydrolysis of Dichlorosilanes
This protocol is a general guideline for the synthesis of this compound, emphasizing the control of reaction conditions to minimize side products.
Materials and Reagents:
-
Dichlorodimethylsilane (high purity)
-
Dichlorodiphenylsilane (high purity)
-
Anhydrous diethyl ether
-
Deionized water
-
Sodium bicarbonate (optional, for neutralization)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up the three-neck flask with a magnetic stirrer, a dropping funnel, and a condenser in a fume hood.
-
Place the flask in an ice bath to maintain a low temperature.
-
Charge the flask with a solution of dichlorodimethylsilane and dichlorodiphenylsilane in anhydrous diethyl ether.
-
Add a solution of deionized water (and optionally, sodium bicarbonate) to the dropping funnel.
-
With vigorous stirring, add the aqueous solution dropwise to the flask over a period of 1-2 hours, ensuring the temperature remains low.
-
After the addition is complete, allow the reaction to stir for an additional 2-3 hours at low temperature.
-
Transfer the reaction mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with deionized water and then with a saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and remove the solvent using a rotary evaporator to obtain the crude product.
-
The crude product can be further purified by vacuum distillation or recrystallization.
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Reaction pathways in this compound synthesis.
Technical Support Center: Quadrosilan-Based and Silane-Based Sensor Fabrication
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the fabrication of Quadrosilan-based and other silane-based sensors. The following question-and-answer format directly addresses specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and how is it used in sensor fabrication?
"this compound" is a trade name that can refer to 2,2,4,6,6,8-Hexamethyl-4,8-diphenylcyclotetrasiloxane[1]. However, in the broader context of biosensor fabrication, the term "silane" encompasses a wide range of organofunctional alkoxysilanes used to modify surfaces. These silanes act as a bridge between an inorganic substrate (like glass or silicon dioxide) and organic molecules, such as bioreceptors.[2] The functional groups on the silane (B1218182) molecules serve as anchor points for the immobilization of antibodies, enzymes, or nucleic acids.[3]
Q2: What are the most critical factors influencing the success of silanization?
The success of silanization is highly dependent on several factors:
-
Surface Cleanliness and Hydroxylation: The substrate surface must be scrupulously clean and possess a sufficient density of hydroxyl (-OH) groups for the silane to react with.[4]
-
Silane Concentration and Reaction Time: These parameters need to be optimized to achieve a stable and compact monolayer while avoiding the formation of multilayers or aggregates.[4]
-
Solvent Anhydrousness: The presence of water in the solvent can lead to premature hydrolysis and polymerization of the silane in solution, rather than on the substrate surface.[3]
-
Environmental Conditions: Factors like humidity and temperature can affect the rate of silane hydrolysis and condensation.[2]
-
Curing Process: A post-deposition curing step is crucial for the formation of a stable siloxane network.[3][4]
Troubleshooting Guide
Issue 1: Inconsistent or Poor Silane Coating
Q: My sensor surface shows uneven coating, or the subsequent biomolecule immobilization is patchy. What could be the cause?
A: This is a common issue that can stem from several factors related to surface preparation and the silanization process itself.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution | Experimental Protocol |
| Inadequate Surface Cleaning | Thoroughly clean the substrate to remove organic and inorganic contaminants. | Piranha Cleaning (Caution: Highly Corrosive): 1. Prepare a Piranha solution by carefully adding H₂O₂ to H₂SO₄ in a 3:7 (v/v) ratio in a glass container.[3]2. Immerse substrates in the solution at 80-90°C for 30-60 minutes.[3]3. Remove substrates and rinse copiously with deionized (DI) water.[3]4. Dry the substrates under a stream of nitrogen or argon.[3]Acid/Methanol (B129727) Cleaning: 1. Prepare a 1:1 (v/v) solution of methanol and HCl.[3]2. Immerse substrates in the solution for 30 minutes.[3]3. Rinse thoroughly with DI water and dry under nitrogen or argon.[3] |
| Insufficient Surface Hydroxylation | Activate the surface to generate a high density of hydroxyl groups. | Plasma Activation: 1. Place cleaned substrates in a plasma cleaner.2. Activate the surface using an oxygen or argon plasma for a specified time (e.g., 15 minutes) to create -OH groups.[5] |
| Silane Polymerization in Solution | Use an anhydrous solvent and handle the silane in a low-humidity environment. | Solution Phase Deposition: 1. Prepare a 1-2% (v/v) solution of the silane in an anhydrous solvent (e.g., toluene) in a clean, dry glass container.[3]2. Immerse the cleaned and activated substrates in the silane solution.[3]3. After the desired reaction time, remove the substrates and rinse with the solvent to remove excess silane.[3]4. Sonicate briefly in the solvent to remove any polymerized silane aggregates.[3] |
| Improper Curing | Ensure the curing step is performed correctly to form a stable siloxane network. | Thermal Curing: 1. After rinsing and drying, place the substrates in an oven.2. Cure at approximately 110°C for 30-60 minutes.[3][4] |
Issue 2: Low Biomolecule Immobilization Efficiency
Q: I have a uniform silane layer, but the amount of immobilized biomolecule is lower than expected. How can I improve this?
A: Low immobilization efficiency can be due to the choice of silane, the immobilization chemistry, or steric hindrance.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution | Relevant Information |
| Inappropriate Silane Functional Group | Select a silane with a terminal group that is optimal for your biomolecule's chemistry. | Common Silanes and Their Functional Groups: - (3-Aminopropyl)triethoxysilane (APTES): Provides an amine group (-NH₂) for coupling via EDC/NHS chemistry.[3][6]- (3-Mercaptopropyl)trimethoxysilane (MPTMS): Offers a thiol group (-SH) for maleimide-based coupling.[3]- (3-Glycidoxypropyl)trimethoxysilane (GPTMS): Presents an epoxy group for reaction with amines.[3] |
| Inefficient Coupling Chemistry | Optimize the pH, concentration, and reaction time of your coupling reagents. | For amine-functionalized surfaces (e.g., from APTES), a common method is to activate the surface amine groups to allow for the coupling of antibodies or other proteins.[5] |
| Steric Hindrance | Consider using a longer chain silane or a linker molecule to reduce steric hindrance and make the functional groups more accessible. | The use of silanes can create ordered monolayers which can help in minimizing non-specific binding events.[5] |
Issue 3: Sensor Signal Instability or Drift
Q: The baseline signal of my sensor is unstable or drifts over time after fabrication. What could be the problem?
A: Signal instability can be a result of a poorly formed or unstable silane layer, or non-specific binding.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution | Underlying Principle |
| Unstable Silane Layer | Ensure a strong covalent attachment of the silane layer through proper cleaning, activation, and curing. | The thermal curing step is crucial to form covalent bonds and prevent the hydrolysis of the siloxane linkages.[4] Extended exposure to buffer solutions can challenge the stability of the sensor surface.[7] |
| Non-Specific Binding (Fouling) | Block the surface with an inert protein like Bovine Serum Albumin (BSA) after biomolecule immobilization. | A well-formed, compact silane layer can minimize non-specific adsorption.[4][5] After immobilizing the specific bioreceptor, incubating with a blocking agent like BSA can passivate the remaining active sites.[5] |
| Debye Screening | Use small-molecule receptors or design the sensor to minimize the distance between the sensing surface and the target molecule. | The Debye screening effect, where surface charges are shielded, can be a problem in graphene-FET biosensors and can be addressed by using smaller receptors.[8] |
Experimental Workflows and Troubleshooting Logic
The following diagrams illustrate the general fabrication process and a decision tree for troubleshooting common issues.
References
- 1. 2,2,4,6,6,8-Hexamethyl-4,8-diphenylcyclotetrasiloxane | C18H28O4Si4 | CID 20774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. bioforcenano.com [bioforcenano.com]
- 5. Efficient Chemical Surface Modification Protocol on SiO2 Transducers Applied to MMP9 Biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. preprints.org [preprints.org]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to Silane Coupling Agents: Benchmarking Performance for Scientific Applications
In the realms of materials science, drug delivery, and biomedical research, the interface between organic and inorganic materials is a critical juncture that often dictates the success and efficacy of a product or experiment. Silane (B1218182) coupling agents are instrumental in bridging this gap, enhancing adhesion, stability, and overall performance. This guide provides a comparative analysis of various silane coupling agents, offering a framework for researchers, scientists, and drug development professionals to evaluate and select the most suitable agent for their specific needs. While this guide will focus on established silane coupling agents, the principles and experimental protocols outlined herein can serve as a benchmark for evaluating novel agents like Quadrosilan.
Silane coupling agents are organosilicon compounds that feature a dual-reactivity.[1] Typically, their structure consists of a hydrolyzable group (like alkoxy) that reacts with inorganic substrates and an organofunctional group that is compatible with organic polymers.[2][3] This unique bifunctionality allows them to form a durable bridge at the interface of dissimilar materials.[4]
Performance Benchmark: A Quantitative Comparison
The selection of an appropriate silane coupling agent is contingent on the specific application and the desired surface properties. The following tables summarize key performance data from various studies to facilitate a direct comparison.
Table 1: Adhesion Strength of Various Silane Coupling Agents
| Silane Coupling Agent | Substrate | Resin/Polymer | Shear Bond Strength (MPa) | Reference |
| 3-Methacryloyloxypropyltrimethoxysilane (MPTS) | Silica-coated Titanium | Resin Composite Cement | 14.2 (± 3.8) | [5] |
| 3-Acryloyloxypropyltrimethoxysilane | Silica-coated Titanium | Resin Composite Cement | 14.8 (± 5.8) | [5] |
| 3-Mercaptopropyltrimethoxysilane | Silica-coated Titanium | Resin Composite Cement | Data not available | [5] |
| N-[3-(trimethoxysilyl)propyl]ethylenediamine | Silica-coated Titanium | Resin Composite Cement | 7.5 (± 1.9) | [5] |
| Bis-[3-(triethoxysilyl)propyl]polysulfide | Silica-coated Titanium | Resin Composite Cement | 7.5 (± 2.5) | [5] |
| KH-550 (Aminosilane) | Anodized Titanium | Carbon Fiber Composite | < 20.73 | [6] |
| KH-560 (Epoxysilane) | Anodized Titanium | Carbon Fiber Composite | < 20.73 | [6] |
| KH-792 (Aminosilane) | Anodized Titanium | Carbon Fiber Composite | < 20.73 | [6] |
Table 2: In Vitro Biocompatibility of Silane-Modified Surfaces
| Silane Coupling Agent | Cell Type | Assay | Result | Reference |
| 3-Aminopropyltriethoxysilane (APTES) | Not specified | Cytotoxicity | Non-toxic | [2] |
| Triethoxy(vinyl)silane | Not specified | Biocompatibility | Biocompatible | [2] |
Experimental Protocols
To ensure reproducible and comparable results, standardized experimental protocols are essential. Below are detailed methodologies for key experiments cited in this guide.
Shear Bond Strength Testing
This protocol outlines the general procedure for evaluating the adhesion strength of a silane coupling agent between a substrate and a resin.[1]
-
Substrate Preparation: The inorganic substrate (e.g., titanium, glass, ceramic) is cleaned and prepared to ensure a consistent surface for silane application. This may involve processes like acid etching or sandblasting.[6]
-
Silane Application: The silane coupling agent is prepared, typically as a dilute solution in an appropriate solvent (e.g., ethanol/water mixture).[5] The solution is applied to the prepared substrate surface and allowed to react.
-
Resin Application: A resin or polymer is applied to the silanized surface. For dental applications, a resin composite cement is commonly used.[5]
-
Curing: The resin is cured according to the manufacturer's instructions, often involving light polymerization.[5]
-
Thermocycling (Optional): To simulate aging and thermal stresses, the bonded specimens can be subjected to thermocycling, which involves repeated immersion in hot and cold water baths.[5]
-
Shear Bond Strength Measurement: The force required to shear the resin from the substrate is measured using a universal testing machine. The shear bond strength is calculated in megapascals (MPa).
In Vitro Biocompatibility Assessment (Cell Viability)
This protocol provides a general workflow for evaluating the cytotoxicity of silane-modified surfaces using a cell-based assay.[1]
-
Sample Preparation: The silane-modified substrates are sterilized, for example, by autoclaving or washing with ethanol.[1] The sterile substrates are then placed in the wells of a sterile cell culture plate.[1]
-
Cell Culture: A specific cell line (e.g., fibroblasts, osteoblasts) is seeded onto the substrates at a predetermined density.[1] The cells are then cultured in a suitable growth medium under standard cell culture conditions (e.g., 37°C, 5% CO2).[1]
-
Cell Viability Assay: After a defined incubation period, the viability of the cells is assessed using a standard assay such as the MTS or MTT assay. This involves adding a reagent to the cell culture medium that is converted into a colored product by metabolically active cells.
-
Data Analysis: The absorbance of the colored product is measured using a spectrophotometer, which is proportional to the number of viable cells. The results are often expressed as a percentage of the viability of cells grown on a control surface.
Visualizing Mechanisms and Workflows
Understanding the underlying mechanisms and experimental processes is crucial for effective research. The following diagrams, generated using Graphviz, illustrate key concepts.
Conclusion: A Path Forward for Novel Silane Agents
The choice of a silane coupling agent significantly impacts the performance of a modified surface.[1] This guide provides a starting point for researchers and drug development professionals to compare different silanes based on quantitative data and established experimental protocols. For a new entrant like this compound, a thorough evaluation using these, or similar, methodologies would be imperative to ascertain its efficacy relative to existing alternatives. By systematically assessing adhesion strength, biocompatibility, and other relevant parameters, researchers can make informed decisions to optimize their material and therapeutic innovations.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. shinetsusilicone-global.com [shinetsusilicone-global.com]
- 4. Silane coupling agent in biomedical materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of five silane coupling agents on the bond strength of a luting cement to a silica-coated titanium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to Silane Coupling Agents for Enhanced Polymer Composite Performance
For researchers, scientists, and professionals in drug development, the optimization of polymer composites is a critical endeavor. The interface between the polymer matrix and reinforcing fillers is a key determinant of the final material's properties. Silane (B1218182) coupling agents are instrumental in enhancing this interfacial adhesion, thereby improving the mechanical and thermal performance of the composite. This guide provides an objective comparison of common silane coupling agents, supported by experimental data, to aid in the selection of the most suitable agent for your specific application.
While the term "Quadrosilan" does not correspond to a specific, widely documented silane coupling agent in the reviewed literature, this guide will focus on a comparative analysis of three common and effective types of silane coupling agents: γ-aminopropyl triethoxysilane (B36694) (APS) , γ-glycidoxypropyl trimethoxysilane (B1233946) (GPS) , and γ-methacryloxypropyl trimethoxysilane (MPS) . These agents are distinguished by their different organic functional groups, which dictate their reactivity and compatibility with various polymer matrices.
Mechanism of Action: The Silane Bridge
Silane coupling agents act as a molecular bridge between the inorganic filler and the organic polymer matrix.[1] Their bifunctional nature allows them to form a durable link that facilitates stress transfer from the polymer to the filler, a critical factor for enhancing the mechanical properties of the composite. The general mechanism involves the hydrolysis of the alkoxy groups of the silane to form reactive silanol (B1196071) groups. These silanols then condense with hydroxyl groups on the surface of the inorganic filler, forming stable covalent bonds. The organofunctional group of the silane is designed to react and co-polymerize with the polymer matrix during the curing process.[1]
Comparative Performance Data
The choice of silane coupling agent significantly impacts the mechanical properties of the resulting polymer composite. The following tables summarize experimental data comparing the performance of APS, GPS, and MPS in various polymer systems.
Table 1: Performance in Epoxy Composites with Al2O3 Nanoparticles [2]
| Silane Coupling Agent | Filler Content (wt%) | Tensile Strength (MPa) | Improvement vs. Pure Epoxy (%) | Hardness (HRC) | Improvement vs. Pure Epoxy (%) |
| None (Pure Epoxy) | 0 | 34.8 | - | 89.5 | - |
| KH550 (APS) | 1.0 | 45.2 | +29.9% | 93.4 | +4.4% |
| KH560 (GPS) | 1.0 | 48.6 | +39.7% | 95.2 | +6.4% |
| KH570 (MPS) | 1.0 | 51.9 | +49.1% | 97.4 | +8.8% |
Table 2: Performance in Polypropylene (PP) Composites with Bamboo Fibers [3]
| Silane Coupling Agent | Tensile Strength (MPa) | Flexural Strength (MPa) | Impact Strength (kJ/m²) |
| Untreated Fiber | 32.5 | 45.1 | 4.2 |
| KH550 (APS) | 41.2 | 58.3 | 5.8 |
| KH560 (GPS) | 38.7 | 55.6 | 5.1 |
| KH570 (MPS) | 36.4 | 52.8 | 4.7 |
Table 3: Performance in Silicon Rubber (SR) Composites with Carbon Fiber (CF) [4]
| Silane Coupling Agent | Tensile Strength (MPa) | Elongation at Break (%) |
| Pure SR | - | - |
| Raw CF/SR | 2.7 | 105 |
| 550CF/SR (APS) | 3.9 | 152 |
| 560CF/SR (GPS) | 4.2 | 138 |
| 570CF/SR (MPS) | 4.5 | 125 |
Experimental Protocols
A generalized experimental workflow for the evaluation of silane coupling agents in polymer composites is outlined below.
Detailed Methodologies
1. Filler Surface Treatment:
-
Solution Preparation: Prepare a solution of the silane coupling agent, typically at a concentration of 1-5 wt%, in a solvent mixture such as ethanol/water (e.g., 95:5 v/v).[5] The solution is often stirred for a period to allow for hydrolysis of the silane.
-
Filler Treatment: The filler material is dispersed in the silane solution and stirred for a specified duration (e.g., 1-4 hours) at a controlled temperature.[6]
-
Washing and Drying: After treatment, the filler is filtered and washed with the solvent to remove any unreacted silane. The treated filler is then dried in an oven at a specific temperature (e.g., 80-110°C) to complete the condensation reaction between the silane and the filler surface.[6]
2. Composite Fabrication:
-
Compounding: The surface-treated filler is then compounded with the polymer matrix. For thermoplastic polymers like polypropylene, this is often done using a melt mixer or twin-screw extruder.[7] For thermosetting polymers like epoxy, the filler is typically dispersed in the resin using mechanical stirring followed by sonication to ensure uniform distribution.[2]
-
Molding and Curing: The compounded mixture is then molded into the desired specimen shape using techniques such as compression molding or injection molding.[7] For thermosets, the hardener is added before molding, and the composite is cured according to a specific temperature and time profile.[6]
3. Mechanical and Thermal Testing:
-
Mechanical Properties: Standardized tests are conducted to evaluate the mechanical performance of the composites. Tensile strength and modulus are typically measured according to ASTM D638, flexural strength and modulus according to ASTM D790, and impact strength using Izod or Charpy tests (ASTM D256).[8][9]
-
Thermal Analysis: Thermogravimetric analysis (TGA) is used to assess the thermal stability of the composites, while differential scanning calorimetry (DSC) can provide information on the glass transition temperature and curing behavior.[4]
-
Morphological Analysis: Scanning electron microscopy (SEM) is employed to examine the fracture surfaces of the tested specimens. This provides qualitative insight into the interfacial adhesion between the filler and the polymer matrix.[6]
Conclusion
The selection of an appropriate silane coupling agent is a critical step in the development of high-performance polymer composites. As the experimental data indicates, the performance enhancement is highly dependent on the type of silane and its compatibility with the specific polymer matrix and filler material. Amino-functional silanes (APS) often show excellent performance in matrices that can react with amine groups, while epoxy-functional (GPS) and methacryloxy-functional (MPS) silanes are well-suited for epoxy and unsaturated polyester (B1180765) or vinyl ester resins, respectively. This guide provides a foundational understanding and comparative data to assist researchers in making informed decisions for their composite material design and development.
References
A Comparative Analysis of Silane-Based Compounds in Biomedical Applications: Quadrosilan vs. Aminosilanes
In the landscape of biomedical research and drug development, organosilicon compounds play a variety of roles, ranging from therapeutic agents to functional components of delivery systems. This guide provides a comparative analysis of two distinct classes of organosilicon compounds: Quadrosilan and aminosilanes. A critical distinction will be established at the outset, followed by a detailed, data-driven comparison of various aminosilanes in the context of drug and gene delivery.
Delineating the Roles of this compound and Aminosilanes
An initial survey of scientific literature reveals a fundamental divergence in the application of this compound and aminosilanes. This compound (also known as Cisobitan) is a synthetic, nonsteroidal estrogen.[1] Its primary and well-documented use is as an antigonadotropic agent in the treatment of prostate cancer.[1] The chemical structure of this compound, 2,6-cisdiphenylhexamethylcyclotetrasiloxane, lends to its estrogenic activity, which is comparable to estradiol.[1] There is currently no scientific evidence to suggest its use as a component in drug or gene delivery systems.
In stark contrast, aminosilanes are a class of organosilane coupling agents extensively used to functionalize surfaces, particularly in the fabrication of nanoparticle-based drug and gene delivery vectors.[2][3] Common examples include (3-aminopropyl)triethoxysilane (APTES) and (3-aminopropyl)trimethoxysilane (APTMS).[2] Their utility stems from their ability to form stable siloxane bonds with inorganic surfaces (like silica (B1680970) or iron oxide nanoparticles) while presenting primary amine groups that can be used for conjugating biomolecules or imparting a positive surface charge.[3] This positive charge facilitates interaction with negatively charged cell membranes and genetic material like DNA and siRNA, enhancing cellular uptake and transfection efficiency.[2][4]
Therefore, a direct comparative study of this compound and aminosilanes in drug delivery is not scientifically feasible as they serve fundamentally different purposes. This guide will henceforth focus on a comparative analysis of different aminosilanes, which is of high relevance to researchers in drug and gene delivery.
Comparative Performance of Aminosilanes in Nanoparticle-Mediated Delivery
The choice of aminosilane (B1250345) for nanoparticle functionalization can significantly impact the physicochemical properties and biological performance of the delivery system. The following sections compare key performance metrics of commonly used aminosilanes, supported by experimental data.
Cellular Uptake and Transfection Efficiency
Aminosilane functionalization is a well-established strategy to enhance the cellular uptake of nanoparticles. The positive surface charge imparted by the amine groups promotes electrostatic interactions with the negatively charged cell membrane, facilitating endocytosis.
Table 1: Comparison of Cellular Uptake of Aminosilane-Coated vs. Other Nanoparticles
| Nanoparticle Coating | Cell Line | Cellular Uptake (pg iron/cell) | Reference |
| Aminosilane (SPIO@SiO2-NH2) | RAW 264.7 | ~18 | [1] |
| Silica (SPIO@SiO2) | RAW 264.7 | ~4 | [1] |
| Dextran (SPIO@dextran) | RAW 264.7 | ~6 | [1] |
| Bare (SPIO) | RAW 264.7 | ~5 | [1] |
| Aminosilane (SPIO@SiO2-NH2) | U-87 MG | ~12 | [1] |
| Silica (SPIO@SiO2) | U-87 MG | ~2 | [1] |
| Dextran (SPIO@dextran) | U-87 MG | ~3 | [1] |
| Bare (SPIO) | U-87 MG | ~2 | [1] |
Data is approximated from graphical representations in the cited literature.
The data clearly indicates that aminosilane coating significantly enhances the cellular uptake of superparamagnetic iron oxide (SPIO) nanoparticles compared to silica, dextran, or no coating across different cell lines.[1]
Cytotoxicity
A critical consideration for any delivery vehicle is its biocompatibility. While aminosilanes enhance cellular uptake, their surface charge can also lead to cytotoxicity at higher concentrations.
Table 2: Cytotoxicity of Aminosilane-Coated Nanoparticles
| Nanoparticle Coating | Cell Line | Concentration (µg/mL) | Cell Viability (%) | Reference |
| Aminosilane (AmS-IONPs) | bEnd.3 | 200 | ~100 | [3] |
| COOH-AmS-IONPs | bEnd.3 | 200 | ~100 | [3] |
| Aminosilane (AmS-IONPs) | Neurons | >200 | ~50 | [3] |
| COOH-AmS-IONPs | Neurons | >200 | ~80 | [3] |
| Aminosilane (SPIO@SiO2-NH2) | RAW 264.7 | 200 | ~100 | [1] |
| Silica (SPIO@SiO2) | RAW 264.7 | 200 | ~40 | [1] |
Aminosilane-coated iron oxide nanoparticles (AmS-IONPs) generally exhibit good biocompatibility at concentrations up to 100-200 µg/mL in several cell lines.[1][3] However, neuronal cells appear to be more sensitive to positively charged AmS-IONPs at higher concentrations compared to their carboxylated counterparts.[3] Notably, aminosilane coating can improve the biocompatibility of silica-coated nanoparticles.[1]
Drug Loading and Release
The amine groups on the surface of aminosilane-functionalized nanoparticles provide anchor points for drug conjugation. The efficiency of drug loading and the release kinetics are crucial for therapeutic efficacy.
Table 3: Drug Loading and Release from Aminosilane-Coated Nanoparticles
| Drug | Nanoparticle | Loading Efficiency (%) | Release at pH 7.2 | Reference |
| Ofloxacin (B1677185) | APTES-coated MNPs | 93.4 | ~81.7% | [5] |
| Ciprofloxacin | APTES-coated MNPs | 91.1 | ~98.78% | [5] |
APTES-coated magnetic nanoparticles (MNPs) demonstrate high loading efficiencies for the antibiotics ofloxacin and ciprofloxacin.[5] The release of these drugs is pH-dependent, with a significantly higher release at physiological pH compared to more acidic conditions.[5]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key experiments involving aminosilane-functionalized nanoparticles.
Protocol for Aminosilane Coating of Magnetic Nanoparticles
This protocol describes the surface modification of pre-synthesized magnetite nanoparticles with (3-aminopropyl)triethoxysilane (APTES).
Materials:
-
Magnetite nanoparticles (Fe3O4)
-
(3-aminopropyl)triethoxysilane (APTES)
-
Deionized water
-
Nitrogen gas
Procedure:
-
A suspension of prepared magnetite nanoparticles is placed in a round-bottom flask.
-
80 mL of a 10% (v/v) aqueous solution of APTES and 40 mL of glycerol are added to the nanoparticle suspension.
-
The mixture is heated to 90°C for 2 hours under a nitrogen atmosphere with continuous stirring.
-
After cooling to room temperature, the suspension is washed sequentially with 200 mL of deionized water (three times), 100 mL of methanol (five times), and finally with 200 mL of deionized water (three times).
-
The resulting aminosilane-coated magnetic nanoparticles are stored in deionized water.[5]
Protocol for Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
RAW 264.7 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Aminosilane-coated nanoparticles
-
MTT solution (0.5 mg/mL)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed 10,000 RAW 264.7 cells per well in a 96-well plate.
-
After 12 hours of incubation, replace the medium with 100 µL of serum-free DMEM containing various concentrations of the aminosilane-coated nanoparticles (e.g., 0, 10, 20, 50, 100, 200 µg/mL of iron).
-
Incubate for 24 hours.
-
Wash the cells once with PBS.
-
Add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate for a further 4 hours, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Solubilize the formazan crystals and measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability relative to untreated controls.[1]
Protocol for Quantification of Cellular Uptake of Nanoparticles
This protocol describes a colorimetric method to quantify the intracellular iron content from iron oxide nanoparticles.
Materials:
-
Cells labeled with SPIO nanoparticles
-
12% HCl solution
Procedure:
-
Incubate cells with SPIO nanoparticles (e.g., at an iron concentration of 4.5 µg/mL) for 24 hours.
-
Wash the cells to remove non-internalized nanoparticles, then collect and count the cells.
-
Centrifuge the cell suspension at 4500 g for 5 minutes to pellet the cells.
-
Resuspend the cell pellets in 100 µL of 12% HCl solution and incubate at 60°C for 4 hours to dissolve the iron oxide cores.
-
Quantify the iron concentration using a suitable colorimetric assay (e.g., ferrozine-based assay) and normalize to the cell number to determine the intracellular iron content per cell.[1]
Visualizing Methodologies and Pathways
Diagrams generated using Graphviz provide a clear visual representation of experimental workflows and the principles behind aminosilane-mediated delivery.
References
- 1. Enhanced cellular uptake of aminosilane-coated superparamagnetic iron oxide nanoparticles in mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Characterization of cellular uptake and toxicity of aminosilane-coated iron oxide nanoparticles with different charges in central nervous system-relevant cell culture models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cathi.uacj.mx [cathi.uacj.mx]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
Spectroscopic Analysis for the Structural Confirmation of Quadrosilan: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key spectroscopic techniques for the structural elucidation of Quadrosilan, chemically known as 2,6-cis-diphenylhexamethylcyclotetrasiloxane. The definitive confirmation of its complex cyclic structure and stereochemistry relies on a combination of powerful analytical methods. This document outlines the expected data from these techniques, offers detailed experimental protocols, and presents visual workflows to aid in the selection and application of the most appropriate analytical strategies.
Unambiguous Structural Confirmation with X-ray Crystallography
Single-crystal X-ray crystallography stands as the unequivocal method for determining the three-dimensional arrangement of atoms in this compound.[1] This technique provides precise measurements of bond lengths, bond angles, and the spatial orientation of the phenyl and methyl substituents on the cyclotetrasiloxane ring, definitively confirming the cis configuration of the phenyl groups.[1]
Spectroscopic Corroboration in Solution
While X-ray crystallography provides a static solid-state structure, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for confirming the structure in solution and providing complementary data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule. For this compound, ¹H, ¹³C, and ²⁹Si NMR experiments are particularly informative.
Expected ¹H, ¹³C, and ²⁹Si NMR Data for this compound
| Technique | Nucleus | Expected Chemical Shift (δ) / ppm | Expected Multiplicity | Assignment |
| ¹H NMR | ¹H | ~ 7.2 - 7.5 | Multiplet | Phenyl protons (-C₆H₅) |
| ~ 0.1 - 0.3 | Singlet | Methyl protons (-CH₃) on Si atoms bearing a phenyl group | ||
| ~ 0.0 - 0.1 | Singlet | Methyl protons (-CH₃) on Si atoms not bearing a phenyl group | ||
| ¹³C NMR | ¹³C | ~ 130 - 140 | Phenyl carbons (quaternary) | |
| ~ 125 - 130 | Phenyl carbons (CH) | |||
| ~ 0 - 2 | Methyl carbons (-CH₃) | |||
| ²⁹Si NMR | ²⁹Si | Expected distinct signals | Silicon atoms in the cyclotetrasiloxane ring |
Note: The expected chemical shifts are illustrative and based on general principles for organosilicon compounds. Actual experimental values may vary.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and aspects of its structure.
Expected High-Resolution Mass Spectrometry (HRMS) and Fragmentation Data for this compound
| Technique | Ionization Mode | Expected m/z | Assignment |
| HRMS | Electrospray (ESI) | [M+H]⁺, [M+Na]⁺ | Molecular ion adducts |
| MS/MS | Collision-Induced Dissociation (CID) | Various fragments | Loss of methyl groups, phenyl groups, and cleavage of the siloxane ring |
Experimental Protocols
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire ¹H, ¹³C, and ²⁹Si NMR spectra of this compound to confirm its chemical structure in solution.
Materials:
-
This compound sample
-
Deuterated chloroform (B151607) (CDCl₃)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of CDCl₃ in a clean, dry vial.
-
Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of CDCl₃.
-
Shim the magnetic field to achieve optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds.
-
-
²⁹Si NMR Acquisition:
-
Acquire a proton-decoupled ²⁹Si NMR spectrum. Due to the low natural abundance and negative gyromagnetic ratio of ²⁹Si, techniques like INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) or DEPT (Distortionless Enhancement by Polarization Transfer) are recommended to enhance signal intensity.[2][3]
-
Typical parameters can vary significantly depending on the spectrometer and pulse sequence used.
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with appropriate Fourier transformation, phase correction, and baseline correction.
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the accurate mass of this compound and confirm its elemental composition.
Materials:
-
This compound sample
-
High-purity solvent (e.g., methanol (B129727) or acetonitrile)
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 µg/mL) in the chosen solvent.
-
Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.
-
Sample Infusion/Injection: Introduce the sample into the mass spectrometer via direct infusion or liquid chromatography.
-
Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) in positive ion mode to generate molecular ions (e.g., [M+H]⁺, [M+Na]⁺).
-
Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.
-
Data Analysis: Determine the accurate mass of the molecular ion and use software to calculate the elemental composition, comparing it with the theoretical formula of this compound (C₁₈H₂₈O₄Si₄).
Protocol 3: Single-Crystal X-ray Crystallography
Objective: To obtain the definitive three-dimensional crystal structure of this compound.
Materials:
-
High-purity this compound sample
-
Appropriate solvent system for crystallization (e.g., slow evaporation from a mixed solvent system)
-
Single-crystal X-ray diffractometer
Procedure:
-
Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and conditions.
-
Crystal Mounting: Select a well-formed, single crystal and mount it on the goniometer head of the diffractometer.
-
Data Collection:
-
Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.[4]
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the atoms.[4]
-
Refine the structural model against the experimental data to obtain the final, accurate atomic coordinates, bond lengths, and angles.
-
-
Structure Validation: Validate the final structure using crystallographic software and deposit the data in a crystallographic database.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the key analytical techniques used to confirm the structure of this compound.
References
Assessing the In-Vivo Biocompatibility of Organosilicones and Alternatives: A Comparative Guide
For researchers, scientists, and drug development professionals, selecting the appropriate biomaterial for in-vivo studies is a critical decision that directly impacts the validity and success of preclinical research. This guide provides a comprehensive comparison of the biocompatibility of a representative organosilicon, Polydimethylsiloxane (PDMS), with two widely used alternatives: Poly(lactic-co-glycolic acid) (PLGA) and Poly(ethylene glycol) (PEG) hydrogels. This objective analysis is supported by experimental data, detailed methodologies, and visual representations of key biological processes.
The ideal biomaterial for in-vivo applications should be biocompatible, eliciting a minimal and controlled host response to avoid interference with the experimental outcomes. PDMS, a silicon-based organic polymer, is favored for its stability and biocompatibility.[1][2] However, its non-biodegradability can be a limitation for certain applications. In contrast, PLGA is a biodegradable polymer that has been extensively studied for drug delivery and tissue engineering, though its acidic degradation products can influence the local inflammatory environment.[3][4][5] PEG hydrogels are highly valued for their tunable properties and excellent biocompatibility, often referred to as a "blank slate" in tissue engineering.[6][7]
Quantitative Biocompatibility Data: A Comparative Overview
The following table summarizes key biocompatibility data for PDMS, PLGA, and PEG hydrogels based on in-vitro and in-vivo studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies, such as material formulations, concentrations, cell types, and animal models.
| Biocompatibility Parameter | Polydimethylsiloxane (PDMS) | Poly(lactic-co-glycolic acid) (PLGA) | Poly(ethylene glycol) (PEG) Hydrogels |
| Cytotoxicity (Cell Viability) | Generally low cytotoxicity. Cell viability of L929 fibroblasts remained high (>90%) at concentrations up to 25 mg/mL, but dropped to ~16% at 100 mg/mL in an MTT assay.[8][9] Another study showed >85% viability of human dermal fibroblasts after 72 hours with undiluted eluate.[1] | Cytotoxicity is influenced by acidic degradation products. Degradation to a pH of 6.4 can decrease cell viability.[3] The half-maximal inhibitory concentration (IC50) varies widely depending on the encapsulated drug and specific formulation.[10] | Generally considered non-cytotoxic and biocompatible.[11][12] Often used as a benchmark for low cytotoxicity in biocompatibility studies.[12] |
| Hemocompatibility (Hemolysis) | Generally considered hemocompatible. | Reported to have no significant hemolytic effect at concentrations lower than 10 mg/ml.[13] Some studies show slight hemolysis at higher concentrations.[14] The international standard for biomaterials sets a hemolysis rate of <5% as acceptable.[11] | Generally considered non-hemolytic.[12] |
| In-Vivo Inflammatory Response | Induces a classic foreign body response with a fibrous capsule.[3] The thickness of the capsule can be influenced by surface properties.[3] Generally elicits a mild to moderate inflammatory reaction.[15] | The acidic degradation products can induce a pro-inflammatory response, leading to M1 macrophage polarization and increased production of cytokines like TNF-α and IL-1β.[3][4] | Elicits a minimal inflammatory response.[16] However, it can still trigger a foreign body response with the release of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and MCP-1.[2][17][18] |
| Biodegradability | Non-biodegradable. | Biodegradable through hydrolysis into lactic and glycolic acid.[5] | Can be designed to be biodegradable by incorporating hydrolytically or enzymatically cleavable crosslinkers.[6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of biomaterial biocompatibility. The following are summarized protocols for key in-vitro and in-vivo assays based on international standards.
In-Vitro Cytotoxicity: MTT Assay (based on ISO 10993-5)
This assay quantitatively assesses cell viability by measuring the metabolic activity of cells.
-
Cell Seeding: Plate a suitable cell line (e.g., L929 mouse fibroblasts) in a 96-well plate at a density that ensures logarithmic growth during the assay.[19]
-
Material Extraction: Prepare extracts of the test material (PDMS, PLGA, or PEG hydrogel) and control materials in cell culture medium according to ISO 10993-12.[20] This typically involves incubating the material in the medium at 37°C for a specified period (e.g., 24-72 hours).
-
Cell Exposure: Replace the culture medium in the wells with the material extracts at various concentrations. Include negative (non-toxic material) and positive (toxic material) controls.[21]
-
Incubation: Incubate the cells with the extracts for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.[21]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.[19]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculation: Calculate cell viability as a percentage relative to the negative control. A reduction in cell viability by more than 30% is generally considered a cytotoxic effect.[21]
In-Vitro Hemolysis Assay (based on ASTM F756)
This test evaluates the potential of a material to damage red blood cells.
-
Material Preparation: Prepare extracts of the test materials or use direct contact with the material as specified in the standard.[22]
-
Blood Collection: Obtain fresh human or rabbit blood and anticoagulate it (e.g., with sodium citrate).[23]
-
Blood Dilution: Dilute the anticoagulated blood with a buffered saline solution (e.g., PBS) to a specified hemoglobin concentration.[7]
-
Incubation: Incubate the diluted blood with the material extracts or in direct contact with the materials at 37°C for a defined period (e.g., 3 hours).[23] Include positive (e.g., water) and negative (e.g., saline) controls.
-
Centrifugation: Centrifuge the samples to pellet the intact red blood cells.[23]
-
Hemoglobin Measurement: Measure the amount of free hemoglobin in the supernatant using a spectrophotometer at a wavelength of 540 nm.[7]
-
Calculation: Calculate the percentage of hemolysis for the test samples relative to the positive control (representing 100% hemolysis). A hemolysis rate below 5% is generally considered non-hemolytic.[11]
In-Vivo Implantation and Histological Analysis (based on ISO 10993-6)
This protocol assesses the local tissue response to an implanted biomaterial.
-
Animal Model: Select an appropriate animal model (e.g., rats or mice) and implantation site (e.g., subcutaneous).[22][24] All procedures must be approved by an institutional animal care and use committee.
-
Implant Preparation: Sterilize the biomaterial implants (PDMS, PLGA, or PEG hydrogel) before surgery.[24]
-
Surgical Implantation: Surgically create a subcutaneous pocket and place the sterile implant. Suture the incision site.[22][24]
-
Implantation Periods: Euthanize groups of animals at different time points (e.g., 1, 4, and 12 weeks) to evaluate the acute and chronic tissue response.[24]
-
Tissue Harvesting and Processing: Excise the implant along with the surrounding tissue. Fix the tissue in a suitable fixative (e.g., 10% neutral buffered formalin), followed by dehydration and embedding in paraffin.[24]
-
Histological Staining: Section the embedded tissue and stain with Hematoxylin and Eosin (H&E) to visualize the overall tissue morphology and inflammatory cell infiltrate. Special stains (e.g., Masson's trichrome for collagen) or immunohistochemistry for specific cell markers (e.g., CD68 for macrophages) can also be performed.[25]
-
Histopathological Evaluation: A qualified pathologist should evaluate the stained tissue sections under a microscope. The evaluation should include a description and, if possible, a quantitative scoring of the inflammatory response, fibrous capsule formation, tissue integration, and any signs of necrosis or tissue damage.[25]
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms underlying the host response to biomaterials is crucial for designing more biocompatible materials. The following diagrams illustrate key signaling pathways and a typical experimental workflow for assessing in-vivo biocompatibility.
Caption: Workflow for in-vivo biocompatibility assessment.
Caption: NF-κB signaling pathway in macrophage activation.
Caption: TGF-β signaling in fibrous capsule formation.
Caption: Key biocompatibility features comparison.
Conclusion
The choice between PDMS, PLGA, and PEG hydrogels for in-vivo studies depends heavily on the specific application and experimental requirements. PDMS offers excellent stability and biocompatibility for long-term implantation where biodegradability is not required. PLGA is a suitable choice for applications requiring a biodegradable material, such as drug delivery systems, but the potential for an inflammatory response due to its acidic degradation products must be considered. PEG hydrogels provide a highly versatile and biocompatible platform with tunable properties, making them ideal for a wide range of applications in tissue engineering and regenerative medicine, particularly when a minimal host response is desired. This guide provides a foundational framework for researchers to make informed decisions when selecting a biomaterial, emphasizing the importance of considering the complete biocompatibility profile in the context of the intended in-vivo study.
References
- 1. researchgate.net [researchgate.net]
- 2. Modulation of Inflammatory Response to Implanted Biomaterials Using Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of transforming growth factor-beta3 on fibrous capsule formation around microgrooved subcutaneous implants in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Modelling of macrophage responses to biomaterials in vitro: state-of-the-art and the need for the improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. poly-ond.com [poly-ond.com]
- 8. Frontiers | Material matters: exploring the interplay between natural biomaterials and host immune system [frontiersin.org]
- 9. Biocompatibility and Cytotoxicity Study of Polydimethylsiloxane (PDMS) and Palm Oil Fuel Ash (POFA) Sustainable Super-Hydrophobic Coating for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity of targeted PLGA nanoparticles: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. PDMSstar-PEG Hydrogels Prepared via Solvent-Induced Phase Separation (SIPS) and Their Potential Utility as Tissue Engineering Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pacificbiolabs.com [pacificbiolabs.com]
- 15. Inflammatory responses to biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In Vivo Biodegradation and Biocompatibility of PEG/Sebacic Acid-Based Hydrogels using a Cage Implant System - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Engineering the Immune Response to Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Implant Fibrosis and the Underappreciated Role of Myofibroblasts in the Foreign Body Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tis.wu.ac.th [tis.wu.ac.th]
- 20. Control of innate immune response by biomaterial surface topography, energy, and stiffness - PMC [pmc.ncbi.nlm.nih.gov]
- 21. nhiso.com [nhiso.com]
- 22. standards.iteh.ai [standards.iteh.ai]
- 23. 5595035.fs1.hubspotusercontent-na1.net [5595035.fs1.hubspotusercontent-na1.net]
- 24. Role of connective tissue growth factor in breast implant elastomer capsular formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
The Evolving Landscape of Non-Viral Vectors: A Comparative Analysis of Siloxane-Based Nanoparticles for Therapeutic Delivery
For researchers, scientists, and drug development professionals at the forefront of therapeutic innovation, the choice of a delivery vector is paramount. An ideal vector must safely and efficiently transport its cargo to the target site. While viral vectors have seen success, their potential for immunogenicity and manufacturing challenges have spurred the development of non-viral alternatives. Among these, siloxane-based nanoparticles are emerging as a promising platform, offering unique advantages in stability and biocompatibility. This guide provides a comparative analysis of siloxane-incorporated lipid nanoparticles (SiLNPs) against established alternatives like traditional lipid nanoparticles (LNPs) and mesoporous silica (B1680970) nanoparticles (MSNs), supported by experimental data and detailed protocols.
Recent advancements have highlighted the potential of incorporating siloxane, a silicon-oxygen backbone, into lipid-based nanoparticle formulations.[1][2] This modification has been shown to enhance stability and reduce toxicity, addressing key limitations of conventional LNP systems.[1][3] This guide will delve into the performance of these SiLNPs and other siloxane-based systems, offering a data-driven comparison to aid in the selection of the most suitable delivery vehicle for your research needs.
Performance Comparison of Nanoparticle Delivery Systems
The selection of a nanoparticle system for drug or gene delivery hinges on a careful evaluation of several key performance indicators. This section provides a comparative summary of siloxane-incorporated lipid nanoparticles (SiLNPs), traditional lipid nanoparticles (LNPs), and mesoporous silica nanoparticles (MSNs) across critical parameters such as transfection efficiency, cytotoxicity, drug loading capacity, and stability.
| Parameter | Siloxane-Incorporated Lipid Nanoparticles (SiLNP) | Lipid Nanoparticles (LNP) | Mesoporous Silica Nanoparticles (MSN) |
| Transfection Efficiency | High, with potential for tissue-specific targeting by modifying the siloxane structure.[1][2][3] | Variable, with some formulations achieving high efficiency.[4] Can be influenced by lipid composition and particle size.[4] | Moderate to high, often requiring surface functionalization (e.g., with PEI) to effectively bind and deliver nucleic acids.[5][6][7] |
| Cytotoxicity | Generally low, with the siloxane component contributing to improved biocompatibility.[3] | Can be a concern with some cationic lipids used for nucleic acid complexation, though newer formulations have improved safety profiles.[8] | Dose-dependent cytotoxicity has been observed.[9][10][11] Surface modifications and particle size can influence toxicity.[10] |
| Drug Loading Capacity | Moderate, suitable for encapsulating nucleic acids and hydrophobic drugs. | Moderate, dependent on the lipid composition and the nature of the drug. | High, due to the large surface area and porous structure, making them suitable for a wide range of therapeutic agents.[12][13][14] |
| Stability | High, attributed to the robust siloxane backbone.[1][3][15] | Can be an issue, with some formulations requiring cold-chain storage.[16] | High, due to the rigid silica framework.[13][17] |
| Biocompatibility/Biodegradability | Generally biocompatible.[15][18] | Highly biocompatible and biodegradable.[19] | Biocompatible and biodegradable, though degradation rates can vary.[7] |
Experimental Protocols
Reproducibility is the cornerstone of scientific advancement. The following sections provide detailed methodologies for key experiments cited in the comparison of nanoparticle delivery systems.
Nanoparticle Characterization
A fundamental step in any study involving nanoparticles is the thorough characterization of their physicochemical properties.
Objective: To determine the size, polydispersity index (PDI), and zeta potential of the nanoparticle formulations.
Materials:
-
Nanoparticle suspension
-
Deionized water
-
Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)
-
Cuvettes for size and zeta potential measurements
Procedure:
-
Dilute the nanoparticle suspension in deionized water to an appropriate concentration for DLS analysis.[20][21]
-
For size and PDI measurements, transfer the diluted sample to a disposable sizing cuvette.[20]
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature (typically 25°C).
-
Perform the measurement to obtain the Z-average diameter and the PDI.[21]
-
For zeta potential measurement, transfer the diluted sample to a disposable folded capillary cell.[22]
-
Ensure there are no air bubbles in the cell.[22]
-
Place the cell in the instrument and perform the measurement to determine the zeta potential. The instrument software will use the electrophoretic mobility to calculate the zeta potential via the Henry equation.[22]
-
Record the mean and standard deviation of at least three independent measurements for each parameter.
References
- 1. Penn’s Siloxane-Enhanced Nanoparticles Chart a New Path in Precision mRNA Medicine | Penn Engineering [seas.upenn.edu]
- 2. sciencedaily.com [sciencedaily.com]
- 3. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 4. Lipid Microparticles Show Similar Efficacy With Lipid Nanoparticles in Delivering mRNA and Preventing Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mesoporous Silica Nanoparticles Facilitate Delivery of siRNA to Shutdown Signaling Pathways in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. Nanoparticles in Gene Therapy: A Superior Alternative to Conventional Transfection Reagents - DIVERSA [diversatechnologies.com]
- 9. Cytotoxicity and mitochondrial damage caused by silica nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Toxic Effect of Silica Nanoparticles on Endothelial Cells through DNA Damage Response via Chk1-Dependent G2/M Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mesoporous Silica Nanoparticles for Drug Delivery: Current Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A systemic review on development of mesoporous nanoparticles as a vehicle for transdermal drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Direct Human Contact with Siloxanes (Silicones) – Safety or Risk Part 1. Characteristics of Siloxanes (Silicones) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel hybrid silicon-lipid nanoparticles deliver a siRNA to cure autosomal dominant osteopetrosis in mice. Implications for gene therapy in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 19. Production and clinical development of nanoparticles for gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Nanoparticle Characterization [bio-protocol.org]
- 21. 3p-instruments.com [3p-instruments.com]
- 22. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Quadrosilan's Performance in Prostate Cancer Treatment: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Quadrosilan's performance against historical industry standards in the treatment of advanced prostate cancer. The analysis is supported by available experimental data and detailed methodologies.
This compound, a synthetic nonsteroidal estrogen developed in the 1970s, was investigated for its antigonadotropic properties in treating prostate cancer. Marketed under the brand name Cisobitan, its mechanism of action is rooted in its estrogenic effects, which suppress the production of androgens that fuel prostate cancer growth. This guide benchmarks this compound against other hormonal therapies available during the same period, including estrogens like diethylstilbestrol (B1670540) (DES), LHRH agonists such as leuprolide and goserelin, and antiandrogens like flutamide.
Performance Comparison
The available clinical data for this compound is primarily from small-scale studies conducted in the late 1970s and early 1980s. The most significant of these is a multicenter study comparing this compound to a standard estrogen preparation. The findings from these studies are summarized below and compared with data from trials of other prominent hormonal therapies of that era.
| Treatment | Mechanism of Action | Efficacy Highlights | Key Adverse Events |
| This compound (Cisobitan) | Synthetic nonsteroidal estrogen; antigonadotropic | In a multicenter study, mortality at 12 months was lower compared to an estrogen preparation (2 vs. 10 deaths). However, a pilot study found it inadequate for tumor palliation in some patients, with subsequent estrogen treatment proving more effective.[1][2] | Feminization, cardiovascular complications, edema.[1][3] |
| Diethylstilbestrol (DES) | Synthetic nonsteroidal estrogen | Objective response rates of around 85%. One-year survival rate of approximately 78%.[4] | Painful gynecomastia, nausea, vomiting, edema, thromboembolism.[4] |
| Leuprolide | LHRH Agonist | Objective response rates of about 86%. One-year survival rate of approximately 87%.[4] | Hot flashes.[4] |
| Goserelin | LHRH Agonist | Objective response rate of 82%, similar to orchiectomy. Median time to treatment failure of 52 weeks.[5] | Hot flashes, pain, lower urinary tract symptoms.[5] |
| Flutamide | Nonsteroidal Antiandrogen | Median time to progression similar to orchiectomy (396 vs. 370 days).[3] | Gynecomastia, breast tenderness, diarrhea.[3] |
Experimental Protocols
Detailed methodologies for the key clinical trials of this compound are outlined below to provide a clear understanding of the experimental context.
Multicenter Comparative Study of Cisobitan
-
Objective: To evaluate the clinical efficacy and side effects of Cisobitan (this compound) in comparison with a standard estrogen preparation in the treatment of prostatic cancer.
-
Study Design: A prospective, controlled, multicenter study. A total of 140 patients with well and moderately well-differentiated prostatic cancer were randomly allocated to treatment with either Cisobitan or a combination of Estradurin and Etivex. An additional 34 patients with poorly differentiated cancer were allocated to receive either Cisobitan or Estracyt.
-
Patient Population: Patients with histologically confirmed prostatic cancer, categorized by the degree of tumor differentiation.
-
Dosage and Administration: Specific dosage details for this compound and the comparator estrogen preparations were not available in the reviewed abstracts.
-
Endpoints: The primary endpoints were mortality at 12 and 24 months. Secondary endpoints included subjective and objective responses to treatment and the incidence of side effects.
-
Results Summary: At 12 months, there were 2 deaths in the Cisobitan group and 10 in the estrogen-treated group. By 24 months, the mortality difference was less pronounced. The side effect profiles were similar, though edema requiring diuretics was more frequent in the estrogen group.[1]
Pilot Study of Cisobitan in Prostatic Cancer
-
Objective: To conduct a pilot study on the efficacy of Cisobitan (this compound) in the treatment of cancer of the prostate.
-
Study Design: A pilot clinical trial.
-
Patient Population: Nine patients with prostatic cancer.
-
Dosage and Administration: Patients received 4-5 mg/kg of body weight of Cisobitan.
-
Endpoints: Assessment of general condition, subjective response, cytologic changes, and semiquantitative scintigraphic changes of metastases.
-
Results Summary: The study concluded that in this limited trial, Cisobitan was not adequate for tumor palliation. In some cases, subsequent treatment with estrogens was more effective. No side effects were noted for up to 6 months of treatment.[2]
Study of Cisobitan in Stage III or IV Prostatic Carcinoma
-
Objective: To assess the efficacy and side effects of Cisobitan (this compound) in patients with advanced prostatic cancer.
-
Study Design: A clinical trial.
-
Patient Population: Thirteen patients with stage III or IV carcinoma of the prostate.
-
Dosage and Administration: Dosage details were not specified in the abstract.
-
Endpoints: Evaluation of antiandrogenic effects and adverse events.
-
Results Summary: The drug was found to be a strong antiandrogen and exhibited all the known effects of estrogens, including feminization and cardiovascular complications. The study concluded that it is doubtful whether Cisobitan would be a reasonable alternative to estrogens.[3]
Visualizing the Mechanism of Action
To illustrate the biological context of this compound and its alternatives, the following diagrams depict the signaling pathways involved in androgen deprivation therapy and the mechanism of estrogen action in prostate cancer.
Caption: Androgen Deprivation Therapy Mechanisms
Caption: Estrogen Signaling in Prostate Cancer
References
- 1. Flutamide: an antiandrogen for advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diethylstilboestrol for the treatment of prostate cancer: past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flutamide versus orchidectomy in the treatment of metastatic prostate carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leuprolide versus diethylstilbestrol for metastatic prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Goserelin versus orchiectomy in the treatment of advanced prostate cancer: final results of a randomized trial. Zoladex Prostate Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Novel Quadrosilan Derivatives as EGFR Inhibitors
Disclaimer: As of the current date, "Quadrosilan" and its derivatives are not described in publicly available scientific literature. The following guide is a hypothetical comparative analysis created to demonstrate the structure and content of such a report. The data, compound names, and specific experimental details are illustrative. The experimental protocols and signaling pathway information are based on established scientific principles.
Introduction
The Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase (RTK), is a key regulator of cellular processes including proliferation, differentiation, and survival.[1] Dysregulation of the EGFR signaling pathway is a hallmark of various cancers, making it a prominent target for therapeutic intervention.[2][3] This guide presents a comparative analysis of a novel class of synthetic compounds, termed this compound derivatives, designed as potential inhibitors of EGFR. We evaluate the binding affinity of three lead derivatives—QSD-A1, QSD-B1, and QSD-C1—against the EGFR kinase domain and compare their performance with a known inhibitor, Gefitinib.
Binding Affinity of this compound Derivatives
The binding affinities of the this compound derivatives for the EGFR kinase domain were determined using a competitive fluorescence polarization assay. The results, presented as inhibitor constant (Ki) values, are summarized in the table below. Lower Ki values indicate higher binding affinity.
| Compound | Target Protein | Ki (nM) |
| QSD-A1 | EGFR Kinase Domain | 15.2 ± 1.8 |
| QSD-B1 | EGFR Kinase Domain | 8.7 ± 0.9 |
| QSD-C1 | EGFR Kinase Domain | 22.5 ± 2.1 |
| Gefitinib (Control) | EGFR Kinase Domain | 5.4 ± 0.6 |
The data indicates that all tested this compound derivatives bind to the EGFR kinase domain in the nanomolar range. QSD-B1 demonstrates the highest affinity among the derivatives, with a Ki value approaching that of the established inhibitor, Gefitinib.
Experimental Protocols
Fluorescence Polarization (FP) Competitive Binding Assay
This assay measures the displacement of a fluorescently labeled ligand (tracer) from the EGFR kinase domain by a competitive inhibitor (this compound derivative). The binding of the large protein to the small fluorescent tracer slows its rotation, resulting in a high polarization value. Unlabeled inhibitors compete for the binding site, displacing the tracer and causing a decrease in polarization.[4][5]
Materials:
-
Recombinant Human EGFR Kinase Domain (purified)
-
Fluorescently-labeled tracer (e.g., a high-affinity ATP-competitive ligand conjugated to fluorescein)
-
This compound derivatives (QSD-A1, B1, C1) and Gefitinib, dissolved in DMSO
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20)
-
Black, non-binding surface 384-well microplates
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the this compound derivatives and the control inhibitor in assay buffer. The final DMSO concentration in all wells should be kept constant and low (e.g., <1%).
-
Assay Reaction:
-
Add a fixed concentration of the EGFR kinase domain to each well of the microplate.
-
Add the serially diluted inhibitor compounds (or DMSO for control wells).
-
Add a fixed concentration of the fluorescent tracer to all wells. The tracer concentration should be at or below its Kd for the EGFR protein to ensure assay sensitivity.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) in the dark to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization on a suitable plate reader, with excitation and emission wavelengths appropriate for the chosen fluorophore (e.g., 485 nm excitation and 535 nm emission for fluorescein).[6]
-
Data Analysis:
-
The raw millipolarization (mP) values are plotted against the logarithm of the inhibitor concentration.
-
The resulting sigmoidal curve is fitted using a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor that displaces 50% of the tracer).
-
The IC50 values are then converted to inhibitor constants (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and Kd of the fluorescent tracer.
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the Fluorescence Polarization competitive binding assay used to determine the binding affinities of the this compound derivatives.
Caption: Workflow for the Fluorescence Polarization competitive binding assay.
Signaling Pathway
This compound derivatives are designed to inhibit the EGFR signaling cascade. This pathway, when activated by ligands like Epidermal Growth Factor (EGF), triggers downstream signaling that promotes cell growth and proliferation.
References
- 1. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 2. icr.ac.uk [icr.ac.uk]
- 3. oaepublish.com [oaepublish.com]
- 4. nanomicronspheres.com [nanomicronspheres.com]
- 5. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
A Comparative Guide to Validating the Purity of Synthesized Organosilanes for Drug Development Applications using High-Performance Liquid Chromatography (HPLC)
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the preclinical development pipeline. This guide provides a comprehensive overview of utilizing High-Performance Liquid Chromatography (HPLC) for the purity validation of synthesized organosilanes, a class of compounds increasingly used in drug delivery systems. We present a detailed experimental protocol, a comparative analysis with alternative materials, and visualizations to clarify the workflow and underlying principles. While this guide uses a representative organosilane as an example, the principles and methodologies are broadly applicable to various silane-based materials.
Data Presentation: Comparative Analysis of Organosilanes and Alternatives
The selection of a suitable carrier is pivotal in drug delivery system design. Organosilanes, often in the form of silica (B1680970) nanoparticles, offer a versatile platform. However, a range of other materials are also employed, each with distinct advantages and disadvantages. The following table provides a comparative summary of key performance indicators.
| Feature | Organosilane Nanoparticles | Liposomes | Polymeric Nanoparticles | Dendrimers |
| Composition | Silicon-based core, organic functional groups | Phospholipid bilayer enclosing an aqueous core | Biodegradable polymers (e.g., PLGA, PLA) | Highly branched, tree-like macromolecules |
| Drug Loading Capacity | High, tunable by surface modification | Variable, dependent on drug lipophilicity | Moderate to high, dependent on polymer-drug interaction | High, due to numerous surface groups and internal cavities |
| Biocompatibility | Generally good, surface chemistry dependent | High, mimics natural cell membranes | Good, biodegradable into non-toxic products | Can exhibit dose-dependent toxicity |
| Stability | High chemical and physical stability | Can be prone to leakage and aggregation | Moderate, can be sensitive to hydrolysis | Generally stable |
| Targeting Potential | Easily functionalized for active targeting | Can be surface-modified for targeting | Can be surface-modified for targeting | High degree of surface functionality for targeting |
| Purity Analysis | HPLC, GC, NMR, TGA | HPLC, DLS, Electron Microscopy | GPC/SEC, HPLC, NMR | HPLC, Electrophoresis, Mass Spectrometry |
Experimental Protocols: HPLC for Purity Validation of a Synthesized Organosilane
This section details the methodology for assessing the purity of a synthesized organosilane using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This method is designed to separate the main organosilane product from starting materials, by-products, and degradation products.
1. Objective:
To determine the purity of a synthesized organosilane sample by separating and quantifying the main component and any impurities.
2. Materials and Reagents:
-
Synthesized Organosilane sample
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water (H₂O)
-
Formic Acid (or Phosphoric Acid for non-MS compatible applications)[1]
-
Reference standard of the organosilane (if available)
-
0.22 µm syringe filters
3. Instrumentation:
-
HPLC system equipped with:
-
Binary or Quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
Data acquisition and processing software
-
-
Analytical column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[2]
4. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-20 min: 95-5% B; 20-25 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm (or optimal wavelength for the chromophore in the organosilane) |
| Injection Volume | 10 µL |
5. Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized organosilane.
-
Dissolve the sample in 10 mL of a suitable solvent (e.g., Acetonitrile or a mixture of Acetonitrile and Water). Ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
6. Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.
-
Inject a blank (solvent) to ensure a clean baseline.
-
If a reference standard is available, inject it to determine the retention time of the pure organosilane.
-
Inject the prepared sample solution.
-
Run the analysis according to the specified gradient program.
-
After the run, process the chromatogram to identify and integrate all peaks.
7. Data Analysis and Purity Calculation:
The purity of the organosilane is typically determined by the area percent method.
-
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
This calculation assumes that all components have a similar response factor at the detection wavelength. For more accurate quantification, a reference standard with a known concentration should be used to create a calibration curve.
Mandatory Visualizations
Experimental Workflow for Organosilane Purity Validation
The following diagram illustrates the logical flow of the experimental procedure for validating the purity of a synthesized organosilane using HPLC.
Conceptual Signaling Pathway for Targeted Drug Delivery
Organosilane nanoparticles are often functionalized to target specific cell surface receptors, thereby enhancing drug delivery to diseased cells. The diagram below illustrates a simplified, conceptual signaling pathway that could be initiated upon the binding of a targeted nanoparticle to a receptor tyrosine kinase (RTK) on a cancer cell.
References
Safety Operating Guide
Proper Disposal of Quadrosilan: A Guide for Laboratory Professionals
Disclaimer: The term "Quadrosilan" is associated with at least two distinct chemical substances: a nonsteroidal estrogen (CAS No. 4657-20-9) and a fungicide formulation. The proper disposal procedures for these substances are significantly different. It is imperative for researchers, scientists, and drug development professionals to first accurately identify the specific "this compound" product in their possession by verifying the CAS number on the container label and consulting the substance-specific Safety Data Sheet (SDS). This guide provides disposal procedures for both possibilities to ensure safety and regulatory compliance.
Scenario 1: this compound as 2,6-cis-diphenylhexamethylcyclotetrasiloxane (CAS No. 4657-20-9)
Immediate Safety and Handling Precautions
Personnel handling this substance should operate under the assumption that it is a flammable liquid and may have reproductive toxicity.[1] All handling and preparation for disposal must be conducted in a well-ventilated chemical fume hood.
Personal Protective Equipment (PPE) Required:
-
Eye Protection: Safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat is mandatory.
Quantitative Data for Disposal Considerations
The following table summarizes key data points relevant to the safe handling and disposal of organosilicon compounds similar to this compound.
| Property | Value |
| Flash Point | 146 °C |
| Boiling Point | 353.9 °C at 760 mmHg |
| Density | 1.06 g/cm³ |
| Aquatic Toxicity | Assumed to be very toxic to aquatic life.[1] |
| Persistence | May persist in the environment.[1] |
Step-by-Step Disposal Protocol for this compound (Organosilicon)
-
Waste Identification and Segregation:
-
Label a dedicated, leak-proof, and chemically compatible waste container as "Hazardous Waste: this compound (Organosilicon), Flammable Liquid, Reproductive Hazard."
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Containerization:
-
Transfer any unused this compound or contaminated materials (e.g., pipette tips, absorbent pads) into the labeled hazardous waste container.
-
Ensure the container is tightly sealed to prevent the release of vapors.
-
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area that is cool, dry, and well-ventilated.
-
The storage area should be away from heat, sparks, and open flames.[1]
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's EHS-approved hazardous waste disposal contractor.
-
Dispose of the contents and the container at an approved waste disposal plant.[1]
-
Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound (organosilicon).
Scenario 2: this compound as a Fungicide Formulation
This formulation contains multiple active ingredients, including azoxystrobin, propiconazole, and cyproconazole. These components are known to be hazardous, particularly to aquatic environments.
Immediate Safety and Handling Precautions
Fungicide formulations can cause skin and eye irritation, and some components may have other health effects. Always consult the product-specific SDS for detailed hazard information.
Personal Protective Equipment (PPE) Required:
-
Eye Protection: Safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: Lab coat. In case of significant spills, additional protective clothing may be necessary.
Quantitative Data for Disposal Considerations
The following table summarizes key data points relevant to the safe handling and disposal of the fungicide components.
| Hazard Classification | Details |
| Human Health Hazards | May cause allergic skin reactions, serious eye damage, and may be harmful if inhaled or swallowed.[2] |
| Environmental Hazards | Very toxic to aquatic life with long-lasting effects.[3][4] |
| Disposal Classification | Considered an environmentally hazardous substance.[3] |
Step-by-Step Disposal Protocol for this compound (Fungicide)
-
Waste Identification and Segregation:
-
Label a dedicated, leak-proof, and chemically compatible waste container as "Hazardous Waste: this compound (Fungicide), Environmentally Hazardous."
-
Do not mix with other pesticides or chemical waste unless approved by your EHS office.
-
-
Spill Management:
-
Containerization:
-
Collect all waste, including unused product and contaminated materials, in the labeled hazardous waste container.
-
Ensure the container is tightly sealed.
-
-
Storage:
-
Store the waste container in a secure, well-ventilated area, away from children and animals.[3]
-
-
Final Disposal:
-
Improper disposal of excess pesticide, spray mixture, or rinsate is a violation of federal law.[6]
-
If wastes cannot be disposed of by use according to label instructions, contact your State Pesticide or Environmental Control Agency, or the Hazardous Waste representative at the nearest EPA Regional Office for guidance.[7]
-
Arrange for disposal through an approved hazardous waste disposal plant.[4]
-
Do not dispose of this product in drains, sewers, or waterways.
-
Logical Flow for Fungicide Disposal Decision-Making
Caption: Decision-making for this compound (fungicide) disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
